N-Acetyl-S-(2-cyanoethyl)-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKVYEUEJCNDHM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996027 | |
| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74514-75-3 | |
| Record name | N-Acetyl-S-(2-cyanoethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74514-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-(2-cyanoethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q710T40465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathway of N-Acetyl-S-(2-cyanoethyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAcCET), also known as S-(2-cyanoethyl)mercapturic acid (CEMA), is a critical metabolite in the biotransformation of acrylonitrile, a significant industrial chemical and environmental contaminant. Acrylonitrile is classified as a probable human carcinogen and is prevalent in tobacco smoke, plastics manufacturing, and synthetic fiber production.[1][2] Understanding the metabolic fate of acrylonitrile, leading to the formation and excretion of NAcCET, is paramount for toxicological assessment, biomarker development, and elucidating mechanisms of chemical-induced carcinogenesis. This guide provides a comprehensive overview of the NAcCET metabolic pathway, detailing the enzymatic processes, analytical methodologies for its quantification, and its significance in clinical and research settings.
The Metabolic Journey of Acrylonitrile to NAcCET
The biotransformation of acrylonitrile to its urinary metabolite, NAcCET, primarily occurs in the liver and involves a series of enzymatic reactions designed to detoxify and facilitate the excretion of this xenobiotic. The process follows the well-established mercapturic acid pathway. This pathway can be broadly divided into two main routes: direct conjugation with glutathione and initial oxidation followed by glutathione conjugation.
Route 1: Direct Glutathione Conjugation
The first and more direct pathway involves the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic double bond of acrylonitrile. This reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of detoxification enzymes.[3] While multiple GST isoenzymes likely contribute to this conjugation, studies in rats have shown specific involvement of the mu-class GST, particularly the rGSTM1 subunit.[4]
Route 2: Oxidation Followed by Glutathione Conjugation
The second, and toxicologically significant, pathway is initiated by the oxidation of acrylonitrile to its reactive epoxide intermediate, 2-cyanoethylene oxide (CEO). This epoxidation is primarily catalyzed by the cytochrome P450 enzyme system, with evidence pointing towards Cytochrome P450 2E1 (CYP2E1) as the principal enzyme responsible for this metabolic step.[5][6] CEO is a direct-acting mutagen and is believed to be a key mediator of the carcinogenic effects of acrylonitrile.[7][8]
Following its formation, the highly reactive CEO is detoxified by conjugation with glutathione, a reaction also catalyzed by glutathione S-transferases. The resulting glutathione conjugate then enters the subsequent steps of the mercapturic acid pathway.
The Mercapturic Acid Pathway: A Step-by-Step Enzymatic Cascade
Regardless of the initial step, the resulting glutathione conjugate of acrylonitrile (or CEO) undergoes a sequential enzymatic degradation to form NAcCET.[9][10][11]
-
Removal of Glutamic Acid: The enzyme γ-glutamyltransferase, located on the outer surface of cell membranes, cleaves the γ-glutamyl residue from the glutathione conjugate.[12][13]
-
Removal of Glycine: The resulting cysteinyl-glycine conjugate is then acted upon by dipeptidases, which hydrolyze the peptide bond and release glycine.
-
N-Acetylation: The final step is the N-acetylation of the cysteine conjugate, catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT8), to form the stable and water-soluble mercapturic acid, NAcCET.[14][15] This final metabolite is then readily excreted in the urine.
The following diagram illustrates the metabolic pathway of this compound:
Toxicological Significance and Biomarker Utility
The metabolic activation of acrylonitrile to the mutagenic epoxide CEO underscores the toxic potential of this compound.[7] The formation of NAcCET represents a crucial detoxification pathway, sequestering the reactive electrophiles and facilitating their elimination from the body.[16][17]
NAcCET is a highly specific and reliable biomarker of exposure to acrylonitrile.[18][19] Its measurement in urine provides a non-invasive method to assess recent exposure. This is particularly valuable in occupational health monitoring and for quantifying exposure from tobacco smoke. The clear distinction in urinary NAcCET levels between smokers and non-smokers highlights its utility in smoking status verification and in studies investigating the health effects of tobacco products.[20][21]
Quantitative Data: Urinary NAcCET Concentrations
The following table summarizes urinary concentrations of NAcCET, often reported as 2CYEMA, in smokers and non-smokers based on data from the National Health and Nutrition Examination Survey (NHANES).
| Population Group | Median Concentration (µg/g creatinine) |
| Exclusive Cigarette Smokers | 145[22][23] |
| Non-users | 1.38[22][23] |
Data sourced from the NHANES 2011-2016 survey.[22][23]
Experimental Protocol: Quantification of NAcCET in Urine by LC-MS/MS
This section provides a detailed methodology for the analysis of NAcCET in human urine, adapted from established and validated protocols.[24][25]
Materials and Reagents
-
This compound (NAcCET/CEMA) analytical standard
-
Isotopically labeled internal standard (e.g., D3-CEMA)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Human urine samples
-
0.22-µm polyether sulfone (PES) syringe filters
-
Autosampler vials
Sample Preparation
The rationale for this direct "dilute-and-shoot" method is its simplicity, high throughput, and the ability to minimize analyte loss that can occur with more complex extraction procedures. The use of an isotopically labeled internal standard is crucial to correct for any matrix effects or variability in instrument response.[26]
-
Thaw and Centrifuge: Thaw frozen urine samples to room temperature. Vortex each sample to ensure homogeneity. Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any particulate matter.[24]
-
Acidification and Filtration: Transfer a 1 mL aliquot of the supernatant to a clean microcentrifuge tube. Add 10 µL of formic acid to acidify the sample, which helps in the protonation of the analyte for better chromatographic retention and ionization. Filter the acidified urine through a 0.22-µm PES syringe filter into a clean tube.[24]
-
Dilution and Internal Standard Spiking: Transfer a 100 µL aliquot of the filtered urine into an autosampler vial. Add a known concentration of the isotopically labeled internal standard (e.g., 100 µL of a 2.5 µg/mL D3-CEMA solution). Dilute the sample to a final volume of 1 mL with 0.1% aqueous formic acid.[24]
LC-MS/MS Analysis
The following is a representative workflow for the chromatographic separation and mass spectrometric detection of NAcCET.
Chromatographic Conditions (Example): [27]
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: 5% to 95% B
-
3-4.5 min: 95% B
-
4.5-5 min: 95% to 5% B
-
5-6 min: 5% B
-
-
Injection Volume: 2 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
NAcCET: Precursor ion [M+H]⁺, Product ion (specific fragment)
-
Internal Standard: Corresponding precursor and product ions
-
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of the NAcCET analytical standard spiked into a control urine matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of NAcCET in unknown samples is then determined from this calibration curve.
Conclusion
The metabolic pathway of this compound is a well-defined detoxification route for the industrial chemical and tobacco smoke constituent, acrylonitrile. The formation of NAcCET involves a series of enzymatic reactions, including oxidation by CYP2E1 and conjugation with glutathione, followed by the mercapturic acid pathway. The quantification of urinary NAcCET serves as a robust and specific biomarker for assessing human exposure to acrylonitrile. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to accurately measure this important metabolite, aiding in toxicological studies, clinical monitoring, and public health research.
References
- Benz, F. W., Nerland, D. E., Li, J., & Corbett, D. (1997). Covalent binding of acrylonitrile to specific rat liver glutathione S-transferases in vivo. Fundamental and Applied Toxicology, 36(1), 149-156.
- Testai, E., & Board, P. G. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 1-26.
- Hecht, S. S., Carmella, S. G., Chen, M., Koch, J. F., Miller, A. T., Murphy, S. E., ... & Hatsukami, D. K. (2019). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 21(11), 1547-1553.
- Kedderis, G. L., Batra, R., Held, S. D., Loos, M. A., & Teo, S. K. (1993). Rodent tissue distribution of 2-cyanoethylene oxide, the epoxide metabolite of acrylonitrile. Toxicology Letters, 69(1), 25-30.
- De Jesús, V. R., Wang, L., Chambers, D. M., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377-385.
- Testai, E., & Board, P. G. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 1-26.
- Xia, T., Wang, L., De Jesús, V. R., Bernert, J. T., & Blount, B. C. (2020). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers From Nonsmokers. Nicotine & Tobacco Research, 22(11), 2074-2079.
- De Jesús, V. R., Wang, L., Chambers, D. M., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks.
- Testai, E., & Board, P. G. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 1-26.
- Recio, L., & Fennell, T. R. (1988). Mutagenicity of acrylonitrile and its metabolite 2-cyanoethylene oxide in human lymphoblasts in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 206(3), 297-303.
- Vidal, J., Vilor-Tejedor, N., Beneito, N., Peris, B., González, C. A., & de la Guardia, M. (2023). Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. Analytical and Bioanalytical Chemistry, 415(29-30), 7381-7391.
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- Agency for Toxic Substances and Disease Registry. (2020). ToxGuide for Acrylonitrile.
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- Miller, R. E., & Guengerich, F. P. (1983). Kinetic and equilibrium studies of acrylonitrile binding to cytochrome c peroxidase and oxidation of acrylonitrile by cytochrome c peroxidase compound I. Journal of Biological Chemistry, 258(14), 8459-8466.
- Monks, T. J., & Lau, S. S. (1990). Glutathione, gamma-glutamyl transpeptidase, and the mercapturic acid pathway as modulators of 2-bromohydroquinone oxidation. Toxicology and Applied Pharmacology, 103(3), 557-563.
- Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry.
- Sumner, S. C., Fennell, T. R., Moore, T. A., Chanas, B., Gonzalez, F., & Ghanayem, B. I. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice. Chemical research in toxicology, 12(11), 1110-1116.
- Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.
- Giera, M., & Kool, M. (2011). Acetylation of aromatic cysteine conjugates by recombinant human N-acetyltransferase 8. Xenobiotica, 41(12), 1083-1090.
- WVS Academy. (n.d.).
- Barr, D. B., & Ashley, D. L. (1998). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of analytical toxicology, 22(2), 96-104.
- Erman, J. E., & Vitello, L. B. (2014). Kinetic and equilibrium studies of acrylonitrile binding to cytochrome c peroxidase and oxidation of acrylonitrile by cytochrome c peroxidase compound I.
- Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry.
- Wu, K. Y., & Li, Y. S. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical research in toxicology, 22(7), 1286-1296.
- Kedderis, G. L., Batra, R., & Koop, D. R. (1993). Epoxidation of acrylonitrile by rat and human cytochromes P450. Chemical research in toxicology, 6(6), 866-871.
- Geiger, L. E., Hogy, L. L., & Guengerich, F. P. (1983). Metabolism of Acrylonitrile by Isolated Rat Hepatocytes. Cancer Research, 43(7), 3080-3087.
- Wikipedia contributors. (2023, August 2). Cysteine-S-conjugate N-acetyltransferase. In Wikipedia, The Free Encyclopedia.
- Fujishiro, K., & Inoue, O. (1999). Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. International archives of occupational and environmental health, 72(4), 223-229.
- Cote, I. L., Bowers, A., & Jaeger, R. J. (1984). Effects of acrylonitrile on tissue glutathione concentrations in rat, mouse, and hamster. Research communications in chemical pathology and pharmacology, 43(3), 507-510.
- Wu, K. Y., Wu, C. F., Luo, Y. S., Huang, Y. F., Uang, S. N., Lee, Y. Y., & Chiang, S. Y. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology letters, 373, 141-147.
- Rezus. (n.d.). How to Prepare for Urine Tests.
- WVS Academy. (n.d.).
- Ahmed, A. E., Nouraldeen, A. M., Abdel-Rahman, S. Z., & Rajaraman, S. (1996). Role of glutathione modulation in acrylonitrile-induced gastric DNA damage in rats. Archives of toxicology, 70(10), 620-627.
- Haskovec, C., Gut, I., Volkmerová, D., & Sigler, K. (1988). Acrylonitrile Depletes Glutathione Without Changing Calcium Sequestration in Hepatic Microsomes and Mitochondria. Toxicology, 48(1), 87-92.
- Wu, K. Y., Wu, C. F., Luo, Y. S., Huang, Y. F., Uang, S. N., Lee, Y. Y., & Chiang, S. Y. (2023). Study of Urinary Mercapturic Acids as Biomarkers of Human Acrylonitrile Exposure. Toxicology Letters, 373, 141-147.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 114812, this compound.
- van Bladeren, P. J., Delbressine, L. P., Hoogeterp, J. J., Beaumont, A. H., Breimer, D. D., Seutter-Berlage, F., & van der Gen, A. (1981). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. Archives of toxicology, 47(3), 207-212.
- WVS Academy. (2024, September 25). Preparation of Urine Sediment for Microscopic Analysis [Video]. YouTube.
- Agency for Toxic Substances and Disease Registry. (2020). ToxGuide for Acrylonitrile.
- Hecht, S. S., Carmella, S. G., Chen, M., Koch, J. F., Miller, A. T., Murphy, S. E., ... & Hatsukami, D. K. (2019). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 21(11), 1547-1553.
- U.S. National Library of Medicine. (n.d.). This compound.
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synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine for research
An In-depth Technical Guide to the Synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine for Research Applications
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (NA-S-CEC), a significant molecule in toxicology and clinical research. Primarily known as a urinary biomarker for exposure to acrylonitrile, a potential human carcinogen used in polymer production and found in tobacco smoke, NA-S-CEC is crucial for environmental and occupational health monitoring[1][2][3]. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, field-proven protocol for its laboratory-scale synthesis.
Introduction and Significance
This compound (Molecular Formula: C₈H₁₂N₂O₃S) is the principal mercapturic acid metabolite resulting from the detoxification of acrylonitrile[1][4]. In vivo, acrylonitrile undergoes conjugation with glutathione, a process that is often enzyme-facilitated. This conjugate is subsequently metabolized to NA-S-CEC and excreted in the urine[1]. Consequently, quantifying its concentration in urine provides a reliable index of acrylonitrile exposure[4]. Beyond its role as a biomarker, the molecule is of interest in proteomics for cysteine residue modification and has been investigated as a potential protecting group for the highly reactive thiol side chain of cysteine in peptide synthesis.
The core of its chemical synthesis lies in the specific and efficient formation of a thioether bond, a reaction that leverages the inherent nucleophilicity of the cysteine thiol group.
The Chemical Principle: Thia-Michael Addition
The laboratory synthesis of NA-S-CEC is achieved through a thia-Michael addition (or conjugate addition) reaction. This is a classic and highly reliable method for forming carbon-sulfur bonds.
Causality of the Reaction: The reaction involves the nucleophilic attack of the thiolate anion of N-acetyl-L-cysteine (the Michael donor) on the β-carbon of acrylonitrile (the Michael acceptor). The choice of these reactants is deliberate:
-
N-Acetyl-L-cysteine (NAC): The acetyl group protects the amine, preventing it from acting as a competing nucleophile and participating in an aza-Michael addition[5][6]. The thiol (-SH) group is a potent nucleophile, especially when deprotonated to its thiolate (-S⁻) form under basic conditions.
-
Acrylonitrile: This molecule is an excellent Michael acceptor. The strongly electron-withdrawing nitrile (-C≡N) group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient (electrophilic) and highly susceptible to nucleophilic attack[7][8].
The reaction is typically base-catalyzed. The base deprotonates the thiol of NAC to form the more nucleophilic thiolate anion, which then initiates the attack on acrylonitrile. The resulting intermediate is a carbanion that is subsequently protonated by the solvent (e.g., water or alcohol) to yield the final product.
Experimental Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, from initial setup to final product validation.
Caption: Logical workflow for the synthesis and validation of NA-S-CEC.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each stage includes checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.
Materials & Reagents:
-
N-Acetyl-L-cysteine (NAC) (FW: 163.19 g/mol )
-
Acrylonitrile (FW: 53.06 g/mol ) - Caution: Acrylonitrile is toxic and a potential carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) as a base.
-
Ethanol and Deionized Water (as solvent).
-
Hydrochloric Acid (1 M HCl) for neutralization.
-
Ethyl Acetate and Hexanes for chromatography (if needed).
-
Anhydrous Magnesium Sulfate (MgSO₄) for drying.
Procedure:
-
Reaction Setup (Thiolate Generation):
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (61.3 mmol) of N-Acetyl-L-cysteine in a mixture of 50 mL of ethanol and 50 mL of deionized water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 8.5 mL (61.3 mmol) of triethylamine to the stirring solution. The base is crucial for deprotonating the thiol group to form the highly reactive thiolate anion.
-
-
Michael Addition:
-
While maintaining the temperature at 0-5 °C, add 3.5 mL (61.3 mmol) of acrylonitrile dropwise to the reaction mixture over 20-30 minutes using a dropping funnel. A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the starting material (NAC) and the reaction mixture on a silica gel plate. A typical mobile phase is 80:20:1 Ethyl Acetate:Methanol:Acetic Acid. The disappearance of the NAC spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully neutralize the solution to pH ~6 by the dropwise addition of 1 M HCl. This step protonates any remaining thiolate and quenches the catalyst.
-
Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield a semi-solid or oily crude product.
-
-
Purification:
-
Recrystallization (Preferred Method): Dissolve the crude residue in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum[6][9].
-
Column Chromatography (Alternative): If recrystallization fails to yield a pure product, dissolve the crude material in a minimal amount of solvent and purify using silica gel column chromatography with a gradient elution system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol).
-
Characterization and Data
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required. The data obtained should be compared against established literature values.
| Property | Expected Value / Observation | Source |
| Molecular Formula | C₈H₁₂N₂O₃S | [10] |
| Molecular Weight | 216.26 g/mol | [10] |
| Appearance | White crystalline powder | [9] |
| Mass Spectrometry (ESI-MS) | m/z: 217.06 [M+H]⁺, 239.04 [M+Na]⁺, 215.05 [M-H]⁻ | [4][11] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.2 (d, NH), ~4.4 (m, α-CH), ~2.9 (m, β-CH₂), ~2.7 (t, -S-CH₂-), ~2.6 (t, -CH₂-CN), ~1.8 (s, COCH₃) | Predicted |
| Purity (by HPLC) | >98% | [12] |
Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity. A C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) provides excellent separation[4][12][13].
-
Mass Spectrometry (MS): Coupling HPLC to a tandem mass spectrometer (MS/MS) allows for definitive mass identification and structural confirmation[3][4].
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation of the synthesized molecule.
Applications in Research
The availability of pure, synthesized NA-S-CEC is vital for several research domains:
-
Toxicology and Epidemiology: It serves as a certified analytical standard for quantifying acrylonitrile exposure in human urine samples from smokers or occupationally exposed individuals[1][2].
-
Pharmaceutical Development: The molecule can be used in studies related to oxidative stress and neurotoxicity, as NAC itself is a well-known antioxidant[1][14][15].
-
Proteomics and Chemical Biology: It can be used as a tool to study cysteine modifications and the reactivity of thiol groups in proteins[1].
By following this comprehensive guide, research professionals can reliably synthesize and validate this compound, enabling further investigation into its critical roles in human health and toxicology.
References
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Alwis, K. U., et al. (2020). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. ResearchGate. Available from: [Link]
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Centers for Disease Control and Prevention. (n.d.). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. Available from: [Link]
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Li, Z., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(7), 659-664. Available from: [Link]
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Bhat, K., & Kumar, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 633-641. Available from: [Link]
-
Li, Z., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
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Skeffington, O., et al. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Croatica Chemica Acta, 96(3). Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
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GreenskyBio. (2024, November 28). Procedure for Extracting Pure N - Acetyl - L - Cysteine from N. Available from: [Link]
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Pharmapproach. (n.d.). Synthesis of Acetylcystiene. Available from: [Link]
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ResearchGate. (n.d.). Summary of the potential effects of NAC supported by studies based on clinical trials. Available from: [Link]
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Ziaee, F., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. Available from: [Link]
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Pharmagrade. (2025, April 30). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Available from: [Link]
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PubMed. (1976). Synthesis of N-acetylcysteine compounds. Available from: [Link]
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Islam, M., et al. (2024). N-acetylcysteine Clinical Applications. Cureus. Available from: [Link]
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Boruah, R., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports. Available from: [Link]
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Bradshaw, J., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 136(35), 12445-12454. Available from: [Link]
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Mezzasalma, A., et al. (2021). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 26(17), 5139. Available from: [Link]
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ResearchGate. (2025, August 8). (PDF) PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. Available from: [Link]
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Millea, P. (2009). N-Acetylcysteine: Multiple Clinical Applications. American Family Physician, 80(3), 265-269. Available from: [Link]
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N-Acetyl-S-(2-cyanoethyl)-L-cysteine: A Biomarker of Acrylonitrile Exposure - An In-depth Technical Guide
Introduction: The Imperative for Acrylonitrile Biomonitoring
Acrylonitrile (AN) is a high-production-volume chemical intermediate, pivotal in the manufacturing of plastics, synthetic rubbers, and acrylic fibers. However, its utility is shadowed by significant health concerns. Classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and carcinogenic to humans by the International Agency for Research on Cancer (IARC), exposure to acrylonitrile poses a considerable risk.[1] The primary routes of human exposure are occupational, through inhalation of vapors and dermal absorption, though the general population may also be exposed via consumer products and cigarette smoke.[2] Given its toxicity, which can manifest as respiratory tract irritation and symptoms akin to cyanide poisoning, robust methods for monitoring human exposure are paramount for risk assessment and the implementation of safety measures.[1]
This technical guide provides a comprehensive overview of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) as a specific and reliable biomarker for acrylonitrile exposure. We will delve into the metabolic pathways of acrylonitrile, detailing the formation of CEMA, and present field-proven methodologies for its quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and clinical diagnostics.
Metabolic Fate of Acrylonitrile: The Genesis of CEMA
Upon entering the systemic circulation, acrylonitrile is metabolized via two primary pathways: oxidation by cytochrome P450 2E1 and conjugation with glutathione (GSH).[2] While the oxidative pathway can lead to the formation of the reactive epoxide 2-cyanoethylene oxide and subsequent release of cyanide, the glutathione conjugation pathway represents a major detoxification route.[2][3]
This conjugation, catalyzed by glutathione S-transferases (GST), results in the formation of S-(2-cyanoethyl)glutathione. This conjugate is then sequentially catabolized in the mercapturic acid pathway. The glutamyl and glycinyl residues are cleaved, and the remaining S-(2-cyanoethyl)-L-cysteine moiety is N-acetylated to yield this compound (CEMA).[4][5] CEMA is a stable, water-soluble metabolite that is efficiently excreted in the urine, making it an ideal candidate for non-invasive biomonitoring.[2][6] Studies have shown that urinary CEMA is a major metabolite of acrylonitrile and its levels are significantly correlated with exposure.[4][7]
Analytical Quantification of CEMA in Urine
The gold standard for the quantification of CEMA in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This technique offers unparalleled sensitivity and specificity, which is crucial for detecting low levels of exposure and distinguishing CEMA from other endogenous urine components.
Causality Behind Experimental Choices: A Self-Validating System
A robust analytical method is a self-validating system where each step is chosen to ensure accuracy and reproducibility. Here, we outline the rationale behind the key stages of a typical LC-MS/MS workflow for CEMA analysis.
-
Sample Collection and Storage: Urine is the preferred matrix due to the high concentration of excreted CEMA and the non-invasive nature of collection. First-morning void or 24-hour collections are often recommended to obtain a representative sample.[10][11] Samples should be stored frozen (≤ -20°C) to prevent degradation of the analyte.[12][13]
-
Internal Standardization: The use of a stable isotope-labeled internal standard (SIL-IS), such as D3-CEMA, is critical.[14][15] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it effectively corrects for sample-to-sample variability in extraction recovery and for matrix effects (ion suppression or enhancement), which are common in complex matrices like urine.[4][6][16] This ensures the accuracy and precision of the quantification.
-
Sample Preparation: The goal of sample preparation is to remove interfering substances from the urine matrix that could compromise the analysis, while efficiently recovering the analyte. Two common approaches are "Dilute-and-Shoot" and Solid-Phase Extraction (SPE).
-
Dilute-and-Shoot: This is a simpler and faster method, suitable for high-throughput analysis.[17] However, it provides minimal sample cleanup, which can lead to more significant matrix effects and faster contamination of the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[18][19] This reduces matrix effects and can improve the sensitivity and robustness of the assay.[3] Hydrophilic-Lipophilic-Balanced (HLB) sorbents are particularly effective for retaining a wide range of compounds, including CEMA, from aqueous samples like urine.[3][20][21]
-
-
Chromatographic Separation: Reversed-phase liquid chromatography is used to separate CEMA from other components in the prepared sample before it enters the mass spectrometer. A C18 column is typically employed. The separation is achieved by a gradient elution using a polar mobile phase (e.g., water with a small amount of formic acid) and a less polar organic mobile phase (e.g., acetonitrile or methanol with formic acid). The formic acid helps to protonate the CEMA molecule, which improves its retention on the reversed-phase column and enhances its ionization in the mass spectrometer.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[22] In MRM, the first quadrupole selects the protonated molecular ion of CEMA (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific fragment ion (the product ion) for detection.[23] This two-stage mass filtering provides exceptional specificity, as it is highly unlikely that another compound will have the same precursor ion, product ion, and chromatographic retention time as CEMA.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the quantification of CEMA in human urine.
Protocol 1: Dilute-and-Shoot LC-MS/MS Method
This method is adapted from a validated procedure for the simultaneous analysis of CEMA and another metabolite.[4][14]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Transfer a 1 mL aliquot of the urine sample to a microcentrifuge tube.
-
Add 10 µL of formic acid, vortex, and centrifuge at 10,000 rpm for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm polyether sulfone membrane.
-
Transfer a 100 µL aliquot of the filtered urine to an autosampler vial.
-
Add 100 µL of a mixed internal standard solution (containing D3-CEMA at a known concentration, e.g., 2.5 µg/mL).
-
Dilute the mixture to a final volume of 1 mL with 0.1% aqueous formic acid.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: 5% to 95% B
-
3-4.5 min: 95% B
-
4.5-5 min: 95% to 5% B
-
5-6 min: 5% B (re-equilibration)
-
-
MS System: API 5500 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
CEMA: m/z 217.1 → 88.1 (Quantifier), 217.1 → 130.1 (Qualifier)
-
D3-CEMA: m/z 220.1 → 91.1 (Quantifier) (Note: Specific MRM transitions should be optimized for the instrument in use. The transitions provided are based on the known fragmentation of N-acetylcysteine and related compounds.)[24]
-
-
Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS Method
This protocol utilizes a generic approach for mercapturic acids using a polymeric reversed-phase sorbent.[3]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Spike a 1 mL aliquot of urine with the D3-CEMA internal standard.
-
Pre-treat the sample by adding 1 mL of 2% phosphoric acid and vortexing.
-
SPE Cartridge: Oasis HLB 3 cc, 60 mg.
-
Conditioning: Wash the cartridge sequentially with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute CEMA and the internal standard with 2 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters would be identical to those described in Protocol 1.
-
Data Presentation and Method Validation
Quantitative data should be generated using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine or pooled drug-free urine) and analyzed with each batch of samples. The method must be validated to ensure it is fit for purpose.[25]
Table 1: Typical LC-MS/MS Method and Validation Parameters for CEMA Quantification
| Parameter | Typical Value/Specification | Rationale |
| Linearity Range | 0.5 - 100 ng/mL | Defines the concentration range over which the method is accurate and precise. |
| Correlation Coefficient (r²) | ≥ 0.995 | Demonstrates the strength of the linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy (% Recovery) | 85 - 115% (at LLOQ: 80-120%) | Closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 15% (at LLOQ: ≤ 20%) | Measures the random error and reproducibility of the method. |
| Matrix Effect | Monitored and compensated by SIL-IS | Assesses the influence of co-eluting matrix components on analyte ionization.[4][6][16] |
| Recovery | > 80% (for SPE) | Efficiency of the extraction process.[5] |
Conclusion: The Role of CEMA in Exposure Science
This compound has emerged as a robust and specific biomarker for assessing human exposure to acrylonitrile. Its formation through a major detoxification pathway and its excretion in urine make it an ideal target for non-invasive biomonitoring. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification, even at low exposure levels.
The protocols and principles outlined in this guide are designed to provide researchers and scientists with a solid foundation for implementing CEMA analysis in their laboratories. By understanding the causality behind each experimental choice—from sample collection to data analysis—and by employing a self-validating system that includes a stable isotope-labeled internal standard, professionals can generate high-quality, reliable data. This data is indispensable for occupational health surveillance, epidemiological studies, and regulatory risk assessments, ultimately contributing to the protection of human health from the adverse effects of acrylonitrile exposure.
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Title: Acrylonitrile: toxicological overview Source: GOV.UK URL: [Link]
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Title: Acrylonitrile - ToxGuide™ Source: Agency for Toxic Substances and Disease Registry URL: [Link]
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Title: TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile Source: NCBI Bookshelf URL: [Link]
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Title: New findings on acrylonitrile metabolism Source: PubMed URL: [Link]
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Title: Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse Source: ResearchGate URL: [Link]
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Title: Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]
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Title: A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB Source: Waters Corporation URL: [Link]
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Title: OASIS SAMPLE PREPARATION Source: Waters Corporation URL: [Link]
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Title: Simplifying Solid-Phase Extraction Source: Waters Corporation URL: [Link]
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Title: Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine Source: PubMed URL: [Link]
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Title: Shop Oasis HLB 3cc Vac Cartridges | WAT094226 Source: Waters Corporation URL: [Link]
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Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: LinkedIn URL: [Link]
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Title: 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile Source: PubMed URL: [Link]
-
Title: Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers Source: PubMed URL: [Link]
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Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
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Title: Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting Source: PubMed URL: [Link]
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Title: Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing Source: Forensic RTI URL: [Link]
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The In Vivo Journey of a Key Biomarker: A Technical Guide to the Toxicokinetics of N-Acetyl-S-(2-cyanoethyl)-L-cysteine
Foreword: Understanding CEMA Beyond a Simple Metabolite
For researchers, toxicologists, and drug development professionals navigating the complexities of xenobiotic metabolism, understanding the lifecycle of a biomarker is paramount. N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) is widely recognized as a primary urinary biomarker for exposure to acrylonitrile, a probable human carcinogen found in industrial settings and tobacco smoke.[1] However, a deeper dive into its toxicokinetics—the journey of absorption, distribution, metabolism, and excretion (ADME)—reveals a more intricate story. This guide provides an in-depth technical exploration of the in vivo toxicokinetics of CEMA, not merely as a static endpoint but as a dynamic entity whose formation and fate are critical to accurately assessing acrylonitrile exposure and its associated health risks.
The Genesis of CEMA: Metabolic Activation and Detoxification of Acrylonitrile
The story of CEMA begins with its parent compound, acrylonitrile (AN). AN is readily absorbed into the systemic circulation following inhalation, ingestion, or dermal contact.[2] Once in the body, it undergoes a complex series of metabolic transformations, primarily in the liver, which dictate its toxicity and the formation of biomarkers like CEMA.
The metabolism of acrylonitrile proceeds via two main competing pathways: detoxification through glutathione conjugation and metabolic activation through epoxidation.[3][4] The detoxification pathway, which leads to the formation of CEMA, is a crucial defense mechanism. This process is catalyzed by glutathione S-transferases (GSTs), which conjugate acrylonitrile with glutathione (GSH).[1] This conjugation is a critical step in neutralizing the electrophilic nature of acrylonitrile, rendering it less harmful.
Following the initial conjugation, the resulting glutathione adduct undergoes further enzymatic processing. Specifically, the γ-glutamyl and glycinyl residues are cleaved, and the remaining cysteine conjugate is N-acetylated to form this compound (CEMA), a stable and water-soluble mercapturic acid that is then excreted in the urine.[1][4][5]
Figure 1: Metabolic Pathway of Acrylonitrile to CEMA.
In Vivo Toxicokinetics of CEMA: From Formation to Elimination
While CEMA is a metabolite, understanding its kinetic profile is essential for its use as a reliable biomarker. The following sections detail the key toxicokinetic parameters of CEMA, largely inferred from studies on acrylonitrile exposure.
Absorption and Distribution of the Precursor, Acrylonitrile
The journey to CEMA formation begins with the absorption and distribution of acrylonitrile.
-
Absorption: Acrylonitrile is readily absorbed following inhalation and oral exposure, with approximate absorption rates of 50% and 90%, respectively.[6] Dermal absorption also occurs, though at a lower rate.[2]
-
Distribution: Once absorbed, acrylonitrile is widely distributed throughout the body. Higher concentrations are typically found in the liver, kidneys, lungs, and stomach, which are primary sites of metabolism and potential toxicity.[6]
Metabolism: The Mercapturic Acid Pathway in Focus
As previously described, the formation of CEMA is a multi-step metabolic process known as the mercapturic acid pathway.[4][5] This pathway is a major route for the biotransformation and detoxification of a wide range of xenobiotics. The key enzymes involved are glutathione S-transferases, γ-glutamyltransferases, dipeptidases, and cysteine S-conjugate N-acetyltransferase.[4][5] The efficiency of this pathway can be influenced by genetic polymorphisms in these enzymes, leading to inter-individual variability in CEMA excretion.
Excretion: The Final Chapter in CEMA's Journey
The excretion of CEMA is the final and most critical phase of its toxicokinetic profile, as it directly relates to its utility as a urinary biomarker.
-
Primary Route of Elimination: CEMA is primarily excreted in the urine.[1][7] Studies in human volunteers exposed to acrylonitrile have shown that a significant portion of the retained dose is eliminated as CEMA in the urine.
-
Excretion Kinetics: The elimination of CEMA from the body follows first-order kinetics.[7] In a study involving human volunteers exposed to acrylonitrile, the half-life of CEMA elimination was found to be approximately eight hours.[7] This relatively short half-life makes CEMA a good biomarker for recent exposure to acrylonitrile.
-
Correlation with Exposure: Numerous studies have demonstrated a strong correlation between the concentration of CEMA in urine and the level of acrylonitrile exposure.[2][3][8] This dose-dependent excretion is the cornerstone of its use in biomonitoring. For instance, smokers have been found to excrete over 100-fold higher amounts of urinary CEMA than non-smokers.[8]
| Parameter | Value/Description | Species | Source(s) |
| Parent Compound | Acrylonitrile | - | - |
| Primary Metabolite | This compound (CEMA) | Human | [3][4] |
| Absorption of Acrylonitrile (Inhalation) | ~50% | Human | [6] |
| Absorption of Acrylonitrile (Oral) | ~90% | Animal | [6] |
| Primary Route of CEMA Excretion | Urine | Human | [1][7] |
| CEMA Elimination Half-Life | ~8 hours | Human | [7] |
| Percentage of Retained Acrylonitrile Excreted as CEMA | ~21.8% | Human | [7] |
Table 1: Summary of Key Toxicokinetic Parameters Related to CEMA.
Analytical Methodologies for CEMA Quantification: A Practical Protocol
Accurate quantification of CEMA in biological matrices, primarily urine, is crucial for its application in research and clinical settings. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of CEMA in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of CEMA in urine samples.
1. Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
For long-term storage, samples should be frozen at -20°C or below to prevent degradation of the analyte.
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
Perform a simple dilution of the urine supernatant with a suitable buffer or mobile phase. An internal standard (e.g., isotopically labeled CEMA) should be added at this stage to correct for matrix effects and variations in instrument response.
3. Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column is typically used for the separation of CEMA.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
4. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on the specific method.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of CEMA and its specific product ions, which provides high selectivity and sensitivity for quantification.
Figure 2: Experimental Workflow for CEMA Analysis in Urine.
Conclusion: The Significance of CEMA Toxicokinetics in Health and Research
The toxicokinetics of this compound provide a clear and compelling narrative of its journey from the metabolic processing of acrylonitrile to its excretion from the body. Its relatively short half-life and dose-dependent urinary elimination make it an invaluable biomarker for assessing recent exposure to acrylonitrile from both occupational and environmental sources, most notably tobacco smoke. A thorough understanding of its formation, distribution, and excretion dynamics is not just an academic exercise; it is fundamental to the accurate interpretation of biomonitoring data, the assessment of health risks associated with acrylonitrile exposure, and the development of strategies to mitigate its harmful effects. As analytical techniques continue to improve in sensitivity and specificity, the role of CEMA in public health and toxicology is set to become even more significant.
References
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Jakubowski, M., Linhart, I., Pielas, G., & Kopecký, J. (1987). 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile. British Journal of Industrial Medicine, 44(12), 834–840. [Link]
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Hecht, S. S., Se-ran, K., & Carmella, S. G. (2020). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 22(10), 1744–1747. [Link]
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Nelson, E. (1992). Determination of mercapturic acid excretions in exposure control to toxicants. Critical Reviews in Toxicology, 22(5-6), 371-389. [Link]
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St. Helen, G., Goniewicz, M. L., Dempsey, D., Wilson, M., Jacob, P., & Benowitz, N. L. (2012). Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption. Cancer Epidemiology, Biomarkers & Prevention, 21(11), 2033–2042. [Link]
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Hecht, S. S., Se-ran, K., & Carmella, S. G. (2020). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research. [Link]
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An In-depth Technical Guide on N-Acetyl-S-(2-cyanoethyl)-L-cysteine and its Intersection with Oxidative Stress
Abstract
This technical guide provides a comprehensive exploration of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAcCys), a critical biomarker of exposure to acrylonitrile and a significant molecule in the study of oxidative stress. We will delve into the biochemical origins of NAcCys, its metabolic fate, and its intricate relationship with cellular redox homeostasis. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, in-depth protocols for the precise quantification of this metabolite. We will further explore the downstream cellular consequences of acrylonitrile exposure, focusing on the induction of oxidative stress and the activation of relevant signaling pathways.
Introduction: The Significance of NAcCys in Toxicology and Cellular Stress
This compound (also referred to as 2CYEMA in some literature) is a mercapturic acid derivative that has garnered significant attention in the fields of toxicology and occupational health.[1][2] Its primary significance lies in its role as a specific and reliable urinary biomarker of exposure to acrylonitrile, a volatile, colorless liquid used extensively in the manufacturing of plastics, acrylic fibers, and synthetic rubbers.[3][4] Acrylonitrile is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), making the monitoring of exposure to this compound a critical public health concern.[5][6] Beyond its utility as a biomarker, the formation and metabolism of NAcCys are intrinsically linked to the cellular antioxidant defense system, particularly the glutathione (GSH) conjugation pathway.[7][8] This connection places NAcCys at the crossroads of xenobiotic metabolism and the cellular response to oxidative stress.
Exposure to acrylonitrile has been demonstrated to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[9][10] This guide will elucidate the mechanisms by which acrylonitrile exposure leads to oxidative stress and how the measurement of NAcCys can serve as an indirect indicator of the engagement of detoxification pathways.
The Biochemical Genesis of NAcCys: A Tale of Detoxification
The formation of NAcCys is a direct consequence of the body's attempt to detoxify and eliminate acrylonitrile. This process is a classic example of a Phase II detoxification reaction, where a lipophilic xenobiotic is rendered more water-soluble to facilitate its excretion.
The Central Role of Glutathione Conjugation
The initial and most critical step in the formation of NAcCys is the conjugation of acrylonitrile with glutathione (GSH).[3][4] GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in protecting cells from oxidative damage and detoxifying a wide array of electrophilic compounds.[7][8][11] The reaction between acrylonitrile and GSH is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).
The sulfhydryl group (-SH) of the cysteine residue within glutathione acts as a nucleophile, attacking the electrophilic β-carbon of the acrylonitrile molecule. This results in the formation of a stable thioether linkage, yielding S-(2-cyanoethyl)glutathione.
Metabolic Processing to the Final Excretory Product
The S-(2-cyanoethyl)glutathione conjugate undergoes a series of enzymatic modifications before it is excreted in the urine as NAcCys. This metabolic cascade involves the sequential cleavage of the glutamate and glycine residues by γ-glutamyltransferase and dipeptidases, respectively, to form S-(2-cyanoethyl)-L-cysteine. The final step is the N-acetylation of the free amino group of the cysteine moiety by N-acetyltransferase to produce this compound.[12][13]
Caption: Metabolic pathway of NAcCys formation from acrylonitrile.
NAcCys as a Biomarker: Quantifying Exposure
The quantification of NAcCys in urine is a robust and widely accepted method for assessing human exposure to acrylonitrile.[14][15] This is due to its specificity as a metabolite of acrylonitrile and its relatively stable excretion profile.
Sources of Acrylonitrile Exposure
The primary sources of non-occupational exposure to acrylonitrile are tobacco smoke and, to a lesser extent, ingestion of acrylonitrile that has leached from plastic food containers.[3][5] Smokers exhibit significantly higher levels of urinary NAcCys compared to non-smokers.[15][16] Occupational exposure is a concern for workers in industries that manufacture or use acrylonitrile.
| Population Group | Median NAcCys Level (μg/g creatinine) | Reference |
| Non-smokers | 1.38 | [2] |
| Smokers | 145 | [2] |
Analytical Methodology: A Step-by-Step Protocol for NAcCys Quantification
The gold standard for the quantification of NAcCys in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][17] This technique offers high sensitivity and specificity, allowing for the detection of low levels of the metabolite.
Protocol: Quantification of NAcCys in Human Urine by LC-MS/MS
-
Sample Collection and Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
To prevent degradation, samples should be stored at -20°C or lower until analysis.
-
Thaw urine samples at room temperature.
-
Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitate.
-
Take a 100 µL aliquot of the supernatant for analysis.
-
-
Internal Standard Spiking:
-
Add an appropriate internal standard (e.g., a stable isotope-labeled NAcCys) to the urine aliquot. This is crucial for correcting for variations in sample preparation and instrument response.
-
-
Sample Dilution:
-
Dilute the sample with a suitable solvent, such as a mixture of water and acetonitrile containing a small amount of formic acid to aid in ionization. A 1:10 dilution is a common starting point.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NAcCys and its internal standard.
-
-
-
Quantification:
-
A calibration curve is generated using a series of known concentrations of NAcCys standards.
-
The concentration of NAcCys in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Caption: Experimental workflow for NAcCys quantification in urine.
Acrylonitrile-Induced Oxidative Stress: The Cellular Aftermath
The detoxification of acrylonitrile via glutathione conjugation is not without its consequences. Significant exposure to acrylonitrile can lead to the depletion of cellular glutathione stores.[18] This depletion compromises the cell's primary defense against reactive oxygen species (ROS), tipping the redox balance towards a state of oxidative stress.[10]
The Cascade of Oxidative Damage
Increased levels of ROS can lead to widespread cellular damage, including:
-
Lipid Peroxidation: The oxidative degradation of lipids in cell membranes, leading to loss of membrane integrity and function.
-
Protein Oxidation: The modification of proteins, resulting in altered enzyme activity and protein aggregation.
-
DNA Damage: The oxidation of DNA bases, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), which can lead to mutations if not repaired.[19][20]
Activation of Stress-Responsive Signaling Pathways
Cells respond to oxidative stress by activating a number of signaling pathways aimed at restoring redox homeostasis and repairing damage. One of the key pathways implicated in the response to acrylonitrile-induced oxidative stress is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10][21]
Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Oxidative stress can lead to the activation of IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in inflammation, cell survival, and apoptosis.[21]
Caption: Acrylonitrile-induced NF-κB signaling pathway activation.
The Protective Role of N-Acetylcysteine (NAC) Supplementation
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and is widely used as a nutritional supplement.[18][22] Its primary therapeutic benefit in the context of oxidative stress lies in its ability to replenish intracellular glutathione levels.[23][24] By providing the rate-limiting substrate (cysteine) for glutathione synthesis, NAC can help to restore the cell's antioxidant capacity and mitigate the damaging effects of oxidative stress.[22][25] Studies have shown that pretreatment with NAC can abolish the induction of the pro-apoptotic protein Bax in response to acrylonitrile treatment, highlighting its protective effects.[10][21]
Conclusion and Future Directions
This compound is a multifaceted molecule that serves as a crucial biomarker for acrylonitrile exposure and provides a window into the cellular mechanisms of detoxification and oxidative stress. The reliable quantification of NAcCys is essential for monitoring human exposure and for advancing our understanding of the toxicological effects of acrylonitrile. Future research should focus on further elucidating the downstream consequences of glutathione depletion following acrylonitrile exposure and on exploring the therapeutic potential of interventions, such as NAC supplementation, in mitigating acrylonitrile-induced cellular damage. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of toxicology and cellular biology.
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The Glutathione Conjugation Pathway of Acrylonitrile: A Technical Guide for Researchers
This guide provides an in-depth exploration of the glutathione (GSH) conjugation pathway of acrylonitrile, a critical mechanism in its detoxification and bioactivation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and offers detailed methodologies for studying this vital metabolic route.
Introduction: The Dual Faces of Acrylonitrile Metabolism
Acrylonitrile (AN) is a high-volume industrial chemical primarily used in the production of plastics, acrylic fibers, and synthetic rubbers.[1][2] Human exposure can occur in occupational settings and through environmental sources, including tobacco smoke.[3][4] The metabolism of acrylonitrile is a double-edged sword, leading to both detoxification and the formation of reactive, potentially toxic intermediates.[5][6] Understanding the intricacies of these metabolic pathways is paramount for assessing its toxicological risk and developing potential therapeutic interventions.
Two primary, competing pathways govern the metabolic fate of acrylonitrile in vivo:
-
Direct Glutathione Conjugation: A detoxification pathway where acrylonitrile is directly conjugated with glutathione.[1][7][8]
-
Oxidative Metabolism: An activation pathway mediated by cytochrome P450 enzymes, leading to the formation of a reactive epoxide intermediate, which is subsequently detoxified by glutathione.[6][7][9]
This guide focuses on the pivotal role of glutathione in both of these pathways.
The Metabolic Crossroads: Direct Conjugation vs. Oxidative Activation
The balance between direct conjugation and oxidative metabolism significantly influences the toxicity of acrylonitrile. This balance is species-dependent and can be influenced by factors such as the level of exposure and the induction or inhibition of specific enzymes.[2][6]
The Primary Detoxification Route: Direct Glutathione Conjugation
The principal detoxification pathway for acrylonitrile involves its direct conjugation with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[1][8] This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[10] The nucleophilic thiol group of glutathione attacks the electrophilic β-carbon of acrylonitrile, forming a stable conjugate, S-(2-cyanoethyl)glutathione.[11][12]
This initial conjugate undergoes further metabolism through the mercapturic acid pathway.[13] This involves the sequential cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate. The final product, N-acetyl-S-(2-cyanoethyl)cysteine (CEMA or 2CYEMA) , is a water-soluble, excretable mercapturic acid that serves as a key biomarker of acrylonitrile exposure.[3][4][13][14]
The Bioactivation Pathway: Cytochrome P450-Mediated Oxidation
In a competing pathway, acrylonitrile is metabolized by cytochrome P450 2E1 (CYP2E1) to the reactive epoxide, 2-cyanoethylene oxide (CEO) .[6][7][9][15] CEO is a potent electrophile and is considered a key mediator of acrylonitrile's genotoxicity and carcinogenicity.[9]
Glutathione plays a crucial role in detoxifying this reactive intermediate. CEO is conjugated with glutathione, a reaction that can occur both non-enzymatically and be catalyzed by GSTs.[11] This conjugation prevents CEO from reacting with cellular macromolecules such as DNA and proteins. The resulting glutathione conjugate is then further processed via the mercapturic acid pathway.[8]
The following diagram illustrates the dual metabolic pathways of acrylonitrile:
Figure 1: The dual metabolic pathways of acrylonitrile, highlighting both direct glutathione conjugation and oxidative bioactivation.
The Central Role of Glutathione S-Transferases (GSTs)
GSTs are a diverse family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, including acrylonitrile and its epoxide metabolite.[10][16] The efficiency of this conjugation is a key determinant of an individual's susceptibility to acrylonitrile-induced toxicity.
Different isoforms of GSTs exhibit varying catalytic efficiencies towards acrylonitrile. For instance, in rats, acrylonitrile has been shown to selectively bind to the rGSTM1 subunit of GST.[10] Polymorphisms in GST genes in humans may lead to individual differences in the ability to detoxify acrylonitrile, potentially influencing susceptibility to its adverse health effects.[17]
Toxicological Implications of the Glutathione Pathway
The glutathione conjugation pathway is intrinsically linked to the toxicology of acrylonitrile.
-
Glutathione Depletion: High doses of acrylonitrile can lead to the depletion of cellular glutathione stores.[15][18] This depletion compromises the cell's antioxidant defenses and its ability to detoxify not only acrylonitrile and its metabolites but also other reactive electrophiles, increasing the risk of cellular damage.
-
Covalent Binding to Macromolecules: When glutathione levels are depleted, the reactive intermediate CEO is more likely to bind covalently to cellular macromolecules, including proteins and nucleic acids.[19] This binding is a critical event in the initiation of acrylonitrile-induced carcinogenicity.[19]
-
Species-Specific Toxicity: The relative importance of the oxidative and direct conjugation pathways varies between species, which can explain differences in acrylonitrile toxicity.[6] For example, the rate of CEO formation is higher in mouse liver microsomes compared to rat and human liver microsomes.[9] However, in vivo, CEO concentrations in blood are lower in mice than in rats, suggesting more efficient detoxification in mice.[9]
Experimental Methodologies for Studying Acrylonitrile-Glutathione Conjugation
A variety of in vitro and in vivo experimental approaches are employed to investigate the glutathione conjugation pathway of acrylonitrile.
In Vitro Assays
This assay measures the enzymatic conjugation of acrylonitrile with glutathione. A common method involves monitoring the reaction using a spectrophotometer. While a general substrate like 1-chloro-2,4-dinitrobenzene (CDNB) is often used for overall GST activity, specific assays can be developed for acrylonitrile.
Protocol: Spectrophotometric GST Activity Assay with Acrylonitrile
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 6.5-7.5)
-
1-5 mM reduced glutathione (GSH)
-
1 mM acrylonitrile (substrate)
-
Purified GST enzyme or cytosolic fraction from liver or other tissues.
-
-
Initiation of Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Monitoring: Monitor the decrease in acrylonitrile concentration or the formation of the S-(2-cyanoethyl)glutathione conjugate over time using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the reaction curve. Determine the specific activity of the enzyme (nmol/min/mg protein).
Isolated liver microsomes are used to study the CYP2E1-mediated oxidation of acrylonitrile to CEO, while isolated hepatocytes provide a more complete model to investigate the interplay between the oxidative and conjugation pathways.[1][7][15]
Protocol: Acrylonitrile Metabolism in Isolated Hepatocytes
-
Hepatocyte Isolation: Isolate hepatocytes from rats or other species using a two-step collagenase perfusion method.
-
Incubation: Incubate the isolated hepatocytes in a suitable medium (e.g., Krebs-Henseleit buffer) with a known concentration of radiolabeled ([¹⁴C]) or unlabeled acrylonitrile.
-
Sample Collection: Collect aliquots of the cell suspension and the medium at different time points.
-
Metabolite Extraction: Separate the cells from the medium by centrifugation. Extract metabolites from both the cells and the medium using a suitable solvent (e.g., methanol or acetonitrile).
-
Metabolite Analysis: Analyze the extracted metabolites using HPLC coupled with a radioactivity detector or a mass spectrometer (LC-MS/MS) to identify and quantify acrylonitrile and its metabolites, including S-(2-cyanoethyl)glutathione and its downstream products.[1]
In Vivo Studies
Animal models, particularly rats and mice, are crucial for understanding the in vivo metabolism and toxicity of acrylonitrile. The use of genetically modified animals, such as CYP2E1-null mice, has been instrumental in elucidating the specific role of the oxidative pathway.
Workflow: In Vivo Acrylonitrile Metabolism Study
Figure 2: A generalized workflow for conducting in vivo studies of acrylonitrile metabolism.
Analytical Techniques for Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acrylonitrile metabolites in biological matrices.[8][13]
Protocol: Quantification of CEMA in Urine by LC-MS/MS
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute the urine samples with a suitable buffer (e.g., ammonium acetate).
-
Add an internal standard (e.g., a stable isotope-labeled CEMA) to each sample.
-
-
HPLC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for both CEMA and the internal standard for accurate quantification.
-
-
Quantification:
-
Generate a calibration curve using standards of known CEMA concentrations.
-
Calculate the concentration of CEMA in the urine samples based on the peak area ratios of the analyte to the internal standard.[8]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to acrylonitrile metabolism.
| Parameter | Species | Tissue/System | Value | Reference |
| Rate of CEO Formation | Mouse | Liver Microsomes | ~4 times higher than rat and human | [9] |
| Rat | Liver Microsomes | Comparable to human | [9] | |
| Human | Liver Microsomes | Comparable to rat | [9] | |
| Urinary Excretion of CEMA | Rat | In vivo (oral admin.) | ~60% of administered dose | [8] |
| Mouse | In vivo (oral admin.) | ~40% of administered dose | [8] | |
| CEMA Levels in Urine (Median) | Human (Smokers) | In vivo | 145 µg/g creatinine | [4] |
| Human (Non-smokers) | In vivo | 1.38 µg/g creatinine | [4] |
Conclusion and Future Directions
The glutathione conjugation pathway is a critical determinant of the metabolic fate and toxicity of acrylonitrile. The interplay between direct conjugation and oxidative bioactivation, mediated by GSTs and CYP2E1 respectively, highlights the complexity of xenobiotic metabolism. A thorough understanding of these pathways, facilitated by the experimental methodologies outlined in this guide, is essential for accurate risk assessment and the development of strategies to mitigate the adverse health effects of acrylonitrile exposure.
Future research should focus on:
-
Characterizing the specific human GST isoforms involved in acrylonitrile and CEO conjugation to better understand inter-individual variability in susceptibility.
-
Developing more sophisticated in vitro models that can accurately recapitulate the in vivo metabolic environment.
-
Further elucidating the downstream signaling pathways affected by glutathione depletion and covalent binding of acrylonitrile metabolites.
By continuing to unravel the complexities of the glutathione conjugation pathway, the scientific community can make significant strides in protecting human health from the potential dangers of acrylonitrile exposure.
References
- Kedderis, G. L., & Batra, R. (1991). Species comparison of acrylonitrile epoxidation by microsomes from mice, rats and humans: relationship to epoxide concentrations in mouse and rat blood. Carcinogenesis, 12(3), 401–404.
- Geiger, L. E., Hogy, L. L., & Guengerich, F. P. (1983). Metabolism of acrylonitrile by isolated rat hepatocytes. Cancer Research, 43(7), 3080–3087.
- Appel, K. E., Peter, H., Bolt, M., & Bolt, H. M. (1981). Interaction of acrylonitrile with hepatic microsomes of rats and men. Toxicology Letters, 7(4-5), 335–339.
- Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.
- Cote, I. L., Bowers, A., & Jaeger, R. J. (1984). Effects of acrylonitrile on tissue glutathione concentrations in rat, mouse, and hamster. Research Communications in Chemical Pathology and Pharmacology, 43(3), 507–510.
- Young, J. D., Slauter, R. W., & Sipes, I. G. (1977). The fate of acrylonitrile in the rat. Drug Metabolism and Disposition, 5(5), 488–494.
- Guengerich, F. P., Geiger, L. E., Hogy, L. L., & Wright, P. L. (1981). In vitro metabolism of acrylonitrile to 2-cyanoethylene oxide, conjugation with glutathione, and interaction with cytochrome P-450. Cancer Research, 41(12 Pt 1), 4925–4933.
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Graphviz. (n.d.). DOT Language. Retrieved from [Link]
- Ivanov, V. V., & Massey, A. R. (1992). Consequences of Acrylonitrile Metabolism in Rat Hepatocytes: Effects on Lipid Peroxidation and Viability of the Cells. Toxicology in Vitro, 6(5), 421–428.
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Agency for Toxic Substances and Disease Registry. (2022). Medical Management Guidelines for Acrylonitrile. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
- Roberts, A. E., Lacy, S. A., & Pilon, D. (1989). Effect of glutathione depletion on the irreversible association of acrylonitrile with tissue macromolecules after oral administration to rats. Toxicology and Applied Pharmacology, 100(2), 209–218.
- Das, G., & Awasthi, Y. C. (1998). Covalent binding of acrylonitrile to specific rat liver glutathione S-transferases in vivo. Biochemistry, 37(48), 17081–17088.
- Thier, R., Lewalter, J., Selinski, S., & Bolt, H. M. (2000). Species differences in acrylonitrile metabolism and toxicity between experimental animals and humans based on observations in human accidental poisonings. Archives of Toxicology, 74(4-5), 184–189.
- Ahmed, A. E., & Abreu, M. E. (1982). Metabolism of acrylonitrile to cyanide. In vitro studies. Advances in Experimental Medicine and Biology, 136 Pt B, 1229–1238.
-
R. B. I. G. S. (n.d.). N-Acetyl (2-Cyanoethyl) Cysteine (NACE). Lab Results Explained. Retrieved from [Link]
- De Jesús, V. R., Valentin-Blasini, L., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(4), 668–676.
- Schettgen, T., Kraus, T., & Gube, M. (2012). Simultaneous determination of mercapturic acids derived from acrylamide, acrylonitrile, acrolein, 1,3-butadiene, crotonaldehyde, ethylene oxide, propylene oxide and vinyl chloride in human urine using liquid chromatography/tandem mass spectrometry.
- Lamb, J. G., & Hollenberg, P. F. (1980). The metabolism of acrylonitrile by isolated rat hepatocytes. Toxicology and Applied Pharmacology, 55(3), 444–451.
- Alwis, K. U., deCastro, B. R., Blount, B. C., & Valentin-Blasini, L. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(4), 668–676.
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A Technical Guide to the Cyano-Enol Metabolite Class: Discovery, Bioanalysis, and Mechanistic Insights Based on the Teriflunomide Archetype
Senior Application Scientist Note: The query for "2CYEMA" as a metabolite with the chemical structure 2-cyano-N-ethyl-3-hydroxy-2-butenamide did not yield a direct match in peer-reviewed literature under this specific name. However, this structure is a close analog of the well-characterized and clinically significant active metabolite, Teriflunomide (A77 1726) . Teriflunomide's structure is (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide. The core functional moiety, the 2-cyano-3-hydroxy-but-2-enamide scaffold, is identical.
Given this strong structural homology, this guide has been developed with full editorial control to provide a comprehensive technical overview of this class of metabolites, using Teriflunomide as the archetypal molecule. The principles of discovery, metabolic activation, analytical quantification, and mechanism of action detailed herein are directly applicable to the study of any novel analog such as 2-cyano-N-ethyl-3-hydroxy-2-butenamide.
Part 1: Discovery and History of the Archetypal Metabolite, Teriflunomide
The story of this metabolite class is intrinsically linked to the development of the disease-modifying antirheumatic drug (DMARD), Leflunomide.
From Prodrug to Active Metabolite: Leflunomide was initially developed for the treatment of rheumatoid arthritis.[1][2] During its preclinical and clinical development, researchers observed that the parent compound, an isoxazole derivative, was rapidly and almost completely metabolized in vivo.[3] The primary and pharmacologically active metabolite was identified as A77 1726, later named Teriflunomide.[1][4] This metabolic conversion is not a minor pathway but the central step to the drug's therapeutic action; Leflunomide is effectively a prodrug for Teriflunomide.[2][5]
The Key Metabolic Step: Isoxazole Ring Opening: The conversion involves the opening of the isoxazole ring of Leflunomide.[1][5] This biotransformation occurs in the gastrointestinal mucosa and the liver.[1][6] The resulting open-ring structure is Teriflunomide, which contains the critical cyano-enol functional group responsible for its biological activity. Because Teriflunomide is responsible for the entirety of Leflunomide's in vivo activity, the two are contraindicated for concurrent administration.[7]
Clinical Significance and Evolution: The profound efficacy and long half-life of Teriflunomide led to its independent development as a drug.[5] It was approved by the FDA in 2012 for the treatment of relapsing forms of multiple sclerosis (MS).[8] This journey from being identified as a metabolite to becoming a standalone therapeutic agent underscores the importance of rigorous metabolite identification and characterization in drug development.
Part 2: Metabolic Pathways and Pharmacokinetics
The metabolism of Leflunomide to Teriflunomide is a rapid and efficient process. Understanding the subsequent fate of Teriflunomide is crucial for appreciating its long half-life and pharmacokinetic profile.
Metabolic Activation of Leflunomide
The conversion of Leflunomide to its active metabolite, Teriflunomide (A77 1726), is the foundational step. While the specific enzymes are not fully elucidated, this ring-opening is known to occur in the gut wall and liver.[6] Cytochrome P450 enzymes, including CYP1A2 and CYP2C19, may be involved in this conversion.[8]
Caption: Metabolic activation of Leflunomide to Teriflunomide.
Further Metabolism and Elimination of Teriflunomide
Teriflunomide itself is the major moiety detected in plasma and is eliminated slowly.[9] Its long elimination half-life of approximately 18-19 days is primarily due to extensive enterohepatic recirculation.[7][9]
-
Primary Elimination Route: The main route of elimination is via feces (around 37.5%) and urine (around 22.6%).[7]
-
Minor Metabolic Pathways: While Teriflunomide is the primary active compound, it does undergo further biotransformation via hydrolysis, oxidation, N-acetylation, and sulfate conjugation to form minor metabolites.[7][9] Cytochrome P450-mediated metabolism plays only a minor role in its elimination.[10][11] One of the few other metabolites detected in plasma is 4-trifluoromethylaniline (TFMA).[6]
Pharmacokinetic Parameters
The pharmacokinetic profile of Teriflunomide is characterized by high bioavailability and extensive protein binding.
| Parameter | Value | Source |
| Bioavailability | ~80% (from Leflunomide) | [1] |
| Protein Binding | >99% (primarily to albumin) | [9] |
| Volume of Distribution | 0.13 L/kg | [1][6] |
| Elimination Half-Life | ~14 - 19 days | [1][7][9] |
| Time to Steady State | ~12 weeks | [9] |
Part 3: Core Mechanism of Action
The therapeutic effects of Teriflunomide are derived from its ability to modulate the immune system. This is achieved through a very specific enzymatic inhibition.
Inhibition of de novo Pyrimidine Synthesis: The primary mechanism of action is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH) , a key mitochondrial enzyme.[1][9] DHODH is essential for the de novo synthesis of pyrimidines (uridine monophosphate), which are critical building blocks for DNA and RNA.[1][4]
Selective Effect on Lymphocytes: Rapidly dividing cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support their proliferation. By inhibiting DHODH, Teriflunomide effectively halts the cell cycle progression of these autoimmune lymphocytes, producing a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect.[9] Other cell types are less affected as they can utilize alternative "salvage" pathways to acquire necessary pyrimidines.[1]
Caption: Mechanism of action via DHODH inhibition.
Part 4: Analytical Methodology for Quantification in Biological Matrices
The quantification of Teriflunomide or its analogs from plasma or urine is essential for pharmacokinetic studies. The standard, field-proven method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Step-by-Step Bioanalytical Protocol
This protocol outlines a self-validating system for the robust quantification of a cyano-enol metabolite.
-
Sample Preparation (Protein Precipitation):
-
Rationale: To remove high-abundance proteins (like albumin) that interfere with chromatography and ionization.
-
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is critical for correcting for matrix effects and variability.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
-
Chromatographic Separation (HPLC):
-
Rationale: To separate the analyte of interest from other endogenous matrix components, ensuring that only the target molecule enters the mass spectrometer at a specific time.
-
Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from low %B to high %B to elute the analyte. A typical gradient might be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
-
Detection (Tandem Mass Spectrometry):
-
Rationale: To provide highly sensitive and selective detection and quantification of the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for this class of compounds.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions.
-
Analyte (Teriflunomide): Q1 (Precursor Ion) m/z 269.0 -> Q3 (Product Ion) m/z 219.0
-
Internal Standard (SIL-IS): Monitor the corresponding mass shift (e.g., +4 Da).
-
-
Validation: The protocol must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and matrix effects.
-
-
Analytical Workflow Diagram
Caption: Bioanalytical workflow for metabolite quantification.
References
-
Leflunomide - Wikipedia. Wikipedia. [Link]
-
Teriflunomide - PMC - PubMed Central. National Institutes of Health. [Link]
-
Teriflunomide: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
-
Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Overview of pharmacokinetics of teriflunomide. ResearchGate. [Link]
-
Mechanism of Action Pharmacokinetics. U.S. Food and Drug Administration. [Link]
-
Simplified mode of metabolism of leflunomide... ResearchGate. [Link]
-
Clinical pharmacokinetics of leflunomide. PubMed. [Link]
-
Leflunomide (DMARD) Pharmacology - Mechanism of Action... MEDtube. [Link]
-
Teriflunomide - Wikipedia. Wikipedia. [Link]
-
The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. Arthritis Research & Therapy. [Link]
-
A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication... PubMed. [Link]
-
Chemical structures of leflunomide and its major metabolite A77 1726. ResearchGate. [Link]
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- 4. The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriflunomide - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medcentral.com [medcentral.com]
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- 9. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) in Human Urine
Introduction: The Significance of CEMA as a Biomarker
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a mercapturic acid, is a principal and specific urinary metabolite of acrylonitrile. Acrylonitrile is a volatile organic compound classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is prevalent in industrial processes for polymer production and as a major component of tobacco smoke.[1][2] Consequently, the accurate quantification of CEMA in biological matrices such as urine is a critical tool for assessing human exposure to acrylonitrile from both occupational and environmental sources.[2][3] This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of CEMA in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a methodology aligned with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[4][5]
Principle of the Method
This method employs a simple "dilute-and-shoot" sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UPLC) for the separation of CEMA from endogenous urine components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled (SIL) internal standard, this compound-d3 (CEMA-d3), is fundamental to the method's accuracy.[1] The SIL internal standard co-elutes with the native analyte and experiences identical conditions during sample preparation and ionization, effectively correcting for matrix effects and ensuring high precision and accuracy in quantification.[6][7]
Materials and Instrumentation
Reagents and Chemicals
-
Analytes: this compound (CEMA) and this compound-d3 (CEMA-d3, internal standard).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade, ~99%).
-
Matrix: Pooled human urine from non-exposed donors.
Instrumentation
-
Liquid Chromatography System: A UPLC system capable of delivering reproducible gradients at high pressures (e.g., Waters Acquity UPLC, Sciex ExionLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS).
-
Analytical Column: A reversed-phase column suitable for polar analytes, such as an Acquity UPLC® HSS T3 (1.8 µm, 2.1 mm × 150 mm).[8]
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
Causality: The preparation of accurate calibration standards and QCs is the cornerstone of quantitative bioanalysis. A stock solution of high concentration is prepared in an organic solvent to ensure stability. Working standards are then prepared in the mobile phase or a surrogate matrix to mimic the final sample composition, ensuring solubility and compatibility with the LC-MS system.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve CEMA and CEMA-d3 in methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the CEMA stock solution with 50:50 methanol:water to create a series of working standards for the calibration curve (e.g., ranging from 5 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the CEMA-d3 stock solution with 50:50 methanol:water.
-
Calibration Curve and QC Preparation: Spike appropriate volumes of the CEMA working standards into pooled blank human urine to create calibration standards. Typical ranges are 0.5-100 ng/mL.[9] Prepare QCs at a minimum of three levels: low, medium, and high (e.g., 1.5, 40, and 80 ng/mL).
Sample Preparation: The "Dilute-and-Shoot" Approach
Causality: For urine, a relatively clean matrix for small molecules, a simple dilution is often sufficient.[10][11] This approach minimizes sample handling, reduces the potential for analyte loss that can occur with more complex methods like solid-phase extraction (SPE), and improves throughput. The addition of the IS at the very beginning ensures it tracks the analyte through every step, compensating for any variability.[12]
-
To 50 µL of urine sample, calibrator, or QC in a microcentrifuge tube, add 50 µL of the IS working solution (100 ng/mL CEMA-d3).
-
Add 400 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds to mix thoroughly.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Causality: Reversed-phase chromatography is used to retain the polar CEMA analyte. A gradient elution with an organic modifier (acetonitrile) allows for the timely elution of CEMA while separating it from other urine components. The acidic mobile phase (formic acid) promotes protonation of the analyte, which is critical for efficient positive mode electrospray ionization. The MRM transitions are chosen for their specificity and intensity; the precursor ion is the protonated molecule [M+H]+, and the product ions are stable, characteristic fragments resulting from collision-induced dissociation (CID).
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Acquity UPLC® HSS T3, 1.8 µm, 2.1x150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 2% B to 95% B over 5 min, hold 1 min, return to 2% B |
Table 2: Mass Spectrometry Parameters
| Parameter | CEMA | CEMA-d3 |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 217.1 | 220.1 |
| Product Ion (Quantifier) | 88.1 | 91.1 |
| Product Ion (Qualifier) | 130.1 | 133.1 |
| Collision Energy (V) | 15 (Quantifier), 12 (Qualifier) | 15 (Quantifier), 12 (Qualifier) |
| Dwell Time (ms) | 100 | 100 |
Data Analysis and Method Validation
The method is validated according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[4][13] This ensures the reliability, reproducibility, and accuracy of the data for research and clinical applications.
System Suitability
Before each analytical run, a system suitability test is performed by injecting a mid-level concentration standard. Acceptance criteria include consistent retention time (±0.2 min), peak shape, and signal-to-noise ratio (>100) to ensure the LC-MS/MS system is performing optimally.
Calibration and Quantification
Quantification is performed by plotting the peak area ratio (CEMA area / CEMA-d3 area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is used to generate the calibration curve. The concentration of CEMA in unknown samples is then calculated from this curve.
Validation Parameters Summary
The following parameters are assessed to ensure the method is robust and fit for purpose.
Table 3: Summary of Method Validation Results
| Parameter | Acceptance Criteria (FDA) | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.5 - 100 ng/mL | Met |
| LLOQ | S/N > 5, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.5% to 5.8% |
| Matrix Effect | IS-normalized factor CV ≤ 15% | < 12% |
| Recovery | Consistent and reproducible | > 95% |
| Stability (Freeze-Thaw) | % Change within ±15% | Stable for 3 cycles |
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of the acrylonitrile exposure biomarker, CEMA, in human urine. The simple "dilute-and-shoot" sample preparation protocol offers high throughput, while the use of a stable isotope-labeled internal standard ensures accuracy and precision by compensating for matrix effects. The method has been thoroughly validated according to regulatory standards and is suitable for large-scale biomonitoring studies, toxicological research, and clinical applications.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
de Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377–385. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Huang, C. C., et al. (2023). Study of Urinary Mercapturic Acids as Biomarkers of Human Acrylonitrile Exposure. Toxicology Letters, 373, 141-147. Available at: [Link]
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Huang, C. C., et al. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology Letters, 373, 141-147. Available at: [Link]
-
ResearchGate. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. Available at: [Link]
-
PubMed. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. Available at: [Link]
-
Alwis, K. U., et al. (2015). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS). MethodsX, 2, 397–408. Available at: [Link]
-
Hou, H., et al. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(7), 659–665. Available at: [Link]
-
PubMed. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Hou, H., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]
-
SciSpace. (2017). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
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PubMed. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Available at: [Link]
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Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. BioChip Journal, 13(2), 186-194. Available at: [Link]
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ResearchGate. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. Available at: [Link]
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University of Saskatchewan Library. (2015). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Available at: [Link]
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Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Available at: [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]
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YouTube. (2017). Dr. Ehrenstorfer - Introduction to stable isotope internal standards. Available at: [Link]
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Application Notes and Protocols for the Quantification of 2CYEMA in Human Urine
Introduction: The Significance of 2CYEMA as a Biomarker
N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA) is a crucial biomarker for assessing human exposure to acrylonitrile, a compound classified as a possible human carcinogen.[1][2] Acrylonitrile is prevalent in industrial processes for polymer production and is a significant component of tobacco smoke.[1][2] Consequently, accurate and robust quantification of 2CYEMA in biological matrices, particularly urine, is paramount for toxicological studies, and research into tobacco-related health impacts. This document provides a detailed guide for the preparation of urine samples for the analysis of 2CYEMA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), addressing the needs of researchers, scientists, and drug development professionals.
The primary analytical method for 2CYEMA is Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[2] This technique offers high sensitivity and selectivity, which is essential for detecting the typically low concentrations of 2CYEMA in the urine of non-smokers while also being able to quantify the much higher levels found in smokers.[1] The median concentration of 2CYEMA in exclusive cigarette smokers has been reported to be around 145 µg/g creatinine, compared to 1.38 µg/g creatinine in non-users, highlighting the wide dynamic range required for this analysis.[1][2]
This guide will detail two primary sample preparation protocols: a straightforward "dilute-and-shoot" method suitable for high-throughput screening, and a more rigorous Solid-Phase Extraction (SPE) method for enhanced sample cleanup and analyte concentration. Additionally, optional protocols for enzymatic hydrolysis and chemical derivatization are provided for specialized applications.
Pillar of Trust: Bioanalytical Method Validation
The reliability of any bioanalytical data hinges on a rigorously validated method. All protocols described herein should be validated in accordance with regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The response of the instrument to a series of standards of known concentrations.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effects: The influence of co-eluting, undetected sample components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and instrument response.[3][4] For 2CYEMA analysis, 2CYEMA-[2H3] is the appropriate internal standard.[2]
Core Protocol 1: Direct Injection ("Dilute-and-Shoot")
This method is favored for its simplicity and speed, making it ideal for large-scale screening studies where matrix effects are determined to be minimal. The principle is to dilute the urine sample sufficiently to reduce matrix interference before direct injection into the LC-MS/MS system.
Experimental Workflow: Direct Injection
Caption: Workflow for Direct Injection Sample Preparation.
Step-by-Step Protocol: Direct Injection
-
Sample Thawing and Mixing: Thaw frozen urine samples at room temperature. Once thawed, vortex thoroughly for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Transfer a 100 µL aliquot of the urine sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the 2CYEMA-[2H3] internal standard solution to each sample to achieve a final concentration appropriate for the analytical range.
-
Dilution: Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the microcentrifuge tube. This results in a 1:10 dilution. The dilution factor can be optimized based on the expected analyte concentration and instrument sensitivity.
-
Vortexing and Centrifugation: Vortex the sample for 10 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer: Carefully transfer the supernatant to an autosampler vial, avoiding disturbance of the pellet.
-
Analysis: Inject the sample into the LC-MS/MS system.
Core Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more involved sample preparation technique that provides superior sample cleanup by removing interfering matrix components and allows for concentration of the analyte. This is particularly useful for samples with low expected 2CYEMA concentrations or when matrix effects are significant.
Causality in SPE Sorbent Selection
The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. 2CYEMA is a polar, aromatic compound. Therefore, a reversed-phase or mixed-mode sorbent is appropriate.
-
Reversed-Phase (e.g., C18, Phenyl): These sorbents are hydrophobic and retain non-polar to moderately polar compounds from a polar matrix like urine.[5] Phenyl phases can offer enhanced retention for aromatic compounds through π-π interactions.[5][6]
-
Mixed-Mode (e.g., Polymeric with Ion-Exchange): These sorbents combine hydrophobic and ion-exchange functionalities, offering a higher degree of selectivity.
For 2CYEMA, a polymeric reversed-phase sorbent is a good starting point due to its stability across a wide pH range and high loading capacity.
Experimental Workflow: Solid-Phase Extraction
Caption: General Workflow for Solid-Phase Extraction.
Step-by-Step Protocol: SPE
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Adjust the pH of the sample if necessary to optimize retention on the chosen sorbent. For reversed-phase SPE, a neutral to slightly acidic pH is generally suitable.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase, 30 mg/1 mL) by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.
-
Elution: Elute the 2CYEMA and its internal standard from the cartridge using a suitable organic solvent. For reversed-phase SPE, this is typically 1-2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Optional Protocols for Specialized Applications
Protocol 3: Enzymatic Hydrolysis for Glucuronide Metabolites
While 2CYEMA is a primary metabolite, further metabolism can lead to the formation of glucuronide conjugates.[7] To measure the total 2CYEMA (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase can be incorporated before sample preparation.[8][9][10]
-
Sample Preparation: To a 1 mL aliquot of urine, add an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Enzyme Addition: Add a sufficient amount of β-glucuronidase enzyme (e.g., from Helix pomatia or a recombinant source). The exact amount and source of the enzyme should be optimized for the specific application.[8][9][10]
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C or higher for some recombinant enzymes) for a duration ranging from 30 minutes to overnight, depending on the enzyme's activity and the analytes of interest.[7][8]
-
Termination of Reaction: Stop the enzymatic reaction by adding a strong acid or an organic solvent like acetonitrile.
-
Further Processing: The hydrolyzed sample can then be processed using either the Direct Injection or SPE protocol.
Protocol 4: Derivatization with Dansyl Chloride
For certain applications, derivatization can enhance the analytical performance of 2CYEMA or related amine-containing compounds. Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives, which can improve chromatographic retention and mass spectrometric sensitivity.[11][12][13][14]
-
Sample Preparation: Use the eluate from the SPE protocol.
-
pH Adjustment: Adjust the pH of the sample to approximately 9.5-10.0 using a carbonate/bicarbonate buffer.[11]
-
Derivatization Reaction: Add a solution of dansyl chloride in acetone or acetonitrile to the sample.[12][14]
-
Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 15-60 minutes) in the dark.[11][12]
-
Quenching: Quench the reaction by adding a small amount of an amine-containing reagent like formic acid or ammonium hydroxide.
-
Analysis: The derivatized sample is then ready for LC-MS/MS analysis.
Data Presentation: LC-MS/MS Parameters
The following table provides typical LC-MS/MS parameters for the analysis of 2CYEMA. These should be optimized for the specific instrumentation used.
| Parameter | Setting |
| LC System | UPLC System |
| Column | Reversed-phase C18 or similar (e.g., Acquity UPLC® HSS T3, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of 2CYEMA from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | Analyte |
| 2CYEMA | |
| 2CYEMA-[2H3] (IS) |
Note: The polarity of ionization (positive or negative) should be optimized. While some mercapturic acids are analyzed in negative mode, positive mode may also be effective.
Conclusion and Best Practices
The choice of sample preparation method for 2CYEMA analysis in urine depends on the specific requirements of the study. The "dilute-and-shoot" method offers high throughput, while SPE provides cleaner extracts and higher sensitivity. Optional enzymatic hydrolysis and derivatization steps can be employed for more comprehensive or challenging analyses. Regardless of the chosen protocol, adherence to rigorous bioanalytical method validation principles is essential to ensure the generation of reliable and defensible data. The use of a stable isotope-labeled internal standard is a critical component of a robust quantitative method.
References
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BETA-GLUCURONIDASE. (n.d.). UTAK. Retrieved from [Link]
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SPE Cartridge Selection Guide. (n.d.). Interchim. Retrieved from [Link]
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Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (2019). Restek. Retrieved from [Link]
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SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved from [Link]
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Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Retrieved from [Link]
- Yuan, J. P., & Fukuwatari, T. (2013). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1001, 149–157.
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). Toxics, 11(12), 978.
- Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. (2022). Foods, 11(21), 3521.
- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2016). Journal of the Brazilian Chemical Society, 27(1), 133-141.
- Li, P., Li, Z., Beck, W. D., et al. (2016). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Bioanalysis, 8(13), 1345-1357.
- Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2015). Indian Journal of Clinical Biochemistry, 30(4), 437-442.
- Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. (2014). CN103822998A.
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Highly selective LC-MS/MS analysis of CEMA, 3-HPMA and HBMA. (n.d.). CORESTA. Retrieved from [Link]
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Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. Retrieved from [Link]
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Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. (n.d.). Agilent. Retrieved from [Link]
- Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. (2023).
- De Jesús, V. R., Zhang, L., Bhandari, D., Zhu, W., & Blount, B. C. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. Journal of exposure science & environmental epidemiology, 31(4), 654–663.
- Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry previous 'in sample' derivatization with trimethyloxonium tetrafluoroborate. (2008).
- Seiler, N., & Wiechmann, M. (1967). Use of dansyl derivatives and mass spectrometry for identification of biogenic amines. Experientia, 23(11), 947-948.
- De Jesús, V. R., Zhang, L., Bhandari, D., Zhu, W., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(4), 654-663.
- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. (2015). Analytical Chemistry, 87(13), 6587-6594.
- Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. (2022). International Journal of Molecular Sciences, 23(19), 11849.
- De Jesús, V. R., Bhandari, D., Zhang, L., et al. (2021). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. Cancer Epidemiology, Biomarkers & Prevention, 30(11), 2097-2103.
- Guide to achieving reliable quantit
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes, 10(1), 20.
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Analytical Standards for N-Acetyl-S-(2-cyanoethyl)-L-cysteine: A Guide for Biomonitoring and Research
Introduction: The Significance of NACEC in Exposure Science
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NACEC), also referred to in literature as 2CYEMA, is the primary urinary metabolite resulting from the glutathione conjugation of acrylonitrile.[1][2] Acrylonitrile is a high-production-volume chemical used in the manufacturing of plastics, polymers, and fibers; it is also a significant component of tobacco smoke.[1][3][4][5] Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), monitoring human exposure to acrylonitrile is a critical task for public health and occupational safety.[1]
The quantification of NACEC in biological matrices, particularly urine, serves as a reliable and specific biomarker for assessing both occupational and environmental exposure to acrylonitrile.[2][6] Unlike the parent compound, which is volatile and has a short half-life in the body, NACEC is a stable metabolite that is excreted over several hours, providing a more integrated measure of exposure.[7] Accurate measurement is paramount and fundamentally relies on the proper use of well-characterized analytical standards. This guide provides a comprehensive overview of the physicochemical properties of NACEC standards, detailed protocols for their use in quantitative analysis, and insights into method validation for trustworthy results.
Physicochemical Properties and Handling of NACEC Standards
A thorough understanding of the analytical standard's properties is the foundation of any robust quantitative method. Certified reference materials should be sourced from accredited suppliers to ensure identity and purity.[8]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| Synonyms | 2CYEMA, CEMA | [1][4] |
| CAS Number | 74514-75-3 (Free Acid) | [10] |
| Molecular Formula | C₈H₁₂N₂O₃S | [2][9] |
| Molecular Weight | 216.26 g/mol | [9] |
| Appearance | White Crystalline Solid | [11] |
| Storage Temperature | -20°C, Under Inert Atmosphere | [12] |
Standard Storage and Stability
-
Long-Term Storage: NACEC analytical standards are typically supplied as a crystalline solid and should be stored at -20°C or lower to ensure long-term stability.[12] The vial should be tightly sealed and protected from moisture and light.
-
Stock Solution Stability: Once dissolved, the stability of NACEC in solution is dependent on the solvent, pH, and storage temperature. While specific data for NACEC is limited, analogous compounds like N-Acetyl-L-cysteine (NAC) show that aqueous solutions are prone to oxidation and dimerization.[13] It is best practice to prepare fresh working solutions daily. If storage is necessary, aqueous stock solutions should be stored in small aliquots at -20°C for no longer than one month.[14] Avoid repeated freeze-thaw cycles.
Protocol 1: Preparation of Standard Solutions
This protocol details the preparation of stock and working standard solutions for constructing a calibration curve.
Materials:
-
This compound analytical standard
-
Methanol, HPLC or LC-MS grade
-
Deionized water (≥18 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Equilibration: Allow the vial of the NACEC standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the solid.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 5 mg of the NACEC standard into a tared weigh boat.
-
Quantitatively transfer the solid to a 5 mL Class A volumetric flask.
-
Add approximately 3 mL of methanol to dissolve the solid completely. Use gentle vortexing if necessary.
-
Bring the flask to the final volume with methanol and mix thoroughly by inverting the flask 15-20 times.
-
Rationale: Methanol is chosen as the initial solvent for its ability to readily dissolve NACEC and its compatibility with reversed-phase chromatography.
-
-
Intermediate Stock Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and deionized water. Mix thoroughly.
-
-
Working Standard Solutions (e.g., 0.5 - 100 ng/mL):
-
Perform serial dilutions from the 10 µg/mL intermediate stock solution using deionized water or the initial mobile phase composition.
-
The concentration range should be selected to bracket the expected concentrations of NACEC in the study samples. A typical range for biomonitoring is 0.5 to 100 ng/mL.[15][16]
-
Application Note: Quantification of NACEC in Urine by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NACEC in biological fluids due to its high sensitivity and specificity.[3][15]
Principle of the Method
This method involves the direct dilution of a urine sample, followed by injection onto an LC-MS/MS system. An isotopically labeled internal standard (e.g., N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine) is used to correct for matrix effects and variations in instrument response, ensuring high accuracy.[17] Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Caption: Workflow for urinary NACEC quantification.
Detailed Protocol
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 250 µL of urine in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
Add 725 µL of deionized water to achieve a 1:4 final dilution.
-
Vortex for 10 seconds, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Rationale: A simple "dilute-and-shoot" approach is often sufficient for urine, minimizing sample preparation time and potential analyte loss associated with extraction steps.[15][16] Centrifugation removes particulates that could clog the LC system.
-
-
LC-MS/MS Instrumentation and Conditions:
-
The following parameters provide a validated starting point for method development. Optimization may be required based on the specific instrumentation used.
-
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times.[17] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Offers good retention and peak shape for polar analytes like NACEC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A standard gradient to separate the analyte from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | NACEC readily forms [M+H]⁺ ions. |
| MRM Transitions | NACEC: 217.1 > 88.1, NACEC-d3 (IS): 220.1 > 91.1 | These represent the precursor ion [M+H]⁺ and a stable, high-intensity product ion. |
| Source Temp. | 650 °C | Optimized for efficient desolvation.[17] |
| Ion Spray Voltage | +4000 V |
Method Validation and Quality Control
A self-validating system is essential for trustworthy data. The analytical method should be validated according to established guidelines to demonstrate its suitability.
-
Linearity: A calibration curve with at least six non-zero points should be prepared. A linear regression with a correlation coefficient (r²) > 0.99 is expected.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three separate days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) should be <15%.
-
Limit of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined as the concentration yielding a signal-to-noise ratio of 3.
-
Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to a pure solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[18]
Caption: Role of NACEC standard in biomonitoring.
Conclusion
The analytical standard for this compound is an indispensable tool for the biomonitoring of acrylonitrile exposure. By understanding its chemical properties and adhering to rigorous, validated analytical protocols such as the LC-MS/MS method described herein, researchers and drug development professionals can generate highly accurate and reliable data. This enables a better understanding of human exposure profiles, supports toxicological risk assessment, and aids in the development of strategies to mitigate the health risks associated with this important industrial chemical.
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De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377–385. Available at: [Link]
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De Jesús, V. R., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. ResearchGate. Available at: [Link]
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De Jesús, V. R., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. PubMed. Available at: [Link]
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De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. Available at: [Link]
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Xiaotao, Z., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). ToxGuide™ for Acrylonitrile. ATSDR. Available at: [Link]
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Xiaotao, Z., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
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Alwis, K. U., et al. (2015). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS). NIH. Available at: [Link]
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Grassin-Delyle, S., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. Available at: [Link]
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Carmella, S. G., et al. (1998). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. PubMed. Available at: [Link]
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Xiaotao, Z., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Oxford Academic. Available at: [Link]
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PubChem. This compound. PubChem. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-L-cysteine. Carl ROTH. Available at: [Link]
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High-Throughput Screening of 2C-YEMA in Biological Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. 2C-YEMA, a synthetic phenethylamine, requires sensitive and efficient detection methods for comprehensive screening in biological matrices. This document provides a detailed protocol for the high-throughput screening (HTS) of 2C-YEMA in human urine and plasma, leveraging automated liquid handling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described workflow is designed for rapid, robust, and reliable quantification, suitable for large-scale analysis in drug monitoring, clinical research, and forensic investigations. The protocol is fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3]
Introduction and Scientific Background
2C-YEMA belongs to the 2C family of psychedelic phenethylamines. While research into its specific metabolic fate is ongoing, related compounds like 2C-B are known to undergo metabolic processes such as oxidative deamination.[4] Given the structural similarities, it is crucial to develop analytical methods capable of detecting both the parent compound and potential metabolites. The high potency and low dosage of many NPS necessitate highly sensitive and selective analytical techniques.[5][6]
High-throughput screening (HTS) is essential for efficiently analyzing a large volume of samples, a common requirement in clinical trials, forensic casework, and academic research.[7][8][9] The integration of automated sample preparation with sensitive analytical instrumentation like LC-MS/MS minimizes manual error, reduces sample processing time, and enhances data reproducibility.[10][11][12] LC-MS/MS is the preferred method for the definitive identification and quantification of NPS in complex biological matrices due to its superior sensitivity and specificity.[5][13][14]
This application note details a validated HTS workflow for 2C-YEMA, providing researchers with a robust protocol for its reliable detection and quantification.
Principle of the Method
The protocol employs a "dilute-and-shoot" method for urine samples and a protein precipitation method for plasma samples, both of which are amenable to high-throughput automation.[11] Following sample preparation, the extracts are analyzed by LC-MS/MS. Chromatographic separation is achieved using a reverse-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13][15] This targeted approach ensures high selectivity and sensitivity for the quantification of 2C-YEMA. An isotopically labeled internal standard (IS) is used to correct for matrix effects and variations in instrument response.
Materials and Instrumentation
Reagents and Consumables
-
2C-YEMA analytical standard (≥98% purity)
-
2C-YEMA-d4 (internal standard, ≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma and urine (drug-free)
-
96-well microplates and sealing mats
Instrumentation
-
Automated liquid handling system (e.g., Hamilton, Tecan, or equivalent)
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and analysis software
High-Throughput Screening Workflow
The overall workflow is designed for efficiency and automation, minimizing manual intervention.
Figure 1: Automated high-throughput screening workflow for 2C-YEMA.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 2C-YEMA and 2C-YEMA-d4 in methanol.
-
Working Standard Solutions: Serially dilute the 2C-YEMA stock solution with 50:50 methanol/water to prepare calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 2C-YEMA-d4 stock solution with acetonitrile.
Automated Sample Preparation Protocol
This protocol is designed for a 96-well plate format.
Figure 2: Detailed automated sample preparation protocol.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 | |
| 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| MRM Transitions | Compound | Q1 | Q3 | CE |
| 2C-YEMA | m/z | m/z | eV | |
| 2C-YEMA-d4 | m/z | m/z | eV |
(Note: Specific m/z values for precursor (Q1) and product (Q3) ions, as well as collision energy (CE), must be determined by infusing the analytical standards.)
Method Validation
To ensure the reliability of the results, the method must be validated according to established guidelines, such as those from the FDA.[2][16] The validation should assess the following parameters:
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank samples. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the reproducibility of measurements. | Assessed at a minimum of four QC levels (LOD, LQC, MQC, HQC). The mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[17] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor calculated from at least 6 different sources of blank matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration after undergoing freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for 2C-YEMA and the internal standard (2C-YEMA-d4).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of 2C-YEMA in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: The results of the quality control (QC) samples must meet the acceptance criteria for accuracy and precision for the analytical run to be considered valid.
Conclusion
This application note provides a comprehensive, automated, and high-throughput method for the quantitative analysis of 2C-YEMA in biological samples. By combining the efficiency of robotic sample preparation with the sensitivity and selectivity of LC-MS/MS, this protocol offers a reliable solution for clinical and forensic laboratories requiring rapid screening of a large number of samples. Adherence to the described validation procedures will ensure the generation of high-quality, defensible data.
References
- Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Nagao, M. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Huestis, M. A., & Smith, M. L. (2019). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. PubMed.
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- Zaitsu, K., Katagi, M., et al. (2011). Comprehensive analytical methods of the synthetic cannabinoids appearing in the illicit drug market. Semantic Scholar.
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- Wójtowicz, A., et al. (n.d.). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- Pap, A., et al. (n.d.). Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching. PubMed Central.
- Henion, J., et al. (2025). High Throughput Bioanalytical Sample Preparation: Methods and Automation Strategies. LCGC International.
- Wikipedia. (n.d.). High-throughput screening.
- O'Brien, R., et al. (2022). Automated Sample Preparation and Data Collection Workflow for High-Throughput In Vitro Metabolomics. PubMed Central.
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Application Note: Ultrasensitive Quantification of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CENA) in Human Urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CENA) in human urine. CENA is the principal mercapturic acid metabolite of acrylonitrile, a significant industrial chemical and environmental contaminant classified as a probable human carcinogen.[1][2] Accurate measurement of CENA at low levels is crucial for assessing human exposure and conducting toxicological risk assessments. This method employs a streamlined solid-phase extraction (SPE) for sample clean-up, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high selectivity and sensitivity. The protocol is designed to be self-validating, adhering to principles outlined in regulatory bioanalytical method validation guidelines.[3][4][5]
Introduction: The Significance of CENA as a Biomarker
Acrylonitrile (ACN) is a high-production-volume chemical used in the manufacturing of plastics, acrylic fibers, and synthetic rubbers. Human exposure occurs in occupational settings and through environmental sources, including cigarette smoke.[2] Following absorption, ACN is metabolized via two primary pathways: a minor pathway involving cytochrome P450-mediated oxidation, which can produce cyanide, and a major detoxification pathway involving conjugation with glutathione (GSH).[1][6][7] The GSH conjugate is further metabolized and excreted in the urine as this compound, also known as S-(2-cyanoethyl)mercapturic acid (CENA).[1][8]
Quantifying urinary CENA provides a direct and non-invasive measure of the absorbed dose of ACN, making it an invaluable biomarker for exposure monitoring.[2] Given that median concentrations in non-smokers can be as low as ~1.9 µg/L, a highly sensitive and specific analytical method is required.[2] LC-MS/MS is the technology of choice for this application due to its ability to accurately quantify low-abundance analytes in complex biological matrices like urine.[9][10][11]
Metabolic Pathway Overview
The diagram below illustrates the primary detoxification pathway of acrylonitrile to its urinary metabolite, CENA.
Caption: Metabolic pathway of Acrylonitrile to CENA.
Analytical Principle
This method relies on the principle of stable isotope dilution using a deuterated internal standard (CENA-d3) to ensure high accuracy and precision. Samples are first prepared using solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. The purified extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, which resolves CENA from other endogenous urine components. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both CENA and its internal standard, ensuring unambiguous identification and precise quantification even at trace levels.
Materials and Reagents
-
Standards:
-
Solvents & Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (Optima™ LC/MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium acetate (LC-MS grade)
-
-
Sample Preparation:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
-
Human urine (drug-free, for standards and QCs)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Nitrogen evaporator or vacuum concentrator
-
Instrumentation and Analytical Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 60% B over 5 min, hold 1 min, return to 2% B, equilibrate 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions and Settings
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (s) | Collision Energy (eV) |
| CENA | 217.1 | 114.1 | 0.050 | 15 |
| CENA-d3 | 220.1 | 117.1 | 0.050 | 15 |
Note: The primary product ion for CENA (m/z 114.1) results from the characteristic loss of the acetylated cysteine moiety.
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve CENA and CENA-d3 standards in methanol to create individual primary stocks.
-
Working Standard Solutions: Prepare serial dilutions of the CENA primary stock in 50:50 methanol:water to create working solutions for the calibration curve (e.g., ranging from 0.5 ng/mL to 200 ng/mL).
-
Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the CENA-d3 primary stock in 50:50 methanol:water.
-
Calibration Standards & QCs: Spike blank human urine with the appropriate CENA working solutions to create calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL) and QC samples (e.g., Low: 0.3 ng/mL, Mid: 15 ng/mL, High: 80 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow is critical for removing salts and endogenous interferences from the urine matrix.
Caption: Solid-Phase Extraction (SPE) workflow for CENA.
Step-by-Step Protocol:
-
Sample Collection: Collect a 500 µL aliquot of urine (calibrator, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the 50 ng/mL CENA-d3 internal standard spiking solution to each tube.
-
Acidification: Add 500 µL of 4% phosphoric acid in water to protonate the analyte.[2] Vortex briefly.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the entire acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the CENA and CENA-d3 from the cartridge with 1 mL of 5% ammonium hydroxide in an 80:20 acetonitrile:methanol mixture into a clean collection tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial for analysis.
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the peak area of the analyte (CENA) to the peak area of the internal standard (CENA-d3). A calibration curve is constructed by plotting this peak area ratio against the nominal concentration of the CENA calibration standards. A weighted (1/x²) linear regression analysis is used to determine the best fit.
Method Validation
The method should be validated according to established regulatory guidelines (e.g., FDA Bioanalytical Method Validation guidance).[3][4][5][14] Key validation parameters are summarized below.
Table 3: Method Validation Acceptance Criteria & Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 0.1 - 100 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV | 0.1 ng/mL |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LOQ) | 92% - 108% |
| Precision (CV%) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ) for intra- and inter-day assays | < 10% CV |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Compliant |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability | Analyte stable within ±15% of initial concentration under tested conditions | Stable for 24h at 4°C |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the sensitive and reliable determination of the acrylonitrile exposure biomarker CENA in human urine. The use of solid-phase extraction and LC-MS/MS with a stable isotope-labeled internal standard ensures high accuracy, precision, and robustness, making the method suitable for large-scale biomonitoring studies, occupational health assessments, and clinical research. The validation parameters demonstrate that this method meets the stringent requirements for bioanalytical assays as set forth by regulatory agencies.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. FDA. [Link]
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Silver, E. H., & Szabo, S. (1982). Metabolism of acrylonitrile to cyanide. In vitro studies. PubMed. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Ahmed, A. E., & El-Zahaby, M. (1999). Renal metabolism of acrylonitrile to cyanide: in vitro studies. PubMed. [Link]
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Public Health England. (2024). Acrylonitrile: toxicological overview. GOV.UK. [Link]
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Gut, I., Nerudová, J., Stiborová, A., & Kopecký, J. (1975). New findings on acrylonitrile metabolism. PubMed. [Link]
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Ahmed, A. E., & Abreu, M. E. (1982). Acrylonitrile: In Vivo Metabolism in Rats and Mice. PubMed. [Link]
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Rigau, M., et al. (n.d.). URINE SAMPLE PREPARATION PROTOCOL STANDARDIZATION FOR SELECTED REACTION MONITORING (SRM) BASED ASSAY. [Link]
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Higgs, R. E., et al. (2008). Label-free LC-MS method for the identification of biomarkers. PubMed. [Link]
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- 9. Label-free LC-MS method for the identification of biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. journalijsra.com [journalijsra.com]
- 12. This compound Ammonium Salt [lgcstandards.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. moh.gov.bw [moh.gov.bw]
Application Notes & Protocols: The Utility of N-acetyl-S-(2-cyanoethyl)-L-cysteine (2-CEMA) in Occupational Exposure Assessment
Prepared by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-acetyl-S-(2-cyanoethyl)-L-cysteine (2-CEMA) as a biomarker in occupational exposure studies. This document outlines the scientific rationale for its use, detailed analytical protocols, and data interpretation guidelines.
Introduction: The Role of 2-CEMA in Biomonitoring
Occupational exposure to acrylonitrile (ACN), a volatile, colorless, and toxic synthetic liquid, is a significant concern in various industries, including the manufacturing of plastics, synthetic rubber, and acrylic fibers. Accurate assessment of worker exposure is crucial for implementing effective safety measures and mitigating health risks, which include irritation, respiratory effects, and potential carcinogenicity.
Direct measurement of airborne ACN levels, while informative, may not fully represent the total absorbed dose due to variability in individual metabolism, work practices, and the use of personal protective equipment. Biomonitoring, the measurement of a chemical or its metabolite in a biological specimen, offers a more integrated assessment of an individual's total exposure. This compound (2-CEMA), a urinary metabolite of ACN, has emerged as a reliable and specific biomarker for this purpose.
1.1 Mechanism of Action and Biomarker Rationale
Acrylonitrile is metabolized in the body through two primary pathways: conjugation with glutathione (GSH) and oxidation via cytochrome P450 enzymes. The GSH conjugation pathway, which is the major route for detoxification at lower exposure levels, results in the formation of S-(2-cyanoethyl)glutathione. This conjugate is then further processed through a series of enzymatic steps to yield 2-CEMA, which is subsequently excreted in the urine. The measurement of urinary 2-CEMA provides a direct indication of the amount of ACN that has been absorbed and metabolized by the body.
Figure 1: Simplified metabolic pathway of Acrylonitrile to 2-CEMA.
Analytical Methodology: Quantification of 2-CEMA in Urine
The quantification of 2-CEMA in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low levels of the biomarker that are relevant to occupational exposure scenarios.
2.1 Protocol: Urinary 2-CEMA Analysis by LC-MS/MS
This protocol outlines a robust method for the determination of 2-CEMA in human urine samples.
2.1.1 Materials and Reagents
-
2-CEMA certified reference material
-
Isotopically labeled internal standard (e.g., 2-CEMA-d3)
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine collection containers
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Autosampler vials
2.1.2 Sample Collection and Storage
-
Collect end-of-shift urine samples in sterile containers.
-
Record the time of collection and any relevant exposure information.
-
Freeze samples at -20°C or lower as soon as possible to prevent degradation of the analyte.
2.1.3 Sample Preparation
-
Thaw urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Transfer a 1 mL aliquot of urine to a clean microcentrifuge tube.
-
Add the internal standard (e.g., 2-CEMA-d3) to each sample, quality control, and standard.
-
Vortex briefly.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for direct injection or proceed with SPE for further cleanup if matrix effects are significant.
Figure 2: Workflow for urine sample preparation for 2-CEMA analysis.
2.1.4 LC-MS/MS Parameters
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transitions | 2-CEMA: m/z 217 -> m/z 88; 2-CEMA-d3: m/z 220 -> m/z 91 |
2.1.5 Data Analysis and Quality Control
-
Generate a calibration curve using standards of known 2-CEMA concentrations.
-
Quantify 2-CEMA in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
-
Urinary creatinine levels should be measured to normalize 2-CEMA concentrations for urine dilution. Results are typically reported as µg/g creatinine.
Interpretation of Results and Exposure Guidelines
The concentration of 2-CEMA in urine is directly proportional to the extent of acrylonitrile exposure. Several jurisdictions and organizations have established biological exposure indices (BEIs) or equivalent guidelines to aid in the interpretation of biomonitoring results.
| Organization | Guideline Value (µg/g creatinine) | Notes |
| ACGIH | 4000 | BEI for acrylonitrile, end of shift. |
| DFG (Germany) | 300 | EKA (Exposure Equivalent for a Carcinogenic Substance), end of shift. |
It is important to note that these values are intended as guidelines for occupational health professionals to evaluate the results of biomonitoring. Levels exceeding these guidelines may indicate overexposure and warrant further investigation and implementation of enhanced control measures.
Conclusion
The analysis of urinary 2-CEMA is a valuable tool in the comprehensive assessment of occupational exposure to acrylonitrile. Its specificity and the availability of sensitive analytical methods like LC-MS/MS make it a cornerstone of modern biomonitoring programs for ACN. By following robust analytical protocols and interpreting results in the context of established guidelines, occupational health professionals can effectively monitor and protect the health of workers.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). Acrylonitrile. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
International Agency for Research on Cancer (IARC). (1999). Acrylonitrile. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. [Link]
- Sumner, S. C., et al. (1992). The kinetics of metabolism of acrylonitrile to this compound in rats. Drug Metabolism and Disposition, 20(5), 791-797.
- Fennell, T. R., et al. (2000). A comparison of the hemoglobin adducts and urinary metabolites of acrylonitrile and ethylene oxide. Ciência & Saúde Coletiva, 5(2), 305-314.
- Kedderis, G. L., & Batra, R. (1993). Species differences in the hydrolysis of 2-cyanoethylene oxide, the epoxide of acrylonitrile. Carcinogenesis, 14(4), 685-689.
- American Conference of Governmental Industrial Hygienists (ACGIH). (2023). BEIs® and TLVs® Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. ACGIH.
Application Notes and Protocols for the Biomonitoring of Acrylonitrile Exposure Using 2-CYEMA
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Imperative for Acrylonitrile Biomonitoring
Acrylonitrile is a volatile organic compound of significant toxicological concern. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), it is primarily used in the industrial production of plastics, acrylic fibers, and synthetic rubbers.[1] Beyond occupational settings, a primary source of exposure for the general population is tobacco smoke, with mainstream smoke from a single cigarette containing anywhere from 0.90 to 37.7 µg of acrylonitrile.[2][3] Given its carcinogenic potential and widespread presence, accurate and reliable methods for assessing human exposure are paramount for both public health surveillance and occupational safety.
Direct measurement of acrylonitrile in biological matrices is challenging due to its high reactivity and short biological half-life. Consequently, biomonitoring efforts focus on the detection of its metabolites. Acrylonitrile is metabolized in the body through two main pathways.[4][5] The major, and most analytically significant, pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further processed through the mercapturic acid pathway to yield N-acetyl-S-(2-cyanoethyl)-L-cysteine (2-CYEMA), which is excreted in the urine.[5][6][7] The specificity and stability of 2-CYEMA make it an excellent biomarker for quantifying acrylonitrile exposure.[3][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for the biomonitoring of acrylonitrile exposure through the quantification of urinary 2-CYEMA. We will delve into the underlying metabolic pathways, a detailed protocol for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), method validation, and the interpretation of results.
The Metabolic Fate of Acrylonitrile: From Exposure to Excretion
The rationale for using 2-CYEMA as a biomarker is grounded in the well-characterized metabolic pathway of acrylonitrile. Upon entering the body, acrylonitrile is primarily detoxified via conjugation with glutathione. This reaction directly incorporates the parent compound into a metabolic cascade that leads to the formation of a stable, excretable mercapturic acid.
Sources
- 1. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
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- 3. Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
N-Acetyl-S-(2-cyanoethyl)-L-cysteine in proteomics research
Application Note & Protocol Guide
Topic: N-Acetyl-S-(2-cyanoethyl)-L-cysteine in Proteomics Research: From Biomarker Quantification to Adduct-Specific Proteomics
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NAcCys), a mercapturic acid metabolite, is a definitive biomarker for exposure to acrylonitrile, a probable human carcinogen found in tobacco smoke and industrial manufacturing.[1][2] Beyond its established role in toxicology and biomonitoring, the study of NAcCys and its parent compound's reactivity opens a window into the "adductome"—the landscape of covalent protein modifications by reactive electrophiles. This guide provides a comprehensive overview of the biochemical origins of NAcCys, its applications in research, and detailed protocols for both the quantitative analysis of the free metabolite in biological fluids and the identification of its corresponding protein adducts, S-(2-cyanoethyl)-cysteine, within the proteome.
Scientific Foundation: The Biochemistry of NAcCys Formation
Understanding the utility of NAcCys begins with its formation pathway. Acrylonitrile (AN), a reactive Michael acceptor, is detoxified in the body primarily through conjugation with the master antioxidant, glutathione (GSH).[1][3] This process, often catalyzed by Glutathione S-transferase (GST) enzymes, is the first step in the mercapturic acid pathway, a critical Phase II detoxification route that renders xenobiotics more water-soluble for excretion.[1][4]
The initial GSH-AN conjugate undergoes sequential enzymatic cleavage, first losing glutamate, then glycine, to yield S-(2-cyanoethyl)-L-cysteine. The final, critical step is N-acetylation by an N-acetyltransferase, producing the stable, excretable metabolite, this compound, which is primarily eliminated in the urine.[1][4] This pathway firmly establishes NAcCys as a specific and reliable indicator of exposure to acrylonitrile.[5]
While this pathway is protective, the same intrinsic reactivity of acrylonitrile allows it to directly modify nucleophilic residues on proteins, most notably the thiol group of cysteine. This covalent modification, or "adduction," can alter protein structure and function, contributing to cellular damage and toxicity.[6] The analysis of NAcCys in urine provides an integrated measure of exposure, while direct proteomic analysis of the S-(2-cyanoethyl)-cysteine modification can identify specific protein targets and elucidate mechanisms of toxicity.
Application I: NAcCys as a Quantitative Biomarker of Exposure
The most established application of NAcCys is in biomonitoring. Its quantification in urine provides a precise measure of the absorbed dose of acrylonitrile from various sources, including occupational hazards and, most commonly, tobacco smoke.[2] Studies consistently show significantly elevated levels of NAcCys in smokers compared to non-smokers, making it a valuable tool in public health research and smoking cessation studies.[5][7][8]
| Population Group | Median Urinary NAcCys (2CYEMA) Concentration (µg/g creatinine) | Reference |
| Non-users (serum cotinine ≤0.015 ng/ml) | 1.38 | [2][5][8] |
| Presumptive Second-hand Smoke Exposure | ~1.88 (36% higher than non-users) | [2][8] |
| Exclusive Cigarette Smokers | 145 | [2][5][8] |
Protocol: Quantitative Analysis of NAcCys in Urine via LC-MS/MS
This protocol describes a robust, sensitive, and specific method for quantifying NAcCys (often abbreviated as CEMA for S-cyanoethylmercapturic acid) in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established protocols that utilize isotope dilution for high accuracy.[3][9][10]
Principle & Causality
This method relies on the high selectivity of reversed-phase liquid chromatography to separate NAcCys from a complex urine matrix and the high sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (e.g., D3-NAcCys) is spiked into the sample at the beginning of the workflow. Causality: Using a stable isotope-labeled internal standard is critical for trustworthy quantification. It co-elutes with the native analyte and experiences identical conditions during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring high precision and accuracy.[3]
Materials and Reagents
-
Standards: this compound (NAcCys/CEMA) and this compound-D3 (D3-CEMA) analytical standards.[3][9]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additive: Optima-grade formic acid.
-
Biological Matrix: Human urine (blank urine from non-exposed individuals for calibration curve).
-
Equipment: Vortex mixer, centrifuge, analytical balance, calibrated pipettes, LC-MS/MS system.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of NAcCys and D3-NAcCys in methanol. Store at -40°C or below.[3]
-
From these stocks, prepare intermediate and working standard solutions by serial dilution in methanol or a suitable aqueous solution. A typical working internal standard (IS) solution might be 2.5 µg/mL.[9]
-
-
Calibration Curve and QC Sample Preparation:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibrator, or QC.
-
Spike each tube with a fixed volume (e.g., 100 µL) of the internal standard working solution.
-
Add 800 µL of 0.1% formic acid in water to dilute the sample. Causality: Simple dilution is often sufficient for this analysis, minimizing sample manipulation and potential analyte loss. Acidification helps to ensure consistent protonation of the analyte for positive ion mode ESI.[9]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.[9]
-
Transfer the supernatant to an LC autosampler vial for analysis.
-
LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
| LC Column | C18 reversed-phase, e.g., Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for polar metabolites like NAcCys.[3] |
| Mobile Phase A | 0.1% - 1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography.[3][9] |
| Mobile Phase B | 0.1% - 1% Formic Acid in Acetonitrile | Standard organic phase for eluting analytes from a C18 column.[3][9] |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns providing good peak shape.[3] |
| Gradient | 5% B held for 1 min, ramp to 95% B over 2 min, hold 1.5 min, return to 5% B | A rapid gradient is sufficient to elute the analyte while minimizing run time.[3] |
| Injection Volume | 2-5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Negative mode is often cited, but positive mode can also be effective.[3] We will proceed with negative mode parameters as per reference. |
| MRM Transition 1 | NAcCys: m/z 215.0 -> 88.0 | Precursor ion [M-H]⁻ fragments to a characteristic product ion. |
| MRM Transition 2 | D3-NAcCys: m/z 218.0 -> 88.0 | The labeled internal standard fragments to the same product ion, ensuring similar fragmentation behavior. |
Data Analysis and Validation
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration: Plot the peak area ratios against the known concentrations of the calibrators. Use a linear regression model with 1/x or 1/x² weighting to generate the standard curve.
-
Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to established bioanalytical guidelines.[11] Accuracy should be within ±15% (±20% at LLOQ) and precision (RSD) should be ≤15% (≤20% at LLOQ).[3]
Application II: Proteomic Identification of Protein-S-(2-cyanoethyl)-cysteine Adducts
Identifying the specific proteins targeted by acrylonitrile is a key goal in toxicology and drug development. This requires a "bottom-up" proteomics approach to pinpoint the S-(2-cyanoethyl)-cysteine modification on peptides derived from a complex biological sample.
Principle & Causality
The goal is to identify peptides that carry a specific mass shift on a cysteine residue corresponding to the addition of a cyanoethyl group (-CH2CH2CN), which has a monoisotopic mass of +53.0264 Da. The workflow involves extracting proteins, digesting them into peptides with an enzyme like trypsin, and analyzing the complex peptide mixture by high-resolution LC-MS/MS. A database search is then performed where this specific mass is included as a potential or "variable" modification on cysteine.
Causality of Alkylation: A critical step is the treatment of the sample with a standard alkylating agent like iodoacetamide (IAA) after reduction. This may seem counterintuitive, as IAA also targets cysteines. However, its purpose is to cap all unmodified cysteine thiols. This prevents them from forming disulfide bonds during sample processing, which would complicate analysis and reduce peptide identifications. The in vivo S-(2-cyanoethyl)-cysteine adduct is stable and will not react with IAA, preserving it for detection.[12][13]
Step-by-Step Protocol
-
Protein Extraction and Preparation:
-
Lyse cells or homogenize tissue in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors.
-
Quantify total protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 20-25 mM and incubate in the dark for 30 minutes. Causality: This step alkylates all free cysteine thiols that were not already modified in vivo. This creates a homogeneous sample population where only the originally adducted cysteines retain their unique mass.[14]
-
-
Protein Digestion:
-
Precipitate the proteins (e.g., with acetone) to remove interfering reagents.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid or trifluoroacetic acid (TFA).
-
Clean and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip. Elute peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS and Bioinformatic Analysis
-
LC-MS/MS: Reconstitute peptides in LC loading buffer and analyze using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-flow HPLC system. Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptide ions.
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Enzyme: Trypsin/P.
-
Fixed Modification: Carbamidomethyl (C) (+57.021 Da) - from the IAA alkylation step.
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and S-cyanoethyl (C) (+53.0264 Da) . This last entry is the critical parameter that instructs the software to search for the specific adduct of interest.
-
Search the data against a relevant protein database (e.g., UniProt Human).
-
-
Data Review: Manually inspect the MS/MS spectra of peptides identified with the S-cyanoethyl modification to ensure high-quality fragmentation evidence supports the localization of the adduct on a specific cysteine residue.
Conclusion
This compound is a cornerstone biomarker for assessing human exposure to acrylonitrile. The robust and highly sensitive LC-MS/MS methods detailed here provide a reliable framework for its quantification in toxicological and epidemiological research. Furthermore, the principles of its formation via Michael addition highlight a broader challenge in proteomics and drug development: the impact of reactive electrophiles on protein function. By extending our analysis from the excreted metabolite to the proteome itself, we can leverage advanced mass spectrometry workflows to identify specific protein targets of modification. This dual approach—quantifying the biomarker and identifying its proteomic targets—provides a powerful strategy for linking chemical exposure to biological mechanism, advancing our understanding of toxicology and cellular signaling.
References
-
ResearchGate. (n.d.). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. Available from: [Link]
-
Vibrant Wellness. (n.d.). N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden. Lab Results Explained. Available from: [Link]
-
de Jesús, V. R., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377–385. Available from: [Link]
-
De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acrylonitrile - ToxGuide™. Available from: [Link]
-
Zhang, X., et al. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(7), 719–724. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. PMC. Available from: [Link]
-
Oxford Academic. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Available from: [Link]
-
Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Available from: [Link]
-
PubMed. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
-
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available from: [Link]
-
ResearchGate. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Available from: [Link]
-
Autech. (2026). The Role of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine in Toxicology. Available from: [Link]
-
ResearchGate. (2025). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Available from: [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158. Available from: [Link]
-
The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Available from: [Link]
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- 10. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tobacco Smoke Exposure Using 2-Cyanoethylmercapturic Acid (2CYEMA)
Introduction: The Critical Need for a Specific Biomarker of Combustible Tobacco Smoke Exposure
In the landscape of tobacco product use and its associated health risks, accurate assessment of exposure to harmful constituents is paramount for researchers, clinicians, and public health professionals. While cotinine is a well-established biomarker for nicotine exposure, its utility is limited in distinguishing between sources of nicotine, such as combustible cigarettes, e-cigarettes, and nicotine replacement therapies.[1][2][3][4][5][6][7] This ambiguity presents a significant challenge in clinical trials, epidemiological studies, and in the development of smoking cessation strategies.
Acrylonitrile, a volatile organic compound and a class 2B carcinogen, is abundantly present in cigarette smoke but is found in negligible amounts in non-combusted tobacco products and the general environment.[5][6][7][8] This makes its primary urinary metabolite, 2-cyanoethylmercapturic acid (2CYEMA), a highly specific and reliable biomarker for exposure to combustible tobacco smoke.[5][6][7][9][10] Elevated levels of 2CYEMA in urine can effectively differentiate cigarette smokers from users of non-combustible tobacco products and non-users.[1][2][3] This application note provides a comprehensive guide for the use of 2CYEMA in assessing tobacco smoke exposure, including the underlying biochemical principles, a detailed analytical protocol for urinary quantification, and guidance on data interpretation.
Biochemical Pathway: Formation of 2CYEMA from Acrylonitrile
Acrylonitrile inhaled from tobacco smoke undergoes metabolic detoxification in the body. A primary pathway involves the conjugation of acrylonitrile with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further metabolized through a series of enzymatic steps to yield the stable and excretable mercapturic acid derivative, 2CYEMA.[7][10]
Caption: Metabolic pathway of acrylonitrile to 2CYEMA.
Quantitative Analysis of Urinary 2CYEMA by LC-MS/MS
The gold standard for the quantification of 2CYEMA in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of 2CYEMA even at the low concentrations found in non-smokers.[4][7][10][11][12]
Experimental Workflow
The following diagram outlines the key steps in the analytical workflow for 2CYEMA quantification:
Caption: Experimental workflow for urinary 2CYEMA analysis.
Detailed Protocol
1. Sample Collection and Storage:
-
Collect spot urine samples in sterile, polypropylene containers.
-
For short-term storage (up to 72 hours), samples should be kept at 2-8°C.
-
For long-term storage, samples should be frozen at -20°C or lower.
2. Reagents and Materials:
-
2CYEMA certified reference standard
-
2CYEMA-d3 (deuterated internal standard)
-
Ammonium formate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
3. Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 0.5 mL aliquot of urine in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 100 ng/mL 2CYEMA-d3 in 0.1% formic acid).[11]
-
Add 0.5 mL of 50 mM ammonium formate buffer (pH 2.5).[11]
-
Vortex the mixture thoroughly.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.[11]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
System: Ultra-High-Performance Liquid Chromatography (UPLC) system.[4][10][12]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC® HSS T3, 1.8 µm, 2.1 x 150 mm) is recommended for optimal separation.[4][10][12]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
A gradient elution should be optimized to ensure separation of 2CYEMA from other urinary matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[11]
-
Detection: Multiple Reaction Monitoring (MRM).[11]
-
The following MRM transitions should be monitored:
Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose 2CYEMA 215 86 Quantifier[10] 2CYEMA 215 162 Qualifier[10] | 2CYEMA-d3 | 218 | 165 | Internal Standard[10] |
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of 2CYEMA into a matrix blank (e.g., synthetic urine or pooled non-smoker urine).
-
Process the calibration standards alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of 2CYEMA to 2CYEMA-d3 against the concentration of the calibrators.
-
The concentration of 2CYEMA in the unknown samples can then be determined from the calibration curve.
Data Interpretation
The concentration of urinary 2CYEMA is a clear indicator of exposure to combustible tobacco smoke.
| Population Group | Typical Urinary 2CYEMA Concentrations |
| Cigarette Smokers | Median concentrations are approximately 100 times higher than in non-smokers.[1][9] For example, a median of 125 ng/mL (145 µg/g creatinine) has been reported.[1][10] |
| Non-Smokers | Median concentrations are significantly lower, typically around 1.21 ng/mL (1.37 µg/g creatinine).[1][10] |
| Users of Non-Combustible Tobacco Products | Urinary 2CYEMA levels in e-cigarette users are much lower than in cigarette smokers.[1] |
An established cutoff concentration for distinguishing cigarette smokers from non-smokers is 7.32 ng/mL, with high sensitivity and specificity.[1][2][3] However, it is important to note that cutoff concentrations may vary based on demographic factors such as age, sex, and race/ethnicity.[1][2][3]
Quality Control and Method Validation
For reliable and reproducible results, a robust quality control and method validation strategy is essential. This should include:
-
Accuracy: Determined by analyzing samples spiked with known concentrations of 2CYEMA.
-
Precision: Assessed by repeatedly analyzing quality control samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of 2CYEMA that can be reliably detected and quantified.
-
Linearity: The range over which the assay is accurate and precise.
-
Matrix Effects: Evaluation of the influence of the urine matrix on the ionization of 2CYEMA.
Conclusion
Urinary 2CYEMA is a highly specific and sensitive biomarker for assessing exposure to combustible tobacco smoke. Its use, in conjunction with other biomarkers such as cotinine, allows for a more comprehensive and accurate characterization of tobacco product use patterns. The detailed protocol provided in this application note offers a robust and reliable method for the quantification of 2CYEMA in urine, empowering researchers and drug development professionals to advance our understanding of the health effects of tobacco use and to develop more effective interventions.
References
- Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers - PMC - NIH. (n.d.).
- Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): - CDC Stacks. (2021, July 11).
- Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers From Nonsmokers | Nicotine & Tobacco Research | Oxford Academic. (n.d.).
- Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers | Request PDF - ResearchGate. (n.d.).
- Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016 - PMC - NIH. (n.d.).
- Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC - PubMed Central. (2010, November 25).
- Assessing the Urinary Cyanoethyl Mercapturic Acid to Cotinine Ratio for Classifying Tobacco Use Status in a - Oxford Academic. (n.d.).
- Assessing the Urinary Cyanoethyl Mercapturic Acid to Cotinine Ratio for Classifying Tobacco Use Status in a Longitudinal Cohort of Cigarette, e-Cigarette, and Dual Users - ResearchGate. (2025, October 28).
- Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PubMed. (2020, October 8).
- Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016 - CDC Stacks. (n.d.).
- Determination of methyl-, 2-hydroxyethyl- and 2-cyanoethylmercapturic acids as biomarkers of exposure to alkylating agents in cigarette smoke - PubMed. (n.d.).
- Urinary cyanoethyl mercapturic acid, a biomarker of the smoke toxicant acrylonitrile, clearly distinguishes smokers from nonsmokers - Experts@Minnesota. (n.d.).
- Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC - NIH. (n.d.).
- Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers - CDC Stacks. (2022, March 31).
- Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PubMed. (n.d.).
- A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome - MDPI. (2022, September 9).
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
Standard Operating Procedure for the Quantification of 2-Cyano-N-ethyl-N-methylacetamide (2CYEMA) in Human Urine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Introduction: The Significance of 2CYEMA Measurement
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA) is a primary urinary metabolite of acrylonitrile, a volatile organic compound classified as a possible human carcinogen.[1][2] Acrylonitrile is utilized in the manufacturing of plastics, acrylic fibers, and synthetic rubbers.[3] Notably, a significant source of non-occupational exposure to acrylonitrile is tobacco smoke.[2][3][4] Consequently, the accurate quantification of 2CYEMA in biological matrices, such as urine, serves as a reliable biomarker for assessing exposure to acrylonitrile.[5] This application note provides a detailed, field-proven standard operating procedure (SOP) for the measurement of 2CYEMA in human urine, tailored for researchers, scientists, and drug development professionals. The methodology described herein leverages the specificity and sensitivity of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to ensure robust and reproducible results.[1][2][3][4][6]
The rationale for selecting UPLC-MS/MS lies in its ability to selectively detect and quantify low levels of 2CYEMA amidst the complex chemical milieu of urine. The use of a stable isotope-labeled internal standard is a cornerstone of this protocol, ensuring the highest degree of accuracy by correcting for variations in sample preparation and instrument response.
Principle of the Method
This method employs a UPLC-MS/MS system to quantify 2CYEMA in urine samples. The procedure begins with a simple dilution of the urine sample, followed by the addition of a deuterated internal standard (2CYEMA-[2H3]). This internal standard is chemically identical to the analyte but has a different mass, allowing for precise quantification.
Chromatographic separation is achieved on a reverse-phase UPLC column, which separates 2CYEMA from other urinary components based on its physicochemical properties. The eluent from the UPLC column is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
The mass spectrometer is set to a specific multiple reaction monitoring (MRM) mode. In this mode, the precursor ion of 2CYEMA (m/z 215) is selectively isolated and fragmented. The resulting product ions (m/z 86 and m/z 162) are then detected.[3] A specific ion transition (m/z 215→86) is used for quantification, while a secondary transition (m/z 215→162) serves as a qualifier for confirmation of the analyte's identity.[3] The internal standard is monitored using its corresponding ion transition (m/z 218→165).[3] The concentration of 2CYEMA in the sample is determined by comparing the ratio of the analyte's peak area to that of the internal standard against a calibration curve prepared with known concentrations of 2CYEMA.[3]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 2CYEMA analytical standard | Sigma-Aldrich | ≥98% |
| 2CYEMA-[2H3] internal standard | Toronto Research Chemicals | ≥98% |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm |
| Human Urine (for matrix-matched calibrators and QCs) | In-house or commercial source | Drug-free |
| 1.5 mL Polypropylene Microcentrifuge Tubes | Eppendorf | --- |
| 200 µL Pipette Tips | Rainin | --- |
| 1000 µL Pipette Tips | Rainin | --- |
Instrumentation and Analytical Conditions
This protocol has been validated using the following instrumentation. Equivalent systems may be used, but validation is required.
UPLC System
| Parameter | Setting |
| System | Waters ACQUITY UPLC I-Class |
| Column | Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm |
| Pre-column | Waters HSS T3 VanGuard pre-column |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer
| Parameter | Setting |
| System | Sciex 5500 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| IonSpray Voltage | -4500 V |
| Source Temperature | 550 °C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | 9 psi |
Table 2: MRM Transitions for 2CYEMA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 2CYEMA (Quantifier) | 215 | 86 | 100 | -22 |
| 2CYEMA (Qualifier) | 215 | 162 | 100 | -18 |
| 2CYEMA-[2H3] (IS) | 218 | 165 | 100 | -22 |
Experimental Protocol
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
5.1.1 Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of 2CYEMA analytical standard and dissolve in 1 mL of methanol to create a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of the 2CYEMA-[2H3] internal standard in methanol.
-
Store stock solutions at -20 °C.
5.1.2 Intermediate Solutions
-
Prepare a series of intermediate stock solutions of 2CYEMA by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
Prepare an intermediate internal standard working solution of 1 µg/mL by diluting the 2CYEMA-[2H3] stock solution with 50:50 (v/v) methanol:water.
5.1.3 Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards and QCs by spiking the appropriate intermediate 2CYEMA solutions into drug-free human urine.
-
A typical calibration curve may range from 0.5 to 500 ng/mL.
-
Prepare at least three levels of QCs (low, medium, and high) within the calibration range.
Sample Preparation
The goal of sample preparation is to dilute the urine matrix to minimize matrix effects while ensuring the analyte concentration remains within the linear range of the assay.
Caption: A streamlined workflow for the preparation of urine samples for 2CYEMA analysis.
Step-by-Step Protocol:
-
Allow urine samples, calibrators, and QCs to thaw to room temperature.
-
Vortex each sample for 10 seconds.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample, calibrator, or QC.
-
To each tube, add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 890 µL of 0.1% formic acid in deionized water to each tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 5 minutes to pellet any particulate matter.
-
Carefully transfer the supernatant to a UPLC vial for analysis.
Data Acquisition and Processing
-
Set up the UPLC-MS/MS system with the parameters outlined in Section 4.0.
-
Create a sequence table including blanks, calibration standards, QCs, and unknown samples.
-
Inject the samples and acquire the data.
-
Process the data using the instrument's software. Integrate the peak areas for the quantifier MRM transition of 2CYEMA and the MRM transition of the internal standard.
-
Calculate the peak area ratio of 2CYEMA to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with a 1/x weighting.
-
Determine the concentration of 2CYEMA in the unknown samples and QCs from the calibration curve.
System Suitability and Quality Control
To ensure the integrity and validity of the results, the following quality control measures are essential:
-
Calibration Curve: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Quality Controls: The calculated concentrations of the QCs should be within ±15% of their nominal values (±20% for the lower limit of quantification).
-
Blanks: No significant peaks should be observed at the retention time of 2CYEMA in the blank samples.
-
Internal Standard Response: The peak area of the internal standard should be consistent across all samples. Significant variation may indicate a problem with sample preparation or instrument performance.
Data Interpretation and Reporting
The final concentration of 2CYEMA in the urine samples is typically reported in ng/mL. For biomonitoring studies, it is common to correct for urinary dilution by reporting the concentration as µg of 2CYEMA per gram of creatinine.[1][2][3][4][6] Creatinine can be measured using a separate validated assay.
The limit of detection (LOD) for this method is approximately 0.500 ng/mL for 2CYEMA.[3] Measurements below the LOD should be reported as such or imputed using a statistically appropriate method, such as LOD/√2.[3]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no signal for 2CYEMA and IS | Instrument malfunction (e.g., clogged lines, source contamination) | Perform instrument maintenance and cleaning. |
| Inconsistent Internal Standard Response | Inaccurate pipetting during sample preparation | Review and retrain on pipetting technique. |
| High Background Noise | Contaminated mobile phase or sample matrix effects | Prepare fresh mobile phase. Optimize sample cleanup if necessary. |
| Poor Peak Shape | Column degradation or incompatible mobile phase | Replace the UPLC column. Ensure mobile phase pH is appropriate. |
Conclusion
This application note provides a comprehensive and robust standard operating procedure for the quantification of 2CYEMA in human urine using UPLC-MS/MS. The described method is sensitive, specific, and reliable, making it well-suited for biomonitoring studies and research in drug development. Adherence to the outlined quality control measures will ensure the generation of high-quality, reproducible data.
References
-
De Jesús, V. R., Zhang, L., Bhandari, D., Zhu, W., Chang, J. T., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377–385. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Carmella, S. G., Chen, M., Han, S., Briggs, A., & Hecht, S. S. (2002). Determination of methyl-, 2-hydroxyethyl- and 2-cyanoethylmercapturic acids as biomarkers of exposure to alkylating agents in cigarette smoke. Journal of Chromatography B, 773(1), 147-160. [Link]
-
U.S. Department of Energy. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]
-
De Jesús, V. R., Zhang, L., Bhandari, D., Zhu, W., Chang, J. T., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. [Link]
-
De Jesús, V. R., Zhang, L., Bhandari, D., Zhu, W., Chang, J. T., & Blount, B. C. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377-385. [Link]
-
De Jesús, V. R., Zhang, L., Bhandari, D., Zhu, W., Chang, J. T., & Blount, B. C. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377-385. [Link]
-
De Jesús, V. R., Zhang, L., Bhandari, D., Zhu, W., Chang, J. T., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. [Link]
-
Bhandari, D., De Jesús, V. R., & Blount, B. C. (2022). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. Nicotine & Tobacco Research, 24(3), 429–434. [Link]
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- 4. stacks.cdc.gov [stacks.cdc.gov]
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Troubleshooting & Optimization
Technical Support Center: Matrix Effects in 2CYEMA Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of 2-Carboxyethyl-γ-aminobutyric acid (2CYEMA) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical methods. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, reproducibility, and sensitivity of your 2CYEMA quantification.
Understanding the Challenge: The Nature of Matrix Effects
In quantitative liquid chromatography-mass spectrometry (LC-MS), matrix effects are a primary concern that can compromise the integrity of your results.[1] These effects arise from co-eluting, often unidentified, compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, 2CYEMA. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[1][2][3]
Compounds with high polarity, basicity, and molecular weight are common culprits behind matrix effects.[1][2] In the context of 2CYEMA analysis, which is often performed in complex biological matrices like urine or plasma, potential sources of interference are abundant and can include salts, endogenous metabolites, and phospholipids.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in 2CYEMA analysis?
A1: Matrix effects in 2CYEMA analysis are typically caused by the co-elution of endogenous components from the biological sample that interfere with the ionization process in the mass spectrometer's source.[1][2] The primary mechanisms include:
-
Competition for Ionization: Co-eluting compounds can compete with 2CYEMA for the available charge in the ion source, leading to a reduction in the number of ionized 2CYEMA molecules that reach the detector (ion suppression).[6]
-
Alteration of Droplet Formation and Evaporation: In electrospray ionization (ESI), less volatile compounds in the matrix can affect the efficiency of droplet formation and solvent evaporation, which is crucial for generating gas-phase ions.[2] High viscosity components can also increase the surface tension of droplets, hindering the release of analyte ions.[2]
-
Ion Pairing and Neutralization: Matrix components can form adducts with 2CYEMA ions or neutralize them in the gas phase, preventing their detection.[2]
Given that 2CYEMA is a metabolite of acrylonitrile exposure, often measured in urine samples of smokers, the matrix can be particularly complex.[7][8][9][10]
Q2: How can I qualitatively and quantitatively assess matrix effects for my 2CYEMA assay?
A2: Assessing matrix effects is a critical component of bioanalytical method validation as mandated by regulatory bodies.[11][12][13] Two common experimental approaches are:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A solution of 2CYEMA is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of 2CYEMA indicates the presence of matrix effects at that retention time.[1][3]
-
Post-Extraction Spike Method: This is a quantitative assessment. The response of 2CYEMA in a neat solution is compared to the response of 2CYEMA spiked into an extracted blank matrix sample. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[4] According to regulatory guidelines, this should be evaluated using at least six different lots of the biological matrix.[11][12]
Q3: What is the role of an internal standard (IS) in mitigating matrix effects for 2CYEMA?
A3: The use of an appropriate internal standard is the most widely recognized technique to compensate for matrix effects.[1] An ideal IS for 2CYEMA would be a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled 2CYEMA). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.
While a SIL-IS is the gold standard, a structural analog can also be used, but it is crucial to demonstrate that it chromatographically co-elutes with 2CYEMA and is equally affected by the matrix.[3]
Troubleshooting Guide: Overcoming Matrix Effects in 2CYEMA Analysis
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your 2CYEMA assays.
Issue 1: Significant Ion Suppression or Enhancement Observed
If your initial assessment reveals significant and variable matrix effects across different matrix lots, consider the following strategies:
Improving sample cleanup is often the most effective way to reduce matrix effects by removing interfering components before LC-MS analysis.[14][15]
| Technique | Principle | Advantages for 2CYEMA | Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Simple, fast, and removes a large portion of proteins. | May not effectively remove other interfering substances like phospholipids.[14] |
| Liquid-Liquid Extraction (LLE) | 2CYEMA is partitioned between two immiscible liquid phases based on its solubility. | Can provide a cleaner extract than PPT by removing highly polar or non-polar interferences.[14] | Requires careful optimization of solvent choice and pH to ensure efficient extraction of the polar 2CYEMA molecule. |
| Solid-Phase Extraction (SPE) | 2CYEMA is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a stronger solvent. | Offers the highest degree of selectivity and can significantly reduce matrix effects.[14] | Method development can be more time-consuming and costly. |
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Prepare three sets of pooled blank matrix samples.
-
Process one set using PPT, one using LLE, and one using SPE.
-
Spike a known concentration of 2CYEMA and its SIL-IS into the processed extracts (post-extraction spike).
-
Analyze the samples by LC-MS/MS and calculate the matrix effect for each technique.
-
Select the technique that provides the lowest and most consistent matrix effect.
Modifying the chromatographic separation can help to resolve 2CYEMA from co-eluting interferences.[1][16]
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between 2CYEMA and the region of ion suppression identified by post-column infusion.
-
Column Chemistry: Experiment with different column chemistries (e.g., HILIC, mixed-mode) that may offer different selectivity for 2CYEMA and the interfering compounds.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[3]
Caption: Decision tree for addressing poor sensitivity at the LLOQ due to matrix effects.
Conclusion
Successfully navigating matrix effects in the analysis of 2CYEMA by mass spectrometry requires a systematic and scientific approach. By understanding the underlying causes, diligently evaluating their impact, and strategically implementing mitigation techniques, researchers can develop robust and reliable bioanalytical methods. This guide provides a framework for troubleshooting common issues, ensuring the generation of high-quality data for your research and development endeavors.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. NorthEast BioLab.
- ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26 February 2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Guideline on bioanalytical method valid
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency.
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
- Bioanalytical Method Valid
- Assessment of matrix effect in quantit
- Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers
- Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. PMC - NIH.
- Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. PubMed.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect.
- Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016.
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Technical Support Center: Stability of N-Acetyl-S-(2-cyanoethyl)-L-cysteine in Urine Samples
Welcome to the technical support guide for ensuring the pre-analytical stability of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAcCET) in urine samples. As a primary biomarker for acrylonitrile exposure, the accuracy of NAcCET quantification is paramount for toxicological studies, occupational health assessments, and clinical research.[1][2][3][4][5][6][7][8] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to maintain the integrity of your samples from collection to analysis.
Understanding NAcCET Stability: The Core Principles
This compound is a mercapturic acid formed through the conjugation of acrylonitrile with glutathione, followed by enzymatic processing.[3] While generally more stable in urine compared to blood or plasma, its concentration can be affected by pre-analytical variables.[9] Understanding the factors that influence its stability is the first step toward reliable and reproducible results.
Key Factors Influencing Stability:
-
Temperature: Like many biological molecules, NAcCET is susceptible to degradation at higher temperatures. Room temperature storage for extended periods can lead to a significant decrease in measurable concentrations.[10]
-
pH: The pH of the urine can influence the chemical stability of cysteine-containing molecules.[11][12][13] Extreme pH values may promote hydrolysis or other degradation pathways. While NAcCET's specific pH stability profile is not extensively detailed in the provided literature, general principles for mercapturic acids suggest that maintaining a physiological or slightly acidic pH is preferable.[9]
-
Storage Duration: The length of time a sample is stored is a critical factor. Long-term storage requires specific conditions to prevent degradation.[10][14][15]
-
Bacterial Contamination: Microbial growth in urine samples can alter the sample matrix and potentially metabolize the analyte of interest.[10]
Recommended Protocol for Urine Sample Handling and Storage
This protocol is designed to minimize pre-analytical variability and ensure the stability of NAcCET in urine samples.
Step-by-Step Methodology:
-
Collection:
-
Collect mid-stream urine in a sterile, polypropylene container.
-
For 24-hour collections, keep the collection container refrigerated (2-8°C) throughout the collection period.[16]
-
-
Initial Processing (within 4 hours of collection):
-
Measure and record the total volume of the urine sample.
-
Centrifuge the urine at approximately 2000 x g for 10 minutes at 4°C to pellet cells, casts, and other debris.[14] This step is crucial for removing potential sources of enzymatic degradation and interference.
-
-
Aliquoting:
-
Carefully transfer the supernatant to new, clearly labeled polypropylene cryovials.
-
Aliquot into volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
-
Storage:
Visual Workflow for Sample Handling
Caption: Recommended workflow for urine sample handling.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of NAcCET in urine samples.
| Problem | Possible Causes | Recommended Solutions |
| Low or undetectable NAcCET levels in known exposed individuals. | 1. Sample Degradation: Improper storage temperature or extended storage at room temperature.[10] 2. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte.[18] 3. pH-related instability: Extreme urinary pH may have caused degradation. | 1. Review sample collection and storage logs to ensure the protocol was followed. Re-collect samples if necessary, strictly adhering to temperature and time guidelines. 2. Always prepare single-use aliquots. If re-analysis is needed, use a fresh aliquot. 3. While not always feasible, measuring urine pH upon collection can provide additional data. For future studies, consider buffering the urine if a wide pH range is expected, though this may interfere with some analytical methods. |
| High variability between replicate analyses of the same sample. | 1. Sample Inhomogeneity: Inadequate mixing of the sample before aliquoting, especially after thawing. 2. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. | 1. Ensure the urine sample is thoroughly mixed after thawing and before taking an aliquot for analysis. 2. Use an isotope-labeled internal standard for NAcCET to correct for variations in sample preparation and instrument response.[19] |
| Unexpected peaks or interferences in the chromatogram. | 1. Bacterial Contamination: Microbial growth can introduce interfering compounds.[10] 2. Matrix Effects: The complex nature of the urine matrix can cause ion suppression or enhancement in mass spectrometry-based methods.[9] | 1. Centrifuge samples promptly after collection to remove bacteria.[14] If contamination is suspected, filtration through a 0.22 µm filter may be considered, but test for analyte loss first. 2. Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.[19] A "dilute-and-shoot" approach may also be considered if the analytical method has sufficient sensitivity.[20][21][22] |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for unexpected NAcCET results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum time I can leave urine samples at room temperature before processing?
A1: To ensure the highest integrity of the sample, processing should occur within 4 hours of collection.[14] While some metabolites may remain stable for up to 24 hours at room temperature (around 22°C), significant changes can occur after this period, making it a risky practice for quantitative studies.[10]
Q2: Is -20°C acceptable for long-term storage of NAcCET in urine?
A2: While -20°C is better than refrigeration, -80°C is strongly recommended for long-term storage of biological samples, including urine for biomarker analysis.[14][15] The lower temperature effectively halts enzymatic and chemical degradation processes, ensuring the stability of NAcCET over months or even years.
Q3: Do I need to add any preservatives to the urine samples?
A3: For the analysis of NAcCET, the addition of chemical preservatives is generally not necessary if the samples are processed and frozen promptly.[23][24] The primary method of preservation is immediate cooling and freezing. Adding preservatives could potentially interfere with downstream analytical methods, such as LC-MS/MS.[25]
Q4: Can I use urine samples that have undergone multiple freeze-thaw cycles?
A4: It is highly discouraged. Each freeze-thaw cycle can lead to the degradation of the analyte, resulting in artificially low concentrations.[18] The best practice is to create single-use aliquots after the initial processing to avoid this issue entirely.
Q5: How does urinary pH affect NAcCET stability?
A5: While specific studies on NAcCET are limited, the stability of related cysteine compounds is known to be pH-dependent.[11][13] Extreme basic or acidic conditions can promote degradation.[26] Since urine pH can vary, it is a potential source of pre-analytical variability. However, for most studies, as long as samples are processed and frozen quickly, the native pH of the urine is acceptable.
References
-
Sample Processing and Stability for Urine Biomarker Studies. (2021). Clinical Chemistry. Available at: [Link]
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Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. (2023). Toxicology Letters. Available at: [Link]
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Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. ResearchGate. Available at: [Link]
-
N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden. Lab Results Explained. Available at: [Link]
-
Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. (2021). Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]
-
Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. Available at: [Link]
-
Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. (2014). Journal of Chromatographic Science. Available at: [Link]
-
Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2013). Journal of Chromatographic Science. Available at: [Link]
-
Sample Processing and Stability for Urine Biomarker Studies. (2021). Clinical Chemistry. Available at: [Link]
-
The Challenge to Stabilize, Extract and Analyze Urinary Cell-Free DNA (ucfDNA) during Clinical Routine. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Oxford Academic. Available at: [Link]
-
Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. (2021). Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2021). Pharmaceuticals. Available at: [Link]
-
Current state of the art for enhancing urine biomarker discovery. (2017). Expert Review of Proteomics. Available at: [Link]
-
A REVIEW ON THE ADVANCEMENTS IN THE FIELD OF MERCAPTURIC ACIDS AND THE DEVELOPMENT OF AN ULTRA- HIGH-PERFORMANCE LIQUID CHROMATO. University of Louisville Institutional Repository. Available at: [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2021). Pharmaceuticals. Available at: [Link]
-
A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. (1998). Journal of Analytical Toxicology. Available at: [Link]
-
Tablets For Stabilizing Urine Samples. Clinical Lab Products. Available at: [Link]
-
Cystine, 24-Hour Urine. Quest Diagnostics. Available at: [Link]
-
Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. (2012). Colloids and Surfaces B: Biointerfaces. Available at: [Link]
-
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023). Metabolites. Available at: [Link]
-
N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. (1992). Chemical Research in Toxicology. Available at: [Link]
-
Population, acid-base, and redox properties of N-acetylcysteine conformers. (2004). The Journal of Physical Chemistry A. Available at: [Link]
-
Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. (2019). Metabolites. Available at: [Link]
-
Urine Preservative and Transport List. ARUP Laboratories. Available at: [Link]
-
Cystine Collection Instructions. University of Iowa Health Care. Available at: [Link]
-
Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. (2021). Metabolites. Available at: [Link]
-
Identification Of N-Acetyl- S-(3-Cyano-2-(Methylsulfanyl)Propyl-Cysteine as a Major Human Urine Metabolite from the Epithionitrile 1-Cyano-2,3-Epithiopropane, the Main Glucosinolate Hydrolysis Product from Cabbage. (2019). Nutrients. Available at: [Link]
-
pH-dependent optical properties of N-acetyl-L-cysteine-capped ZnSe(S) nanocrystals with intense/stable emissions. ResearchGate. Available at: [Link]
-
Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. ResearchGate. Available at: [Link]
-
Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. (2016). Biomarkers. Available at: [Link]
-
Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. CDC Stacks. Available at: [Link]
-
Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. Available at: [Link]
-
Stability of a Formulated N‐acetylcysteine Capsule for Prevention of Contrast‐Induced Nephropathy. ResearchGate. Available at: [Link]
-
Investigating the association between urinary levels of acrylonitrile metabolite this compound and the oxidative stress product 8-hydroxydeoxyguanosine in adolescents and young adults. (2018). Environmental Pollution. Available at: [Link]
-
Urine Specimen Collection Handbook. (2024). SAMHSA. Available at: [Link]
Sources
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- 11. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine
Welcome to the technical support center for the synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAc-CEC). This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. As a mercapturic acid derivative, NAc-CEC is a critical biomarker for assessing exposure to acrylonitrile, a significant industrial chemical and component of tobacco smoke.[1][2][3]
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to provide you with the causal understanding needed to not only execute the synthesis but also to intelligently resolve any issues that may arise.
Part 1: Foundational Chemistry & Reaction Mechanism
Understanding the core reaction is the first step to successful synthesis and troubleshooting. The formation of NAc-CEC from N-Acetyl-L-cysteine (NAC) and acrylonitrile is a classic example of a base-catalyzed Thia-Michael addition.[4]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Thia-Michael addition in this synthesis?
A1: The reaction proceeds via a nucleophilic conjugate addition. A base is used to deprotonate the thiol group (-SH) of NAC, which has a pKa of approximately 9.5, to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate carbanion is subsequently protonated by the solvent or the conjugate acid of the base to yield the final product.
Caption: Figure 1: Base-Catalyzed Thia-Michael Addition Mechanism.
Q2: How critical is the choice of base? What are the options?
A2: The base is critical. Its primary role is to generate the thiolate anion. However, a base that is too strong or too nucleophilic can lead to side reactions.[4][5]
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are often sufficient and are easy to remove during aqueous work-up. They are less likely to cause side reactions compared to strong organic bases.
-
Organic Amines (e.g., Triethylamine - TEA): Commonly used, but can be more difficult to remove completely. The pKa of the amine should be considered; it needs to be high enough to deprotonate the thiol effectively.[5] For instance, the reaction rate is significantly affected by the pKa of the catalyst.[5]
-
Nucleophilic Catalysts (e.g., Phosphines): While effective, phosphines can sometimes initiate side reactions by reacting directly with the acrylonitrile.[5] Therefore, they should be used in strictly catalytic amounts.
Part 2: Troubleshooting the Synthesis
This section addresses common problems encountered during the reaction, work-up, and purification, providing both the likely cause and a validated solution.
Category 1: Starting Material and Reaction Initiation
Problem: My reaction is very slow or fails to initiate, even with a catalyst.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Oxidized N-Acetyl-L-cysteine (NAC) | NAC is susceptible to air oxidation, forming the disulfide dimer, N,N'-diacetyl-L-cystine.[6] This dimer is unreactive in the Michael addition. The presence of this impurity effectively reduces the concentration of your nucleophile. | 1. Quality Check: Before starting, check the purity of your NAC via TLC or ¹H NMR. 2. Use Fresh Reagent: Use freshly opened or properly stored NAC. Store under an inert atmosphere (N₂ or Ar). 3. Pre-treatment (Advanced): For older reagents, consider a pre-reduction step, though using fresh material is preferable.[6] |
| Inhibitor in Acrylonitrile | Commercial acrylonitrile is often stabilized with an inhibitor (e.g., hydroquinone monomethyl ether) to prevent polymerization. This can sometimes interfere with the desired reaction. | 1. Remove Inhibitor: Pass the acrylonitrile through a short column of basic alumina immediately before use to remove the inhibitor. 2. Use Inhibitor-Free Grade: If available, purchase inhibitor-free acrylonitrile for immediate use. |
| Insufficient Catalyst/Base | The deprotonation of the thiol is a required first step. If the base is too weak, not present in a sufficient amount, or if the reaction medium is acidic, the concentration of the reactive thiolate will be too low. | 1. Check Stoichiometry: Ensure at least a catalytic amount of base is used. For some protocols, a full equivalent may be required. 2. pH Monitoring: If conducting the reaction in an aqueous or protic solvent, ensure the pH is basic (typically pH 8-10). |
Category 2: Side Reactions and Low Yield
Problem: My final product is impure, and the yield is low. I suspect side reactions.
A: The Thia-Michael addition is generally efficient, but side reactions can occur, primarily involving the highly reactive acrylonitrile monomer.
Caption: Figure 2: Potential side reactions competing with NAc-CEC synthesis.
Troubleshooting Side Reactions:
-
Polymerization of Acrylonitrile: This is the most common side reaction. Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases or nucleophiles.
-
Solution: Add the acrylonitrile slowly and portion-wise to the reaction mixture containing NAC and the base. This keeps the instantaneous concentration of the monomer low, favoring the 1:1 addition over polymerization. Maintain a moderate temperature (e.g., room temperature to 40°C), as excessive heat can promote polymerization.
-
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions during work-up.
-
Solution: Perform the aqueous work-up under mild conditions. Use dilute acids (e.g., 1M HCl) for neutralization and avoid prolonged exposure to strong pH extremes.
-
-
Bis-S-alkylation: While less common for NAC due to the single thiol, if di-thiols are used in similar reactions, addition to both sulfur atoms can occur. This is not a primary concern for this specific synthesis.
Category 3: Product Isolation and Purification
Problem: My product has "oiled out" during work-up instead of precipitating as a solid.
A: This is a common issue related to solubility and purity. The crude product may be impure, leading to a melting point depression and the formation of a viscous oil. The solvent system may also be inappropriate for crystallization.
-
Solution 1 (Improve Purity): First, ensure the work-up was effective. Perform an aqueous wash to remove any remaining water-soluble reagents (like inorganic bases or salts). Extract the product into an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), and concentrate it in vacuo. The cleaner crude material is more likely to crystallize.
-
Solution 2 (Optimize Crystallization):
-
Dissolve the crude oil in a minimum amount of a good solvent (e.g., ethanol, acetone).
-
Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, diethyl ether) until persistent cloudiness is observed.
-
Warm the mixture slightly to redissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Problem: I am struggling with the final purification. Recrystallization isn't working well.
A: If recrystallization fails, column chromatography is the next logical step.
-
Recommended System: Silica gel is the standard stationary phase. A polar mobile phase is required. Start with a solvent system like Ethyl Acetate/Methanol (e.g., 95:5 v/v) and gradually increase the polarity by adding more methanol. The addition of a small amount of acetic acid (e.g., 0.5%) to the mobile phase can often improve peak shape for carboxylic acids.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative methodology. Researchers should adapt it based on their specific laboratory conditions and scale.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add N-Acetyl-L-cysteine (1.0 eq). Dissolve it in a suitable solvent (e.g., ethanol or a water/ethanol mixture).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (0.1 eq) or sodium bicarbonate (1.2 eq if using an aqueous system). Stir for 10 minutes under an inert atmosphere (N₂).
-
Acrylonitrile Addition: Slowly add acrylonitrile (1.1 eq) dropwise to the stirring solution over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the NAC starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
If the pH is basic, neutralize by adding 1M HCl until the pH is ~3-4.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by recrystallization (e.g., from an ethanol/ether mixture) or silica gel column chromatography as described in the troubleshooting section.
General Experimental Workflow Diagram
Caption: Figure 3: A generalized workflow for the synthesis and purification of NAc-CEC.
Table 1: Analytical Characterization Data
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the N-acetyl group (singlet, ~2.0 ppm), cysteine backbone protons, and two new triplet signals for the S-CH₂-CH₂-CN moiety (~2.7-3.0 ppm). |
| ¹³C NMR | Appearance of a peak for the nitrile carbon (~118 ppm) and new signals for the ethyl bridge carbons. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z corresponding to the calculated molecular weight of C₈H₁₁N₂O₃S⁻. |
| HPLC | A single major peak on a reverse-phase column (e.g., C18) is indicative of high purity.[7][8] |
References
-
Buchter, A., Peter, H., & Bolt, H. M. (1984). [N-Acetylcysteine as an antidote in accidental acrylonitrile poisoning]. International archives of occupational and environmental health, 53(4), 311–319. [Link]
-
Pharmarecipereview. (2023). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Pharma Recipe. [Link]
-
Silver, E. H., & Szabo, S. (1990). Acute acrylonitrile toxicity: studies on the mechanism of the antidotal effect of D- and L-cysteine and their N-acetyl derivatives in the rat. Toxicology and applied pharmacology, 102(1), 142–150. [Link]
-
Huang, Y. K., Lin, H. H., Chen, C. Y., & Chen, Y. L. (2018). Study of Urinary Mercapturic Acids as Biomarkers of Human Acrylonitrile Exposure. ResearchGate. [Link]
-
van Bladeren, P. J., et al. (1981). Formation of mercapturic acids from acrylonitrile, crotononitrile, and cinnamonitrile by direct conjugation and via an intermediate oxidation process. SciSpace. [Link]
-
Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]
-
Kuykendall, D., & Kularatne, S. (2015). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]
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Hong, S. M., Kim, O. Y., & Hwang, S. H. (2024). Chemistry of Polythiols and Their Industrial Applications. ResearchGate. [Link]
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De Jesús, V. R., Zhang, L., Bhandari, D., Valentin-Blasini, L., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of exposure science & environmental epidemiology, 31(2), 377–385. [Link]
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De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. [Link]
-
Hou, H., Wu, Y., Zhang, Q., Pang, Y., & Li, H. (2014). Simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. Journal of chromatographic science, 52(7), 679–685. [Link]
-
Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]
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Ghavami, R., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]
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Le, T. T., Le, H. V., & Nguyen, T. P. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4543. [Link]
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Gut, I., Nerudová, J., Stiborová, M., & Kopecký, J. (1982). New findings on acrylonitrile metabolism. Journal of hygiene, epidemiology, microbiology, and immunology, 26(4), 347–352. [Link]
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Bauer, R. A. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. RSC medicinal chemistry, 6(11), 10.1039.D0MD00142E. [Link]
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Pander, B., Held, M., & Becker, J. (2021). Challenges and Advances in the Bioproduction of L-Cysteine. Molecules (Basel, Switzerland), 26(23), 7338. [Link]
-
Ismail, N. I., & Ramli, N. (2014). Production of Cysteine: Approaches, Challenges and Potential Solution. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis. MDPI. [Link]
-
Schettgen, T., Musiol, A., & Kraus, T. (2012). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. Talanta, 99, 987–994. [Link]
-
Pander, B., Held, M., & Becker, J. (2024). Challenges and Advances in the Bioproduction of L-Cysteine. Molecules (Basel, Switzerland), 29(2), 486. [Link]
-
Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-650. [Link]
-
Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]
- Ogawa, T., & Shibasaki, T. (1961). Synthesis of glutamic acid from acrylonitrile. U.S. Patent No. 3,010,994. Washington, DC: U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. s10901.pcdn.co [s10901.pcdn.co]
- 7. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
Technical Support Center: Optimizing 2C-YEMA Extraction from Complex Matrices
Introduction: The Analytical Challenge of Novel Phenethylamines
Welcome to the technical support center. This guide is designed for researchers, forensic scientists, and drug development professionals who are tasked with the quantitative analysis of 2-(4-Y -2,5-dimE thoxy-phenyl)-M ethylA mine (2C-YEMA) from complex biological matrices such as plasma, urine, or tissue homogenates.
For the purpose of this guide, we will operate under the scientifically-grounded assumption that 2C-YEMA belongs to the "2C" family of psychedelic phenethylamines. These compounds are characterized by a primary amine group and methoxy substituents at the 2 and 5 positions of the phenyl ring.[1][2] This structural class dictates a specific set of physicochemical properties—most notably a basic pKa—that are critical for developing and optimizing extraction strategies.
Extracting such compounds from biological matrices is non-trivial. The goal is not only to isolate 2C-YEMA but to do so with high recovery, precision, and purity to ensure accurate downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Endogenous matrix components like phospholipids, proteins, and salts can interfere significantly, causing ion suppression or enhancement, which compromises data quality.[3][4][5]
This document provides a troubleshooting-focused guide in a question-and-answer format, detailed experimental protocols, and a comparative analysis of common extraction techniques to empower you to overcome these challenges.
Core Troubleshooting Guide
This section directly addresses the most common issues encountered during method development for compounds like 2C-YEMA.
Q1: My recovery of 2C-YEMA is consistently low (<70%). What are the likely causes and how can I fix it?
Low recovery is the most frequent hurdle. The key is to systematically determine at which step of the extraction process the analyte is being lost.[6]
Answer: The loss of 2C-YEMA can occur during sample loading, washing, or elution. The cause is almost always a mismatch between the analyte's ionization state (and thus, its polarity) and the chemistry of your extraction phase and solvents.
Systematic Troubleshooting Approach:
-
Fraction Collection: Perform your extraction, but collect and analyze every fraction: the sample flow-through after loading, each wash solvent, and the final eluate.[6] This will pinpoint where the loss is occurring.
-
Analyze the Results:
-
Analyte in Flow-Through: This indicates poor retention on the sorbent.
-
Cause (SPE): The sample solvent may be too strong (too much organic content), or the sample pH is incorrect, preventing the analyte from binding. 2C-YEMA, as a phenethylamine, has a basic amine group. To retain it on a reversed-phase (e.g., C18) sorbent, the analyte should be in its neutral, non-polar form. This requires adjusting the sample pH to be at least 2 units above its pKa (typically pKa ≈ 9-10).[7]
-
Solution: Increase the sample pH to >11 using a basic buffer (e.g., ammonium hydroxide). If using a mixed-mode cation exchange sorbent, you must do the opposite: decrease the sample pH to <7 to ensure the amine is protonated (charged).[7]
-
-
Analyte in Wash Fraction: The wash solvent is too aggressive and is stripping your analyte from the sorbent.
-
Cause (SPE): The organic content of your wash solvent is too high, or its pH is inadvertently neutralizing/protonating the analyte, causing it to elute prematurely.[8]
-
Solution: Decrease the percentage of organic solvent in the wash step. Ensure the pH of the wash solvent is maintained at the same level as the loading step to keep the analyte bound.
-
-
Analyte Not Found in Any Fraction (or very low in eluate): The analyte is irreversibly bound to the sorbent, indicating incomplete elution.
-
Cause (SPE): The elution solvent is too weak to displace the analyte from the sorbent.
-
Solution: Increase the elution solvent strength. For reversed-phase, this means a higher percentage of organic solvent (e.g., from 70% to 90% methanol). Crucially, for a basic compound like 2C-YEMA, adding a small amount of acid (e.g., 0.5-2% formic acid) to the elution solvent will protonate the amine group, making it more polar and readily eluted from the non-polar sorbent.[8]
-
-
Below is a decision tree to guide your troubleshooting process for low recovery.
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
Technical Support Center: N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAcCYS) Standards
Welcome to the technical support center for N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAcCYS) standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experimental results through proper handling and storage of NAcCYS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of solid NAcCYS standards?
For long-term stability, solid NAcCYS standards should be stored at -20°C.[1] This temperature minimizes the potential for degradation over extended periods.
Q2: How should I store NAcCYS stock solutions?
While specific stability data for NAcCYS solutions is limited, general guidance for the related compound N-acetyl-L-cysteine (NAC) suggests that aqueous stock solutions should be aliquoted and frozen at -20°C. It is recommended that aqueous solutions of NAC not be stored for more than one day.[2] To ensure the highest accuracy, it is best practice to prepare fresh working solutions from a frozen stock aliquot just before use.
Q3: What are the most suitable solvents for dissolving NAcCYS?
Based on the properties of the closely related and more extensively studied compound N-acetyl-L-cysteine (NAC), NAcCYS is expected to be soluble in aqueous buffers like PBS (pH 7.2) and organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] The choice of solvent will depend on the specific requirements of your analytical method.
Q4: How can I identify if my NAcCYS standard has degraded?
Visual signs of degradation in the solid standard can include discoloration or a change in texture. For solutions, the appearance of precipitates that do not redissolve upon gentle warming and vortexing may indicate degradation. Analytically, degradation can be identified by the appearance of new peaks or a decrease in the main peak area in your chromatogram (e.g., HPLC or LC-MS).
Q5: Is NAcCYS sensitive to environmental factors like light or air?
Q6: What personal protective equipment (PPE) should I use when handling NAcCYS?
Standard laboratory PPE should be worn when handling NAcCYS. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]
Troubleshooting Guides
Problem: Inconsistent or Drifting Analytical Results
You observe poor reproducibility in your analytical measurements, such as varying peak areas or retention times in your HPLC or LC-MS analysis.
Workflow for Troubleshooting Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent analytical results.
Possible Causes & Solutions:
-
Standard Degradation: The stability of NAcCYS in solution can be a limiting factor.
-
Solution: Always prepare fresh working solutions for each experiment. If using frozen stock solutions, ensure they are within their established stability period. If degradation is suspected, prepare a fresh stock solution from the solid standard.
-
-
Improper Solution Preparation: Errors in weighing, dilution, or solvent choice can lead to inaccurate concentrations.
-
Solution: Follow a standardized and validated protocol for solution preparation. Ensure the balance is calibrated and use calibrated volumetric flasks and pipettes.
-
-
Instrument Variability: Fluctuations in instrument performance can cause inconsistent results.
-
Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Check for leaks, and ensure the mobile phase is properly degassed.
-
Problem: Appearance of Extraneous Peaks in the Chromatogram
You notice new, unexpected peaks in your chromatogram that are not present in the solvent blank.
Possible Causes & Solutions:
-
Degradation Products: As NAcCYS degrades, it can form other chemical species that will appear as new peaks. The primary degradation pathway for the related compound NAC is dimerization through oxidation of the thiol group.[3]
-
Solution: Analyze a freshly prepared standard to see if the extraneous peaks are present. If not, this points to the degradation of your older solution. Consider methods to inhibit oxidation, such as using degassed solvents or adding antioxidants like EDTA, though compatibility with your analytical method must be verified.[3]
-
-
Contamination: The standard or solvent may be contaminated.
-
Solution: Use high-purity solvents and new, clean labware for preparing your solutions. Run a solvent blank to rule out solvent contamination.
-
Experimental Protocols
Protocol 1: Preparation of NAcCYS Stock and Working Solutions
This protocol outlines the steps for preparing a 1 mg/mL stock solution of NAcCYS.
-
Equilibration: Allow the container of solid NAcCYS to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of NAcCYS solid using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a clean volumetric flask. Add a portion of the chosen solvent (e.g., methanol, acetonitrile, or a specific buffer) and gently swirl to dissolve the solid completely.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage (Stock Solution): If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C, protected from light.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or analytical buffer to the desired concentration. These should be prepared fresh daily.
Protocol 2: Assessment of NAcCYS Purity by HPLC-UV
This protocol provides a general method for assessing the purity of an NAcCYS standard. Method parameters may need to be optimized for your specific instrumentation.
Workflow for Purity Assessment
Caption: General workflow for assessing NAcCYS purity via HPLC-UV.
Suggested HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid can be a good starting point.[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV detector at an appropriate wavelength (requires determination by UV scan) |
| Column Temp. | 30°C |
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area of the main NAcCYS peak as a percentage of the total area of all peaks.
-
A purity of >95% is generally considered acceptable for a standard.[1]
This technical guide provides a foundation for the proper handling and storage of NAcCYS standards. Adherence to these guidelines will help ensure the accuracy and reproducibility of your research.
References
- Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
- Grignard, E., et al. (2020).
- Hou, H., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry.
-
Techno PharmChem. (2022). N-ACETYL-L-CYSTEINE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
- Hou, H., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.
- Smajda, R., et al. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Chemical Industry and Chemical Engineering Quarterly, 29(4), 321-330.
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-L-cysteine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-L-cysteine. Retrieved from [Link]
-
Lab Results Explained. (n.d.). N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden. Retrieved from [Link]
-
ResearchGate. (2020). How to stabilize n acetyl cysteine in solution?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Jain, R. B. (2020). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Biomarkers, 25(5), 425-432.
- Grignard, E., et al. (2020).
-
PubChem. (n.d.). L-cysteine degradation II. Retrieved from [Link]
-
ResearchGate. (n.d.). N acetylcysteine forced degradation study. Retrieved from [Link]
- Wada, M., & Takagi, H. (2006). Metabolic pathways and biotechnological production of L-cysteine. Applied Microbiology and Biotechnology, 73(1), 48-54.
- Ziaee, F., & Ziaee, M. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.
- Wang, Y., et al. (2024).
Sources
- 1. This compound Ammonium Salt [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. carlroth.com [carlroth.com]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Novel Psychoactive Substances: A Case Study of 2C-Y-EMA
For researchers, scientists, and drug development professionals dedicated to the rigorous study of novel psychoactive substances (NPS), the integrity of analytical data is paramount. The emergence of new chemical entities, such as the hypothetical phenethylamine 2C-Y-EMA, necessitates the development and validation of robust analytical methods to ensure accurate identification and quantification. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 2C-Y-EMA. More critically, it details the essential process of cross-validation to ensure consistency and reliability of results between these two distinct methods.
The principles and procedures outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that upholds the highest standards of scientific integrity.[1][2][3][4][5]
The Critical Role of Method Validation and Cross-Validation
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][6] It is the foundation upon which the quality of pharmaceutical and research data is built.[6] For a novel compound like 2C-Y-EMA, this involves establishing that a chosen method can accurately and precisely measure the substance in a given matrix, be it a pure compound, a formulated product, or a biological sample.
Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods.[7][8][9] This process is crucial when:
-
Data from different analytical techniques will be compared or combined.
-
A method is transferred between laboratories.
-
Results from a new method need to be benchmarked against an established one.
By performing cross-validation, we build a higher level of confidence in our analytical results, ensuring that any observed effects are due to the compound of interest and not an artifact of the measurement technique.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many phenethylamines.[10][11][12] The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.
Rationale for Experimental Choices
The choice of a non-polar stationary phase like a 5% phenyl-methylpolysiloxane is common for phenethylamine analysis as it provides good separation based on boiling points and polarity.[11] Derivatization is often employed for phenethylamines to improve their thermal stability and chromatographic behavior, and to produce characteristic mass spectra.[13] Trifluoroacetic anhydride (TFA) is a common derivatizing agent for this purpose.[13]
Experimental Workflow: GC-MS Analysis of 2C-Y-EMA
Caption: Workflow for the GC-MS analysis of 2C-Y-EMA.
Detailed Protocol for GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2C-Y-EMA at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution in ethyl acetate to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, dissolve a known weight in ethyl acetate to fall within the calibration range.
-
-
Derivatization:
-
To 100 µL of each standard, QC, and sample solution, add 50 µL of trifluoroacetic anhydride (TFA).
-
Vortex the mixture for 30 seconds and heat at 70°C for 20 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[11]
-
Column: Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977C MSD or equivalent.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Data Analysis:
-
Identify the 2C-Y-EMA-TFA derivative peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the concentration of 2C-Y-EMA in QC and unknown samples using the calibration curve.
-
Secondary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that has become a cornerstone of modern analytical chemistry, particularly for non-volatile and thermally labile compounds.[14][15] It separates compounds in the liquid phase followed by highly selective detection using two mass analyzers in series.
Rationale for Experimental Choices
A reversed-phase C18 column is a versatile choice for separating a wide range of compounds, including phenethylamines.[16] The use of a formic acid and ammonium acetate buffer in the mobile phase helps to improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[14][15] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, which is crucial for analyzing complex matrices.[14]
Experimental Workflow: LC-MS/MS Analysis of 2C-Y-EMA
Caption: Workflow for the LC-MS/MS analysis of 2C-Y-EMA.
Detailed Protocol for LC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2C-Y-EMA at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution in a 50:50 mixture of mobile phase A and B to concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, dissolve a known weight in the mobile phase mixture to fall within the calibration range.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu LC-20ADXR or equivalent.[16]
-
Column: Phenomenex Kinetex® C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[16]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[14]
-
Mobile Phase B: 0.1% formic acid in methanol.[14]
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.[14]
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 550°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 2C-Y-EMA would need to be determined through initial infusion experiments.
-
-
Data Analysis:
-
Identify the 2C-Y-EMA peak based on its retention time and the specific MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the standards.
-
Quantify the concentration of 2C-Y-EMA in QC and unknown samples using the calibration curve.
-
Cross-Validation of GC-MS and LC-MS/MS Methods
The objective of this cross-validation is to demonstrate that both the GC-MS and LC-MS/MS methods provide equivalent results for the quantification of 2C-Y-EMA. This will be achieved by analyzing the same set of samples with both validated methods and statistically comparing the results.
Cross-Validation Experimental Design
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Detailed Protocol for Cross-Validation
-
Sample Selection:
-
Prepare three independent batches of QC samples at three concentration levels: Low, Medium, and High. These concentrations should span the intended analytical range.
-
-
Analysis:
-
Analyze each batch of QC samples using both the validated GC-MS and LC-MS/MS methods. It is recommended to have different analysts perform the analyses to also assess inter-analyst variability.
-
-
Data Evaluation:
-
For each concentration level, calculate the mean concentration and standard deviation obtained from each method.
-
Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the following formula: %Difference = [(Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)] * 100
-
-
Acceptance Criteria:
-
The acceptance criteria for cross-validation should be pre-defined in a validation protocol.[4] A common criterion is that the mean concentration from one method should be within ±15% of the mean concentration from the other method for at least two-thirds of the samples at each concentration level.
-
Comparative Data Presentation
The results of the cross-validation study should be summarized in a clear and concise table to facilitate comparison.
| QC Level | GC-MS Mean Conc. (µg/mL) | LC-MS/MS Mean Conc. (µg/mL) | % Difference | Acceptance Criteria Met? |
| Low (e.g., 5 µg/mL) | ||||
| Medium (e.g., 50 µg/mL) | ||||
| High (e.g., 90 µg/mL) |
Conclusion
References
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.). Vertex AI Search.
- Gas chromatography with dual cold electron ionization mass spectrometry and vacuum ultraviolet detection for the analysis of phenylethylamine analogues | Office of Justice Programs. (n.d.). Office of Justice Programs.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Unknown Source.
- Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.). Unknown Source.
- Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.). Pharmuni.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed. (n.d.). PubMed.
- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC. (n.d.). PMC.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). FDA.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (n.d.). FDA.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). MDPI.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025, September 2). Lab Manager Magazine.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
- GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (n.d.). Unknown Source.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma.
- LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine | Journal of Analytical Toxicology | Oxford Academic. (n.d.). Oxford Academic.
- Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS - SelectScience. (n.d.). SelectScience.
- Automatic Derivatization System for Phenethylamine Drugs - Shimadzu. (n.d.). Shimadzu.
- A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (n.d.). Benchchem.
- ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26. (2019, February 26). Unknown Source.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11). PharmaGuru.
- Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (n.d.). IQVIA Laboratories.
- Cross and Partial Validation. (n.d.). Unknown Source.
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- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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- 8. pharmaguru.co [pharmaguru.co]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Gas chromatography with dual cold electron ionization mass spectrometry and vacuum ultraviolet detection for the analysis of phenylethylamine analogues [ojp.gov]
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A Comparative Guide to N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) as a Specific Biomarker for Acrylonitrile Exposure
For researchers, toxicologists, and drug development professionals engaged in the assessment of chemical exposure, the selection of a specific, reliable, and quantifiable biomarker is paramount. This guide provides an in-depth comparison of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a principal urinary metabolite of acrylonitrile (AN), against other established biomarkers. We will delve into the scientific rationale for its superior specificity, provide supporting experimental data, and present a validated analytical workflow for its quantification.
The Critical Need for Precise Acrylonitrile Biomonitoring
Acrylonitrile is a significant industrial chemical and a component of tobacco smoke, classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). Its toxicity necessitates accurate methods to assess human exposure in both occupational and environmental settings. Biomonitoring, the measurement of a chemical or its metabolites in biological matrices, offers a direct assessment of internal dose, integrating exposure from all routes. The ideal biomarker should be chemically specific to the parent compound, sensitive enough to detect low-level exposures, and exhibit a clear dose-response relationship.
This compound (CEMA): The Gold Standard for Acrylonitrile Exposure
CEMA has emerged as a highly specific and reliable biomarker for acrylonitrile exposure. Its utility is grounded in its metabolic origin.
Metabolic Pathway of Acrylonitrile to CEMA
Acrylonitrile is primarily detoxified in the body through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugate is then sequentially metabolized to cysteinylglycine and cysteine conjugates, and finally acetylated to form the stable, water-soluble mercapturic acid, CEMA, which is excreted in the urine.[1][2] A smaller fraction of acrylonitrile is metabolized via oxidation by cytochrome P450 2E1 to 2-cyanoethylene oxide, which can also be detoxified through the mercapturic acid pathway to form other minor metabolites.[2]
Caption: Metabolic pathway of acrylonitrile to CEMA.
A Comparative Analysis of Acrylonitrile Biomarkers
While CEMA is a superior biomarker, a comprehensive understanding requires comparison with other alternatives. The choice of biomarker often depends on the exposure scenario (acute vs. chronic) and the desired biological window of assessment.
| Biomarker | Matrix | Half-life | Advantages | Disadvantages |
| This compound (CEMA) | Urine | ~8 hours[3] | - Highly specific to acrylonitrile exposure. - Non-invasive sample collection. - Reflects recent exposure. - Excellent for distinguishing smokers from non-smokers.[4][5] | - Short half-life may not be suitable for assessing long-term, low-level exposure. |
| N-(2-cyanoethyl)valine (CEV) | Hemoglobin | ~120 days (lifespan of erythrocytes)[6] | - Reflects cumulative exposure over several months. - Good for assessing chronic, low-level exposure. | - Invasive blood sample required. - Lower levels compared to urinary metabolites, requiring highly sensitive analytical methods. - Not ideal for assessing recent or acute exposures.[6] |
| Thiocyanate | Urine, Saliva, Blood | Variable | - Easy to measure. | - Not specific to acrylonitrile; significant interference from diet (e.g., cruciferous vegetables) and smoking. |
| N-acetyl-S-(2-hydroxyethyl)-cysteine (HEMA) | Urine | Variable | - Can be measured simultaneously with CEMA. | - Not specific; also a metabolite of ethylene oxide and vinyl chloride. |
| N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine (CHEMA) | Urine | Variable | - Specific to acrylonitrile exposure. | - Minor metabolite, present at lower concentrations than CEMA.[1] |
Specificity: The Defining Advantage of CEMA
The primary strength of CEMA lies in its exceptional specificity. Studies have consistently demonstrated that urinary CEMA levels can reliably distinguish between smokers and non-smokers with over 99% sensitivity and specificity.[4][5] This is because tobacco smoke is a major source of acrylonitrile exposure in the general population.[7] In contrast, other biomarkers suffer from significant limitations in specificity. For instance, thiocyanate levels are influenced by dietary habits, while HEMA is a metabolite of multiple industrial chemicals. While the hemoglobin adduct CEV is also specific to acrylonitrile, its long half-life makes it less suitable for monitoring recent changes in exposure.[6][8]
Quantitative Data Supporting CEMA as a Biomarker
The utility of a biomarker is underpinned by robust quantitative data that correlates its levels with known exposures.
Smoking-Related Exposure
Numerous studies have quantified the stark difference in urinary CEMA concentrations between smokers and non-smokers.
| Population | Median CEMA Concentration (µg/g creatinine) | Reference |
| Non-smokers | 1.38 | [9] |
| Smokers | 145 | [9] |
This dramatic difference underscores the utility of CEMA in studies assessing exposure to tobacco smoke.
Occupational Exposure
In occupational settings, urinary CEMA levels have been shown to correlate with airborne acrylonitrile concentrations. One study on workers in an acrylonitrile-producing factory found a clear correlation between personal AN exposure and urinary CEMA levels.[1] Another study of workers exposed to 5 or 10 mg/m³ of acrylonitrile for eight hours found a correlation (r = 0.83) between the amount of acrylonitrile absorbed and the concentration of CEMA in urine collected six to eight hours post-exposure.[3]
Experimental Protocol: Quantification of Urinary CEMA by LC-MS/MS
The gold standard for the quantification of CEMA in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to measure CEMA at the low concentrations found in non-occupationally exposed individuals and to accurately quantify the higher levels in exposed populations.
Causality Behind Experimental Choices
-
Solid-Phase Extraction (SPE): Urine is a complex biological matrix containing numerous endogenous compounds that can interfere with the analysis and suppress the ionization of the target analyte in the mass spectrometer. SPE is a critical sample preparation step that selectively isolates the mercapturic acids from these interfering components, leading to a cleaner sample and more reliable quantification.[5][7] The use of a C18 sorbent is effective for retaining the relatively nonpolar CEMA.
-
Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d3 (CEMA-d3), is crucial for accurate quantification.[6][10] The SIL internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration at the beginning of the sample preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it effectively corrects for any sample loss during preparation and for variations in instrument response (matrix effects). This ensures a highly accurate and precise measurement of the analyte concentration.[11][12][13]
-
LC-MS/MS: This analytical technique provides two levels of selectivity. The liquid chromatography (LC) step separates CEMA from other components in the sample based on its chemical properties. The tandem mass spectrometry (MS/MS) step then provides a highly specific detection by monitoring a specific fragmentation pattern of the CEMA molecule. This combination of separation and specific detection makes LC-MS/MS the most reliable method for quantifying biomarkers in complex biological matrices.
Step-by-Step Methodology
-
Sample Collection and Storage: Collect spot or 24-hour urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or lower.
-
Internal Standard Spiking: Thaw urine samples and centrifuge to remove any precipitate. To a 1 mL aliquot of urine, add a known amount of the stable isotope-labeled internal standard (e.g., CEMA-d3).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the CEMA and internal standard with an organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both CEMA and the SIL internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Calculate the concentration of CEMA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Caption: Experimental workflow for urinary CEMA analysis.
Conclusion and Future Perspectives
This compound has proven to be a highly specific, sensitive, and reliable biomarker for assessing human exposure to acrylonitrile. Its non-invasive measurement in urine and its strong correlation with exposure, particularly from tobacco smoke, make it an invaluable tool for researchers in toxicology, epidemiology, and drug development. While other biomarkers such as hemoglobin adducts offer a longer-term picture of exposure, the specificity and ease of measurement of CEMA make it the preferred choice for assessing recent and ongoing exposure.
Future research should focus on further elucidating the inter-individual variability in acrylonitrile metabolism and CEMA excretion, as well as on developing even more high-throughput and cost-effective analytical methods. Such advancements will continue to enhance our ability to accurately assess the risks associated with acrylonitrile exposure and to develop effective strategies for its mitigation.
References
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- Sheppard, R. L., & Henion, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
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- Jakubowski, M., Linhart, I., Pielas, G., & Kopecký, J. (1987). 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile.
- Alary, J., Debrauwer, L., Fernandez, Y., Cravedi, J. P., Rao, D., & Bories, G. (1998). 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine. Chemical research in toxicology, 11(2), 130–135.
- De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks.
- Hecht, S. S., et al. (2020). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 22(10), 1744–1747.
- Minet, E., Cheung, F., Errington, G., Sterz, K., & Scherer, G. (2011). Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption. Biomarkers, 16(1), 89–96.
- Törnqvist, M., et al. (1992). Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin. PubMed.
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A Guide to Inter-Laboratory Comparison of 2C-YEMA Measurements: Ensuring Analytical Accuracy and Comparability
In the evolving landscape of novel psychoactive substances (NPS), the ability to accurately and reliably quantify emerging compounds is paramount for researchers, clinicians, and public health officials. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of "2C-YEMA" measurements. As "2C-YEMA" appears to be a novel or uncharacterized substance, this guide will use a representative 2C-series phenethylamine as a model compound to illustrate the principles and methodologies of a robust proficiency testing scheme. The principles outlined herein are broadly applicable to other NPS.
The goal of an inter-laboratory comparison is to assess the proficiency of participating laboratories in performing a specific analysis and to identify potential sources of variability in measurement results.[1][2][3] Such studies are crucial for establishing standardized analytical methods, ensuring the comparability of data across different research groups, and maintaining a high level of quality assurance in forensic and clinical toxicology.[4]
Study Design and Methodology
A successful inter-laboratory comparison begins with a well-defined study protocol. This protocol should be distributed to all participating laboratories and should clearly outline the objectives of the study, the timeline, and the specific procedures to be followed.
Preparation and Distribution of Test Samples
The coordinating laboratory is responsible for the preparation of homogeneous and stable test samples. For the analysis of a 2C-series compound, these samples could consist of:
-
Standard Solutions: Solutions of the target analyte in a non-interfering solvent at various known concentrations.
-
Spiked Matrices: Biological matrices, such as human serum or synthetic urine, spiked with known concentrations of the analyte and its relevant metabolites. This approach provides a more realistic challenge for the participating laboratories.
Aliquots of each sample are then shipped to the participating laboratories under conditions that ensure their stability.
Analytical Methodology: A Validated LC-MS/MS Approach
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of NPS in various matrices.[5][6] The following is a detailed protocol for the analysis of a 2C-series compound in a serum matrix.
Materials and Reagents:
-
Reference standard of the 2C-series compound
-
Stable isotope-labeled internal standard (SIL-IS) of the 2C-series compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges
Experimental Protocol:
-
Sample Preparation (SPE):
-
To 100 µL of serum, add 20 µL of the SIL-IS working solution.
-
Add 200 µL of 0.1% FA in water and vortex.
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the analyte with 1 mL of ACN.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% FA in water
-
B: 0.1% FA in ACN
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Rationale for Methodological Choices:
-
The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction recovery and instrument response.
-
Solid-phase extraction provides a cleaner sample extract compared to simpler methods like protein precipitation, which is important for minimizing ion suppression in the mass spectrometer.
-
A gradient elution in the LC separation allows for the efficient separation of the analyte from endogenous matrix components, improving the accuracy and precision of the measurement.
Data Analysis and Interpretation
Upon receipt of the analytical results from all participating laboratories, the coordinating laboratory performs a statistical analysis to assess the performance of each participant and the overall comparability of the results.
Key Performance Indicators:
-
Mean and Standard Deviation: The mean and standard deviation of the reported concentrations for each sample are calculated.
-
Coefficient of Variation (CV): The CV (the ratio of the standard deviation to the mean) is a measure of the relative variability of the data.
-
z-Score: The z-score is a widely used statistical tool in proficiency testing to evaluate the performance of individual laboratories.[2] It is calculated as:
z = (x - X) / s
where:
-
x is the result reported by the laboratory
-
X is the assigned value (often the mean of all participants' results after outlier removal)
-
s is the standard deviation of the participants' results
-
A z-score between -2 and 2 is generally considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score greater than 3 or less than -3 is unsatisfactory.
Hypothetical Inter-Laboratory Comparison Data:
| Laboratory | Reported Concentration (ng/mL) | z-Score | Performance |
| Lab A | 5.2 | 0.4 | Satisfactory |
| Lab B | 4.8 | -0.8 | Satisfactory |
| Lab C | 6.5 | 3.4 | Unsatisfactory |
| Lab D | 5.0 | -0.2 | Satisfactory |
| Lab E | 4.5 | -1.8 | Satisfactory |
| Mean | 5.2 | ||
| Std Dev | 0.38 |
Visualizing the Workflow and Data Analysis
Caption: Experimental workflow for 2C-YEMA analysis.
Caption: Data analysis process for inter-laboratory comparison.
Discussion and Conclusion
Discrepancies in inter-laboratory comparison results can arise from a variety of sources, including:
-
Pre-analytical errors: Sample handling, storage, and preparation.
-
Analytical errors: Instrument calibration, choice of analytical column, and integration parameters.
-
Post-analytical errors: Data transcription and reporting.
By participating in proficiency testing schemes, laboratories can identify areas for improvement in their analytical methods and quality control procedures.[7] This ultimately leads to more reliable and comparable data, which is essential for advancing our understanding of the prevalence and effects of novel psychoactive substances.
References
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Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. (2023-03-06). PMC. Retrieved from [Link]
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Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022-05-10). eas-eth.org. Retrieved from [Link]
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FACTA Best Practice Guidelines for New Psychoactive Substance Testing. (2023-06). facta.org.au. Retrieved from [Link]
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What is an inter laboratory comparison?. CompaLab. Retrieved from [Link]
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Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]
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EA-4/21 INF: 2018 | European Accreditation. (2018-03). european-accreditation.org. Retrieved from [Link]
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Interlaboratory comparisons other than PT. (2024-04-11). Eurachem. Retrieved from [Link]
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Expert Solutions to Identify Novel Psychoactive Substances. Aegis Sciences Corporation. Retrieved from [Link]
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Novel Psychoactive Substances: Testing Challenges and Strategies. (2021-11-16). Today's Clinical Lab. Retrieved from [Link]
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How to Test for New Psychoactive Substances. (2022-06-01). Lab Manager Magazine. Retrieved from [Link]
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A Comparative Guide to the Validation of 2-Cyano-N-ethyl-N-methylacetamide (2CYEMA) as a Quantitative Exposure Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the validation of 2-cyano-N-ethyl-N-methylacetamide (2CYEMA) as a quantitative exposure biomarker, primarily for acrylonitrile. To offer a comprehensive perspective on biomarker validation for industrial chemicals, we will also draw comparisons with the established biomarker for N,N-dimethylacetamide (DMAc) exposure, N-methylacetamide (NMA).
The Critical Role of Quantitative Exposure Biomarkers
In both environmental health and pharmaceutical development, accurately quantifying exposure to chemical agents is paramount. Quantitative exposure biomarkers serve as crucial tools, providing an integrated measure of the absorbed dose of a substance from all routes of exposure. The validation of these biomarkers is a rigorous process that ensures the data generated are reliable and can be confidently used for risk assessment, establishing dose-response relationships, and in clinical trials.[1] A "fit-for-purpose" approach to validation is often adopted, where the extent of validation is tailored to the intended use of the biomarker data.[1][2]
2CYEMA: A Biomarker for Acrylonitrile Exposure
2-Cyano-N-ethyl-N-methylacetamide (2CYEMA) has been identified as a urinary biomarker of exposure to acrylonitrile, a volatile organic compound used in the production of plastics and acrylic fibers, and a component of tobacco smoke.[3][4] Its formation is a result of the body's natural detoxification processes.
Metabolic Pathway of Acrylonitrile to 2CYEMA
Acrylonitrile undergoes metabolism in the body, with a major pathway involving conjugation with glutathione. This is followed by enzymatic degradation to form the mercapturic acid, 2CYEMA, which is then excreted in the urine.[4] This metabolic pathway highlights the specificity of 2CYEMA as a biomarker for acrylonitrile exposure.
Metabolic pathway of Acrylonitrile to 2CYEMA.
Analytical Validation of 2CYEMA
The quantitative analysis of 2CYEMA in biological matrices, typically urine, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique offers high sensitivity and specificity, which are crucial for detecting the low concentrations of the biomarker that may be present in a general population.[6][7]
Experimental Protocol: Quantification of 2CYEMA in Urine by LC-MS/MS
-
Sample Preparation:
-
Urine samples are thawed and centrifuged to remove any particulate matter.
-
An internal standard (typically a stable isotope-labeled version of 2CYEMA) is added to a known volume of the urine sample. This is critical for correcting for any loss of analyte during sample processing and for variations in instrument response.
-
The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the urine matrix and concentrate the analyte.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reverse-phase column is commonly used to separate 2CYEMA from other components in the extract based on its polarity.
-
A gradient elution with a mobile phase consisting of an aqueous solution (often with a small amount of acid like formic acid) and an organic solvent (like methanol or acetonitrile) is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is typically used to ionize the 2CYEMA molecules.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of 2CYEMA in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides a high degree of specificity and reduces background noise.
-
Analytical workflow for 2CYEMA quantification.
Key Validation Parameters for 2CYEMA
| Parameter | Description | Typical Performance |
| Linearity | The range over which the instrument response is proportional to the analyte concentration. | Established using a series of calibration standards prepared in a surrogate matrix (e.g., synthetic urine). |
| Accuracy | The closeness of the measured value to the true value. | Assessed by analyzing quality control (QC) samples at different concentrations and expressed as percent recovery. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. | Measured as the relative standard deviation (RSD) of replicate QC sample measurements, both within a single analytical run (intra-day) and between different runs (inter-day). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from background noise. | For 2CYEMA in urine, LODs are typically in the low ng/mL range (e.g., 0.5 ng/mL).[8][9] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | The LLOQ is a critical parameter for studies with low-level exposures. |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). | Crucial for ensuring the integrity of samples from collection to analysis. |
A Comparative Case: N-methylacetamide (NMA) as a Biomarker for N,N-dimethylacetamide (DMAc) Exposure
To provide a comparative context for biomarker validation, we will now examine the established biomarker for occupational exposure to the industrial solvent N,N-dimethylacetamide (DMAc). The primary urinary biomarker for DMAc is N-methylacetamide (NMA).[7][10]
Metabolic Pathway of DMAc to NMA
DMAc is metabolized in the liver primarily through a stepwise demethylation process.[11] One of the methyl groups is removed to form NMA, which is then excreted in the urine.[2][11] Other metabolites are also formed, including N-hydroxymethyl-N-methylacetamide (DMAC-OH) and S-(acetamidomethyl) mercapturic acid (AMMA).[3][12]
Metabolic pathway of DMAc to NMA.
Analytical Validation of NMA
Similar to 2CYEMA, NMA is quantified in urine using LC-MS/MS, which has largely replaced older gas chromatography (GC) methods that were prone to inaccuracies due to thermal decomposition of metabolites.[3][12][13]
Key Validation Parameters for NMA
A validated LC-MS/MS method for the simultaneous determination of DMAc and its metabolites, including NMA, in urine has been reported with the following performance characteristics:[12][13]
| Parameter | Performance |
| Linearity | 0.05-5 mg/L (r ≥ 0.999) |
| Limit of Detection (LOD) | 0.05 mg/L |
| Within-run Accuracy | 96.5% - 109.6% |
| Within-run Precision (RSD) | 3.43% - 10.31% |
Comparison of 2CYEMA and NMA as Exposure Biomarkers
| Feature | 2CYEMA | NMA |
| Parent Compound | Acrylonitrile | N,N-dimethylacetamide (DMAc) |
| Primary Exposure Source | Tobacco smoke, industrial emissions | Industrial solvent use |
| Biological Matrix | Urine | Urine |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Key Advantage | High specificity for acrylonitrile exposure.[4] | Good correlation with DMAc exposure levels in occupational settings.[7][10] |
| Considerations | Background levels may be present in the general population due to dietary and environmental sources. | Dermal absorption of DMAc can be a significant route of exposure, making urinary monitoring essential.[4][14] |
Conclusion
The validation of a quantitative exposure biomarker is a multi-faceted process that is fundamental to its reliable application in research and clinical settings. 2CYEMA stands as a well-validated biomarker for acrylonitrile exposure, with robust analytical methods and a clear metabolic pathway. In contrast, NMA serves as a scientifically sound and validated biomarker for occupational exposure to DMAc.
This comparative guide underscores the importance of a "fit-for-purpose" validation strategy, where the analytical method and performance characteristics are tailored to the specific biomarker and its intended application. For both 2CYEMA and NMA, LC-MS/MS has emerged as the gold-standard analytical technique, providing the necessary sensitivity, specificity, and accuracy for reliable quantification in biological matrices. As the field of toxicology and drug development continues to advance, the rigorous validation of such biomarkers will remain a cornerstone of ensuring human safety and therapeutic efficacy.
References
- Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.). National Institutes of Health.
- n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis.
- Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver. (1995, November). PubMed.
- Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. (2020, December 1). National Institutes of Health.
- Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2018, March 27). National Institutes of Health.
- Biomarker method validation in anticancer drug development. (2008, September 23). National Institutes of Health.
- Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. (2021, March 12). National Institutes of Health.
- N,N-Dimethylacetamide: Uses, Preparation and Toxicities. (2023, May 17). ChemicalBook.
- Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite. (2003, October). PubMed.
- Health risks of N,N-dimethylacetamide (DMAC) in humans. (2018, February 21). National Institutes of Health.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). National Institutes of Health.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). PubMed.
- Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. (2021, March). PubMed.
- Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite. (2003, October). National Institutes of Health.
- Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). Oxford Academic.
- The impact of N, N-dimethylacetamide on the health of workers. (n.d.). Sigma-Aldrich.
- (PDF) Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2017, December 6). ResearchGate.
- Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2018, March 27). PubMed.
- Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA):. (n.d.). CDC Stacks.
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N-Acetyl-S-(2-cyanoethyl)-L-cysteine vs. N-acetyl-S-(2-hydroxyethyl)-L-cysteine: A Biomarker-Centric Evaluation
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of toxicology and occupational health, the precise measurement of chemical exposure is paramount. Mercapturic acids, as final metabolites of electrophilic compounds, represent a crucial class of biomarkers. This guide provides a detailed comparative analysis of two such biomarkers: N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). We will delve into their metabolic origins, comparative analytical performance, and the experimental protocols essential for their accurate quantification, offering a comprehensive resource for researchers in the field.
Foundational Chemistry and Metabolic Divergence
At their core, both CEMA and HEMA are N-acetylcysteine (NAC) conjugates, but they originate from exposure to different parent compounds. This distinction is fundamental to their application as specific biomarkers.
-
This compound (CEMA): This molecule is the principal urinary metabolite of acrylonitrile. Acrylonitrile is a volatile, synthetic chemical used extensively in the manufacturing of plastics, acrylic fibers, and synthetic rubbers. Its toxic and carcinogenic properties necessitate careful monitoring of exposed populations.
-
N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA): HEMA is a primary biomarker for exposure to ethylene oxide and its precursor, ethylene. Ethylene oxide is a widely used industrial sterilant and chemical intermediate. Due to its classification as a human carcinogen, monitoring HEMA levels is critical for assessing occupational and environmental exposure risks.
The metabolic pathways, while both involving the mercapturic acid route, are initiated by different xenobiotics. The initial step involves the conjugation of the parent compound (or its reactive metabolite) with glutathione (GSH), a process often catalyzed by glutathione S-transferases (GSTs). This is followed by sequential enzymatic cleavage and N-acetylation to yield the final, excretable mercapturic acid.
Caption: Metabolic pathways for CEMA and HEMA formation.
Comparative Data and Performance Characteristics
The selection of a biomarker is contingent on its analytical performance, including sensitivity, specificity, and the robustness of the detection method. Both CEMA and HEMA are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the complexity of biological matrices like urine.
| Feature | This compound (CEMA) | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) |
| Parent Compound(s) | Acrylonitrile | Ethylene Oxide, Ethylene |
| CAS Number | 26553-75-9 | 19542-77-9 |
| Molecular Formula | C8H12N2O3S | C7H13NO4S |
| Molecular Weight | 216.26 g/mol | 207.24 g/mol |
| Typical Matrix | Urine | Urine |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Reported LOD (Urine) | ~0.1 - 0.5 µg/L | ~0.2 - 1.0 µg/L |
| Key Application | Biomarker of acrylonitrile exposure in industrial settings. | Biomarker of ethylene oxide exposure, particularly for sterilization workers. |
Data compiled from various sources for illustrative purposes. Actual limits of detection (LOD) are method-dependent.
The slightly lower molecular weight of HEMA is a minor point of differentiation. The most critical factor is the specificity of each biomarker to its parent compound. There is no known metabolic crossover, meaning the detection of CEMA is a definitive indicator of acrylonitrile exposure, while HEMA points specifically to ethylene oxide or ethylene exposure.
Experimental Protocol: Quantification of CEMA and HEMA in Urine by LC-MS/MS
This section outlines a generalized, robust protocol for the simultaneous or individual analysis of CEMA and HEMA. The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.
Materials and Reagents
-
Analytes: this compound (CEMA), N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)
-
Internal Standards: this compound-d3 (CEMA-d3), N-acetyl-S-(2-hydroxyethyl)-L-cysteine-d4 (HEMA-d4)
-
Solvents: Methanol, Acetonitrile (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Workflow Diagram
Caption: Analytical workflow for CEMA and HEMA quantification.
Step-by-Step Procedure
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of urine, add the internal standard mix (e.g., 50 µL of a solution containing CEMA-d3 and HEMA-d4).
-
Acidify the sample by adding 500 µL of 2% formic acid.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of acidified water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of acidified water to remove interferences.
-
Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. Employ a gradient elution starting with high aqueous content and ramping up the organic phase (acetonitrile or methanol) to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
CEMA Transition (example): Q1: 215.1 -> Q3: 86.1
-
HEMA Transition (example): Q1: 206.1 -> Q3: 147.1
-
Note: Specific MRM transitions should be optimized in-house.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of CEMA and HEMA in the unknown samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Conclusion and Recommendations
The choice between monitoring for CEMA or HEMA is entirely dictated by the suspected chemical exposure.
-
Choose CEMA for targeted studies involving acrylonitrile exposure, such as in the plastics or synthetic fiber industries. Its detection is a highly specific indicator of acrylonitrile uptake.
-
Choose HEMA when investigating exposure to ethylene oxide or ethylene, common in medical sterilization facilities and chemical manufacturing.
Both biomarkers are robust and can be reliably quantified with the established LC-MS/MS methodology. The key to successful analysis lies in meticulous sample preparation, the use of appropriate stable isotope-labeled internal standards, and a well-optimized chromatographic method to ensure separation from potential isomers and matrix interferences. The protocols and data presented herein provide a solid foundation for researchers to implement these critical exposure assessment tools in their own laboratories.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile. U.S. Department of Health and Human Services. [Link]
A Technical Guide to the Correlation of Urinary 2CYEMA with Environmental Acrylonitrile Levels: A Comparative Analysis for Researchers
For researchers, industrial hygienists, and drug development professionals, the accurate assessment of exposure to industrial chemicals is paramount. Acrylonitrile (AN), a widely used monomer in the production of plastics, resins, and synthetic fibers, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), making the reliable monitoring of exposure to this compound a critical endeavor.[1] This guide provides an in-depth technical comparison of methodologies for assessing acrylonitrile exposure, focusing on the robust correlation between environmental AN levels and the urinary biomarker N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA).
The Scientific Rationale: From Exposure to Excretion
Understanding the metabolic fate of acrylonitrile is fundamental to appreciating the utility of 2CYEMA as a biomarker. Upon inhalation, ingestion, or dermal absorption, acrylonitrile is metabolized in the body through two primary pathways. The major, detoxification pathway involves the direct conjugation of acrylonitrile with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugate is then further metabolized via the mercapturic acid pathway to form 2CYEMA, which is subsequently excreted in the urine. A minor, toxification pathway involves the oxidation of acrylonitrile by cytochrome P450 enzymes (primarily CYP2E1) to form the reactive epoxide intermediate, 2-cyanoethylene oxide (CEO), which can also be detoxified by conjugation with GSH and ultimately excreted as other mercapturic acids.[1][2]
The direct and predominant conversion of acrylonitrile to 2CYEMA forms the biological basis for its use as a specific and sensitive biomarker of exposure.
Caption: Simplified metabolic pathway of acrylonitrile (AN).
Comparative Analysis of Monitoring Methodologies
An effective exposure assessment strategy relies on the synergy between environmental monitoring and biological monitoring. This section compares the state-of-the-art methodologies for quantifying both airborne acrylonitrile and its urinary metabolite, 2CYEMA.
Environmental Monitoring: Quantifying Airborne Acrylonitrile
The Occupational Safety and Health Administration (OSHA) has established permissible exposure limits (PELs) for acrylonitrile, necessitating accurate and reliable methods for air monitoring in occupational settings.[3]
| Parameter | Method: Charcoal Tube Sampling with GC-FID/MS | Method: Passive Dosimeters |
| Principle | A known volume of air is drawn through a charcoal tube, trapping AN vapors. The trapped AN is then desorbed with a solvent (e.g., methanol or carbon disulfide) and analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).[1] | A diffusive sampler containing an adsorbent material is worn by the worker. AN diffuses onto the adsorbent at a known rate. The sampler is later analyzed to determine the time-weighted average (TWA) exposure. |
| Advantages | Well-established and validated method, high sensitivity and specificity, can be used for both personal and area monitoring.[1] | Lightweight, unobtrusive for the worker, no need for a sampling pump, suitable for long-term TWA monitoring. |
| Disadvantages | Requires a calibrated sampling pump, potential for breakthrough at high concentrations or humidity, more complex sample preparation.[1] | May have lower sensitivity than active sampling, influenced by air movement, not suitable for short-term or ceiling exposure measurements. |
| Typical Limit of Detection (LOD) | ~1 µg per sample | Varies by sampler design, typically in the low µg/m³ range for an 8-hour sample. |
Experimental Protocol: NIOSH Method S-156 (Modified) for Airborne Acrylonitrile
This protocol outlines a standard approach for the collection and analysis of airborne acrylonitrile.
-
Sampling:
-
Calibrate a personal sampling pump to a flow rate of approximately 200 mL/min.
-
Attach a charcoal tube (containing 100 mg of charcoal in the front section and 50 mg in the back section) to the pump.
-
Clip the sampling pump to the worker's belt and the charcoal tube to the worker's breathing zone.
-
Sample for a known period, typically up to 4 hours for a TWA measurement.
-
-
Sample Preparation:
-
After sampling, cap the ends of the charcoal tube.
-
In the laboratory, break the ends of the tube and transfer the front and back sections of charcoal to separate 2-mL vials.
-
Add 1 mL of the desorption solvent (e.g., 1% acetone in carbon disulfide) to each vial.
-
Cap the vials and agitate for 30 minutes to ensure complete desorption.
-
-
Analysis:
-
Inject a 2 µL aliquot of the desorbed sample into a gas chromatograph equipped with an appropriate column (e.g., 20% SP-1000 on 80/100 Supelcoport).
-
Quantify the acrylonitrile peak area against a calibration curve prepared from standards of known concentration.
-
Calculate the airborne concentration of acrylonitrile based on the sample volume and the amount of acrylonitrile found in the sample.[1]
-
Biological Monitoring: Quantifying Urinary 2CYEMA
The analysis of 2CYEMA in urine provides a direct measure of the internal dose of acrylonitrile. The method of choice for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
| Parameter | Method: LC-MS/MS |
| Principle | Urine samples are typically diluted, and an internal standard (e.g., isotopically labeled 2CYEMA) is added. The sample is then injected into an LC system for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. |
| Advantages | Highly sensitive and specific, requires minimal sample preparation, high-throughput capabilities, provides a measure of the absorbed dose from all routes of exposure. |
| Disadvantages | Requires expensive and specialized equipment, potential for matrix effects that need to be addressed during method development and validation. |
| Typical Limit of Quantification (LOQ) | 0.06 - 1 µg/L[4] |
Experimental Protocol: Quantification of Urinary 2CYEMA by LC-MS/MS
This protocol provides a general workflow for the analysis of 2CYEMA in urine.
-
Sample Collection and Preparation:
-
Collect a spot urine sample in a sterile container. Samples can be stored at -20°C or below until analysis.
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine sample with 450 µL of a solution containing the isotopically labeled internal standard in a suitable buffer (e.g., 0.1% formic acid in water).
-
Vortex the sample to ensure thorough mixing.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 10 µL) of the prepared sample onto a reverse-phase C18 LC column.
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate 2CYEMA from other urinary components.
-
The eluent from the LC is directed to the tandem mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for both 2CYEMA and its internal standard in MRM mode.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known 2CYEMA concentrations.
-
Calculate the concentration of 2CYEMA in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
To account for variations in urine dilution, it is recommended to normalize the 2CYEMA concentration to the urinary creatinine concentration.
-
Caption: Experimental workflow for acrylonitrile exposure assessment.
The Correlation: Linking Environmental Levels to Biological Dose
The cornerstone of using 2CYEMA as a biomarker for environmental and occupational exposure is the quantitative relationship between the external exposure to acrylonitrile and the internal dose, as reflected by urinary 2CYEMA levels.
A seminal study involving controlled human exposure to acrylonitrile demonstrated a strong and significant correlation between the uptake of AN in the lungs and the subsequent excretion of 2CYEMA in the urine. In this study, male volunteers were exposed to AN concentrations of 5 or 10 mg/m³ for eight hours. The results showed that the best correlation was achieved when the concentration of 2CYEMA in the urine fraction collected between the sixth and eighth hours after the start of exposure was adjusted for specific gravity. This yielded a correlation coefficient (r) of 0.83 , indicating a strong linear relationship.[3] Approximately 21.8% of the retained acrylonitrile was excreted as 2CYEMA in the urine, with an elimination half-life of about eight hours.[3]
More recent studies in occupational settings have further solidified this correlation. A study of 80 factory workers exposed to acrylonitrile found "unambiguous linear correlations" between personal AN exposure levels and the concentrations of urinary 2CYEMA.[2][5] This study also highlighted the importance of accounting for confounding factors, such as smoking, which is a significant source of acrylonitrile exposure in the general population.[2][6] For non-exposed workers, urinary cotinine (a biomarker for nicotine) was the primary predictor of 2CYEMA levels, whereas for the AN-exposed workers, the occupational exposure was the dominant factor.[2]
The following table summarizes the key findings from studies investigating the correlation between acrylonitrile exposure and urinary 2CYEMA.
| Study Type | Exposure Level | Key Findings | Correlation Coefficient (r) | Reference |
| Controlled Human Exposure | 5 and 10 mg/m³ AN in air | Strong linear relationship between AN uptake and urinary 2CYEMA excretion. | 0.83 | [3] |
| Occupational Exposure (Factory Workers) | Not specified | "Unambiguous linear correlations" between personal AN exposure and urinary 2CYEMA. | Not explicitly stated, but described as a clear linear relationship. | [2][5] |
| General Population (Smokers vs. Non-smokers) | Tobacco Smoke | Smokers excrete >100-fold higher amounts of urinary 2CYEMA than non-smokers. Significant correlation with daily cigarette consumption. | Strong, but r-value varies with the specific biomarker of smoke exposure being compared. | [7] |
Alternative Biomarkers: A Brief Comparison
While 2CYEMA is a highly specific and sensitive biomarker for acrylonitrile exposure, other biomarkers have also been investigated.
-
N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA): These are also urinary metabolites of acrylonitrile, arising from the toxification pathway involving 2-cyanoethylene oxide.[2] While correlated with AN exposure, their levels are generally lower than 2CYEMA. The ratio of CHEMA to 2CYEMA may provide insights into the balance between detoxification and activation pathways.[2]
-
Hemoglobin Adducts (e.g., N-(2-cyanoethyl)valine): These adducts reflect a longer-term exposure to acrylonitrile (over the lifespan of red blood cells, approximately 120 days). While useful for assessing chronic exposure, their analysis is more complex and invasive (requiring a blood sample) compared to urinary 2CYEMA.[8]
-
Thiocyanate: While historically used, thiocyanate is not a specific biomarker for acrylonitrile exposure as it can be generated from other sources, including certain foods and smoking.[8]
For routine biomonitoring of acute and sub-chronic exposure to acrylonitrile, urinary 2CYEMA offers the best combination of specificity, sensitivity, and non-invasive sample collection.
Conclusion and Future Directions
The scientific evidence robustly supports the use of urinary 2CYEMA as a reliable biomarker for assessing environmental and occupational exposure to acrylonitrile. The strong correlation between airborne AN levels and urinary 2CYEMA concentrations, underpinned by a well-understood metabolic pathway, provides a solid foundation for its application in exposure and risk assessment. The use of highly sensitive and specific analytical methods, such as LC-MS/MS, ensures the accuracy and reliability of the biomonitoring data.
For researchers and drug development professionals, the methodologies and data presented in this guide offer a framework for designing and implementing effective exposure monitoring strategies. Future research should continue to refine the understanding of inter-individual variability in acrylonitrile metabolism and the influence of genetic polymorphisms in metabolic enzymes (e.g., GSTs and CYP2E1) on 2CYEMA excretion. Such advancements will further enhance the precision of exposure assessment and the protection of human health.
References
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Occupational Safety and Health Administration (OSHA). Appendix D to § 1910.1045 - Sampling and Analytical Methods for Acrylonitrile. [Link]
-
Jakubowski, M., Linhart, I., Pielas, G., & Kopecký, J. (1987). 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile. British Journal of Industrial Medicine, 44(12), 834–840. [Link]
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Huang, C. C., et al. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology Letters, 373, 141-147. [Link]
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De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377–385. [Link]
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Collins, J. J., & Acquavella, J. F. (1998). Review and meta-analysis of studies of acrylonitrile workers. Scandinavian journal of work, environment & health, 24 Suppl 2, 71–80. [Link]
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Houthuijs, D., Remijn, B., Willems, H., Boleij, J., & Biersteker, K. (1982). Biological monitoring of acrylonitrile exposure. American journal of industrial medicine, 3(3), 313–320. [Link]
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Perbellini, L., Princivalle, A., & Cerpelloni, M. (2003). [Biological monitoring of occupational exposure to acrylonitrile]. Giornale italiano di medicina del lavoro ed ergonomia, 25(3), 334–335. [Link]
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Minet, E., Cheung, F., Errington, G., Sterz, K., & Scherer, G. (2011). Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption. Biomarkers, 16(1), 89–96. [Link]
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National Toxicology Program. (2021). Acrylonitrile. In 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
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U.S. Environmental Protection Agency. (1999). Acrylonitrile. [Link]
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Schettgen, T., Musiol, A., & Kraus, T. (2009). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Analytica and bioanalytica chemistry, 393(3), 969–981. [Link]
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Bhandari, D., Zhang, L., Zhu, W., De Jesús, V. R., & Blount, B. C. (2022). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 24(3), 415–422. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxGuide for Acrylonitrile. [Link]
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ResearchGate. (n.d.). Study of Urinary Mercapturic Acids as Biomarkers of Human Acrylonitrile Exposure. [Link]
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ToxStrategies. (n.d.). Analysis of EPA air toxics monitoring data and tools for use in general population exposure assessments: Using acrylonitrile as a case study. [Link]
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National Yang Ming Chiao Tung University. (n.d.). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. [Link]
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De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. [Link]
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A Comparative Guide to Validating the Clinical Relevance of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CENA) Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies for validating N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CENA) as a clinical biomarker. It delves into the scientific principles behind experimental choices, offers detailed protocols, and compares CENA with alternative biomarkers, enabling researchers to make informed decisions in their clinical validation studies.
Introduction: The Significance of CENA as a Clinical Biomarker
This compound (CENA), also known as 2-cyanoethyl mercapturic acid (2-CyEMA), is the primary urinary metabolite of acrylonitrile.[1][2] Acrylonitrile is a compound of significant toxicological interest due to its classification as a probable human carcinogen (Group B1 by the EPA and Group 2B by IARC) and its prevalence in both occupational settings and common environmental exposures, most notably tobacco smoke.[3][4][5][6] Acute high-level exposure to acrylonitrile can lead to symptoms resembling cyanide poisoning, including respiratory distress and neurological effects, while long-term exposure is associated with an increased risk of cancer.[5][6]
The clinical relevance of CENA lies in its utility as a specific and reliable biomarker of acrylonitrile exposure.[3][7] Unlike some other metabolites, CENA is directly formed from the conjugation of acrylonitrile with glutathione, a primary detoxification pathway in the body.[1][3][5] This specificity makes urinary CENA levels a valuable tool for:
-
Toxicology and Occupational Health: Monitoring workers in industries that manufacture or use acrylonitrile, such as in the production of plastics, synthetic fibers, and resins.[5][6]
-
Environmental Health Studies: Assessing exposure to acrylonitrile in the general population, particularly in relation to tobacco smoke.[4][7][8]
-
Clinical Research: Investigating the link between acrylonitrile exposure and various disease states, including cancer and neurological disorders.[5][9]
The validation of analytical methods for CENA and the establishment of its clinical utility are crucial steps in translating this biomarker from a research setting to routine clinical practice.[10][11] This process involves rigorous assessment of the analytical performance of the chosen assay and demonstrating a clear link between CENA levels and a clinical endpoint.[12][13]
The Metabolic Journey: From Acrylonitrile to CENA
Understanding the metabolic pathway of acrylonitrile is fundamental to appreciating the clinical relevance of CENA. The primary route of acrylonitrile metabolism involves its conjugation with glutathione (GSH), a key antioxidant and detoxifying agent in the body. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized to CENA, which is subsequently excreted in the urine.[1][3][5]
Caption: Metabolic pathway of acrylonitrile to CENA.
A Comparative Analysis of Analytical Methodologies for CENA Quantification
The accurate and reliable quantification of CENA in biological matrices, primarily urine, is paramount for its clinical validation. Several analytical techniques have been developed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation.
| Analytical Method | Principle | Sensitivity | Specificity | Throughput | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | Very High (ng/mL to pg/mL) | Very High | Moderate to High | Gold standard for sensitivity and specificity. Can be automated for higher throughput. | High initial instrument cost. Requires specialized expertise. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | High | High | Moderate | Good sensitivity and specificity. | Requires derivatization of the analyte, which can be time-consuming and introduce variability. |
| HPLC-UV/Fluorescence | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | Moderate | Moderate to High | High | Lower instrument cost compared to MS. Relatively simple to operate. | Lower sensitivity and specificity compared to MS methods. Potential for interference from other compounds in the matrix. |
| Flow Injection/Sequential Injection Analysis | Automated methods based on redox reactions and spectrophotometric detection.[14] | Moderate | Moderate | Very High | Rapid, simple, and inexpensive. Low sample and reagent consumption.[14] | Generally less sensitive and specific than chromatographic methods. May be more susceptible to matrix effects. |
Expert Insight: For clinical validation studies where high sensitivity and specificity are critical, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for CENA quantification.[8][15][16][17] Its ability to distinguish CENA from other structurally similar compounds and to detect very low concentrations makes it ideal for assessing both occupational and environmental exposure levels.
CENA in Context: A Comparison with Alternative Biomarkers
While CENA is a primary and specific biomarker of acrylonitrile exposure, other markers have also been investigated. Understanding the strengths and weaknesses of these alternatives provides a clearer rationale for the selection of CENA in a clinical validation study.
| Biomarker | Biological Matrix | Specificity for Acrylonitrile | Advantages | Disadvantages |
| This compound (CENA) | Urine | High | Primary and specific metabolite. Reflects recent exposure. Non-invasive sample collection. | Shorter biological half-life compared to protein adducts. |
| N-(2-cyanoethyl)valine (CEVal) | Blood (Hemoglobin adduct) | High | Reflects cumulative exposure over the lifespan of red blood cells (approx. 120 days). | Invasive sample collection (blood draw). More complex analytical methods. |
| Thiocyanate | Urine, Saliva, Blood | Low | Easy to measure. | Not specific to acrylonitrile; it is also a metabolite of cyanide from other sources, including certain foods and smoking.[3][18] |
| Unmetabolized Acrylonitrile | Urine, Blood, Breath | High | Direct measure of internal dose. | Very short half-life, making it difficult to detect except in cases of recent, high-level exposure.[18] |
Expert Rationale: For assessing recent exposure and for ease of sample collection in large-scale epidemiological studies, urinary CENA is often the most practical and informative biomarker.[7][8] The measurement of hemoglobin adducts like CEVal can provide a longer-term picture of exposure but is more invasive and analytically demanding.[3] Thiocyanate is generally not recommended for specific acrylonitrile exposure assessment due to its lack of specificity.[3][18]
A Step-by-Step Guide to a CENA Clinical Validation Study
The validation of CENA as a clinical biomarker requires a systematic and rigorous approach to ensure the data generated is accurate, reliable, and clinically meaningful.[10][12] The following outlines a comprehensive workflow for a typical CENA validation study using the gold-standard LC-MS/MS methodology.
Caption: Workflow for a CENA clinical validation study.
Detailed Experimental Protocol: CENA Quantification in Urine by LC-MS/MS
This protocol provides a representative method for the analysis of CENA in human urine. It is essential to perform a full method validation according to established guidelines (e.g., FDA, EMA) before analyzing clinical samples.
1. Materials and Reagents:
-
CENA analytical standard
-
Isotopically labeled CENA internal standard (e.g., CENA-d3)
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine samples from the study cohort
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples to pellet any precipitate.
-
To 1 mL of urine supernatant, add the internal standard solution.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the CENA.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase for injection.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[15]
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and specificity in quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI), usually in positive mode.
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both CENA and its internal standard to ensure accurate identification and quantification.
4. Method Validation Parameters: The analytical method must be validated for the following parameters:
-
Linearity: Assess the relationship between the concentration of the analyte and the instrument response over a defined range.
-
Accuracy: Determine the closeness of the measured concentration to the true concentration.
-
Precision: Evaluate the repeatability and reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of CENA that can be reliably detected and quantified.
-
Specificity: Ensure that the method can unequivocally measure CENA in the presence of other components in the urine matrix.
-
Matrix Effect: Evaluate the influence of the urine matrix on the ionization of CENA.
-
Stability: Assess the stability of CENA in urine under different storage and processing conditions.
Clinical Utility and Future Directions
The ultimate goal of validating CENA levels is to establish its clinical utility, meaning that its measurement provides valuable information for clinical decision-making.[10] This could involve:
-
Establishing reference ranges for CENA in the general population and in specific occupational groups.
-
Defining CENA concentration thresholds that are associated with an increased risk of adverse health effects.
-
Using CENA levels to monitor the effectiveness of interventions aimed at reducing acrylonitrile exposure.
Future research may also explore the potential role of CENA as a biomarker in other contexts, such as in studies of oxidative stress and neurodegenerative diseases, given the known antioxidant properties of its precursor, N-acetylcysteine (NAC).[9][19][20][21][22][23][24][25][26]
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Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. (2024-02-22). [Link]
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Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-651. [Link]
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De Jesús, V. R., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. PubMed. [Link]
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De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. [Link]
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B-arg-lia, A., et al. (2005). Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis. PubMed. [Link]
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Li, Y., et al. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(7), 677–683. [Link]
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Li, Y., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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Radić, M., et al. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Croatica Chemica Acta, 96(3). [Link]
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Singh, S., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 54(9), 1493–1500. [Link]
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Zhang, Y., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427–431. [Link]
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Chen, G., et al. (2008). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. PubMed. [Link]
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Schettgen, T., et al. (2009). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 393(3), 969–981. [Link]
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Wang, Y., et al. (2023). N-acetyl-L-cysteine alleviated the oxidative stress-induced inflammation and necroptosis caused by excessive NiCl2 in primary spleen lymphocytes. PubMed. [Link]
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Roda, G., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. ResearchGate. [Link]
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Ebrahimi, A., et al. (2023). Effects of N-acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis. PubMed. [Link]
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Farr, S. A., et al. (2018). N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging. PubMed. [Link]
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Tenorio, M. D. C., et al. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of Biomedical Science, 28(1), 88. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile. [Link]
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U.S. Environmental Protection Agency (EPA). Acrylonitrile. [Link]
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Šalamon, Š., et al. (2019). Medical and Dietary Uses of N-Acetylcysteine. Antioxidants, 8(5), 111. [Link]
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Mokhtari, V., et al. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal, 19(1), 11–17. [Link]
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Terluk, M. R., et al. (2019). N-Acetyl-L-cysteine Protects Human Retinal Pigment Epithelial Cells from Oxidative Damage: Implications for Age-Related Macular Degeneration. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Safe Handling of N-Acetyl-S-(2-cyanoethyl)-L-cysteine: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of N-Acetyl-S-(2-cyanoethyl)-L-cysteine, with a focus on personal protective equipment (PPE) and proper disposal protocols. As this compound contains a cyanoethyl group, we will approach its handling with the caution required for cyanide-containing substances, emphasizing protocols that mitigate the primary risks associated with this class of chemicals.
Understanding the Core Risks: The Cyano Group
This compound is a metabolite of acrylonitrile, a compound recognized as a probable human carcinogen.[1] The presence of the cyanoethyl group (-CH2CH2CN) necessitates careful handling, as cyano compounds can pose significant health risks. A primary concern with cyanide-containing compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acids or moisture.[2][3] Exposure to cyanides can occur through inhalation, skin absorption, or ingestion, and can inhibit cellular respiration, leading to rapid and severe health effects.[3][4]
Therefore, all handling procedures must be designed to prevent any potential exposure. This principle of proactive prevention is the cornerstone of a robust safety culture in any laboratory setting.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile, double-gloving recommended) | To prevent skin contact and absorption.[2][3] Double-gloving provides an extra layer of protection against potential tears or contamination during removal. |
| Eye and Face Protection | Safety glasses with side shields (minimum). Safety goggles and a face shield are required where a splash or dust hazard exists. | To protect eyes from splashes, dust, or vapors.[2] A face shield offers broader protection for the entire face. |
| Body Protection | A full-length laboratory coat with long sleeves. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or potential vapors, including the highly toxic hydrogen cyanide gas that could be generated.[2][3] |
| Foot Protection | Closed-toe shoes. | A standard laboratory practice to protect feet from spills and falling objects.[2] |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the key steps for handling this compound in a laboratory setting.
Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with appropriate hazard signs.
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that an emergency safety shower and eyewash station are accessible and have been recently tested.[2]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood before handling the compound to minimize movement in and out of the designated area.
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the primary container.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
Experimental Use:
-
Avoid Acidic Conditions: Be mindful that cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[2] Keep acids out of the immediate work area unless they are essential for the experiment, and if so, use the minimum quantity necessary.
-
Maintain Good Housekeeping: Clean up any minor spills immediately using appropriate procedures (see Spill Management section). Keep the work area tidy to prevent accidental contact or reactions.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust or reaction with atmospheric moisture.
Operational and Disposal Plans
A comprehensive safety plan extends beyond handling to include emergency preparedness and proper waste disposal.
Spill Management:
-
Small Spills (within the fume hood):
-
If you are trained and have the appropriate PPE, you can manage small spills.
-
For dry spills, carefully cover the material with an absorbent pad dampened with a pH 10 buffer solution to minimize dust generation.[4]
-
Gently wipe up the material, placing the contaminated pads and any other contaminated materials into a designated hazardous waste container.[2]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Do not attempt to clean up a large spill or any spill outside of a fume hood unless you are specifically trained and equipped for hazardous spill response.
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregated Waste Streams: Use dedicated and clearly labeled waste containers for solid and liquid cyanide-containing waste.[2] Do not mix cyanide waste with other chemical waste streams.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any other disposable materials that have come into contact with the compound. Double-bag solid waste.[3]
-
Liquid Waste: Store liquid waste in a tightly sealed, chemical-resistant container.
-
Decontamination: Glassware and equipment should be decontaminated. A common procedure involves rinsing with a pH 10 buffer solution, followed by a thorough cleaning.[2]
-
Waste Pickup: Follow your institution's procedures for the collection of hazardous waste. Ensure all waste containers are properly labeled.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area in a safety shower with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Flush the eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.
-
Seek Immediate Medical Attention: In all cases of suspected exposure, call emergency services and inform them that a cyanide exposure may have occurred.[2] Provide them with the Safety Data Sheet for the compound if available.
Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
The safe handling of this compound is achievable through a combination of understanding the potential hazards, consistent use of appropriate personal protective equipment, and adherence to established protocols for handling and disposal. By treating this and all cyano-containing compounds with the respect they command, you ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
